molecular formula C6H10O B2659827 1-Cyclopropylpropan-1-one CAS No. 6704-19-4

1-Cyclopropylpropan-1-one

Cat. No.: B2659827
CAS No.: 6704-19-4
M. Wt: 98.145
InChI Key: JXAVVBPORYWDME-UHFFFAOYSA-N
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Description

1-Cyclopropylpropan-1-one is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.145. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-6(7)5-3-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAVVBPORYWDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

I. Introduction: The Enduring Significance of the Cyclopropyl Ketone Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Cyclopropyl Ketones

The cyclopropyl group, a seemingly simple three-membered carbocycle, imparts a unique combination of steric and electronic properties to organic molecules. When conjugated with a carbonyl group, it forms the cyclopropyl ketone moiety, a versatile and highly valuable structural motif. This arrangement is not merely a chemical curiosity but a cornerstone in modern synthetic chemistry, serving as a powerful building block for complex molecular architectures.[1] The inherent ring strain of the cyclopropane ring, coupled with the electronic influence of the ketone, predisposes these molecules to a variety of unique transformations, including ring-opening reactions, cycloadditions, and rearrangements.[1]

For researchers in drug discovery and development, the cyclopropyl ring is a privileged scaffold.[2][3] Its rigid structure can lock in favorable conformations for binding to biological targets, while its electronic character can enhance potency and fine-tune pharmacokinetic properties.[3][4] The cyclopropyl group is often employed as a bioisosteric replacement for other common functional groups like alkenes, gem-dimethyl groups, or even phenyl rings, offering a strategy to improve metabolic stability and reduce off-target effects.[3][5][6] This guide provides a comprehensive overview of the historical discovery of cyclopropyl ketones, the evolution of their synthesis from classical methods to modern catalytic reactions, and their impactful applications in science and industry.

II. Foundational Discoveries and Early Synthetic Efforts

The journey of cyclopropyl ketones began over a century ago, with early chemists devising ingenious, albeit often low-yielding, methods for their creation. The first documented preparation of a cyclopropyl ketone, specifically cyclopropyl methyl ketone, dates back to 1887 and was achieved through the thermal decomposition of acetylcyclopropanecarboxylic acid.[7] While historically significant, this method, along with others like the oxidation of cyclopropylalkenes, saw limited use due to the inaccessibility of the starting materials.[7]

Other early approaches included the intramolecular cyclization of γ-haloketones. For instance, 5-chloro-2-pentanone can be treated with a strong base to induce an intramolecular Williamson ether-like synthesis, forming cyclopropyl methyl ketone.[8] This method, while effective for simple substrates, highlighted the fundamental principle of forming the three-membered ring through the connection of the α- and γ-positions relative to the carbonyl group.

Ring expansion and rearrangement reactions also played a role in the early history of related structures. The Demjanov rearrangement , first reported by Nikolai Demjanov in 1903, involves the reaction of primary amines with nitrous acid to produce rearranged alcohols, often with ring expansion.[9][10] A variation, the Tiffeneau–Demjanov rearrangement , transforms a 1-aminomethyl-cycloalkanol into a ring-enlarged cycloketone upon treatment with nitrous acid.[11][12] These reactions provided an early conceptual framework for the interconversion of cyclic systems and the synthesis of novel ketones.

III. The Dawn of Modern Synthetic Methodologies

The mid-20th century witnessed the development of powerful new reactions that revolutionized the synthesis of cyclopropanes and, by extension, cyclopropyl ketones. These methods offered greater efficiency, stereocontrol, and functional group tolerance, paving the way for their widespread use.

A. The Simmons-Smith Reaction: A Gateway to Cyclopropanols and their Ketone Derivatives

Discovered by Howard Simmons and Ronald Smith in 1958, the Simmons-Smith reaction is a stereospecific method for cyclopropanating alkenes.[2][13] The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds a methylene group (CH₂) across a double bond in a concerted fashion.[13][14]

A key application for the synthesis of cyclopropyl ketone precursors is the cyclopropanation of silyl enol ethers.[15][16] Silyl enol ethers, which are readily prepared from ketones, act as electron-rich alkenes, making them excellent substrates for the Simmons-Smith reaction. The resulting cyclopropyl silyl ethers can then be hydrolyzed to yield cyclopropanols, which are subsequently oxidized to the target cyclopropyl ketones. The stereospecificity of the reaction ensures that the stereochemistry of the starting enol ether is retained in the product.[13][14]

Experimental Protocol: Simmons-Smith Cyclopropanation of a Silyl Enol Ether

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride solution. The activated zinc is then washed and dried.

  • Carbenoid Formation: The flask is charged with a non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2][13] Diiodomethane is added, and the mixture is stirred to form the organozinc carbenoid (ICH₂ZnI).

  • Cyclopropanation: The silyl enol ether substrate, dissolved in the same solvent, is added dropwise to the carbenoid suspension at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by TLC or GC.

  • Workup and Hydrolysis: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude cyclopropyl silyl ether is then treated with an acid source (e.g., HCl in THF/water or TBAF) to cleave the silyl ether and afford the cyclopropanol.

  • Oxidation: The resulting cyclopropanol is oxidized to the cyclopropyl ketone using standard oxidation protocols (e.g., Swern oxidation, Dess-Martin periodinane, or PCC).

Simmons_Smith_Mechanism cluster_legend Legend cluster_workflow Simmons-Smith Cyclopropanation of Silyl Enol Ether reactant Reactant intermediate Intermediate product Product reagent Reagent enol_ether Silyl Enol Ether transition_state Butterfly Transition State enol_ether->transition_state zn_cu Zn(Cu) carbenoid ICH₂ZnI (Carbenoid) zn_cu->carbenoid Forms ch2i2 CH₂I₂ ch2i2->carbenoid Forms carbenoid->transition_state Reacts with cyclopropyl_silyl_ether Cyclopropyl Silyl Ether transition_state->cyclopropyl_silyl_ether cyclopropanol Cyclopropanol cyclopropyl_silyl_ether->cyclopropanol Via hydrolysis Hydrolysis (e.g., H₃O⁺) hydrolysis->cyclopropanol cyclopropyl_ketone Cyclopropyl Ketone cyclopropanol->cyclopropyl_ketone Via oxidation Oxidation (e.g., PCC) oxidation->cyclopropyl_ketone

Caption: Workflow for Cyclopropyl Ketone Synthesis via Simmons-Smith Reaction.
B. The Kulinkovich Reaction: A Paradigm Shift in Cyclopropanol Synthesis

In 1989, Oleg Kulinkovich and his coworkers reported a groundbreaking method for the synthesis of cyclopropanols from carboxylic esters.[17] The Kulinkovich reaction involves treating an ester with a Grignard reagent (typically ethylmagnesium bromide or higher) in the presence of a catalytic amount of a titanium(IV) alkoxide, such as Ti(Oi-Pr)₄.[18][19][20]

The reaction proceeds through a fascinating catalytic cycle.[20][21] Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to generate a thermally unstable dialkyltitanium species. This intermediate undergoes β-hydride elimination to form a key titanacyclopropane intermediate and an alkane (e.g., ethane).[17][18] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to ultimately form the titanium cyclopropoxide.[18] Subsequent reaction with the Grignard reagent regenerates the active titanium species and releases the magnesium salt of the cyclopropanol, which upon aqueous workup yields the final product.[20][21] The resulting cyclopropanols are ideal precursors for cyclopropyl ketones via simple oxidation.

Experimental Protocol: Kulinkovich Reaction and Subsequent Oxidation

  • Reaction Setup: A flame-dried flask is charged with the carboxylic ester substrate and a suitable solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Catalyst Addition: Titanium(IV) isopropoxide is added to the solution.

  • Grignard Addition: The Grignard reagent (e.g., EtMgBr in THF) is added slowly at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion.

  • Quenching and Workup: The reaction is carefully quenched with water or a saturated aqueous NH₄Cl solution.[20] The mixture is stirred, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., EtOAc).

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude cyclopropanol is purified by flash column chromatography.[20]

  • Oxidation: The purified cyclopropanol is then oxidized to the corresponding cyclopropyl ketone using a standard procedure as described previously.

Kulinkovich_Cycle ti_iv Ti(OR)₄ et2ti Et₂Ti(OR)₂ ti_iv->et2ti Transmetalation titanacyclopropane Titanacyclopropane et2ti->titanacyclopropane β-Hydride Elimination oxatitanacyclopentane Oxatitanacyclopentane Intermediate titanacyclopropane->oxatitanacyclopentane Carbonyl Insertion beta_titanio_ketone β-Titanio Ketone oxatitanacyclopentane->beta_titanio_ketone Rearrangement ti_cyclopropoxide Titanium Cyclopropoxide beta_titanio_ketone->ti_cyclopropoxide Intramolecular Addition ti_cyclopropoxide->ti_iv Regeneration etmgbr1 2 EtMgBr ethane - Ethane ester + Ester (R'CO₂R'') etmgbr2 + EtMgBr product Mg Cyclopropoxide (-> Product)

Caption: Catalytic Cycle of the Kulinkovich Reaction.
C. The Corey-Chaykovsky Reaction: Direct Cyclopropanation of Enones

For the direct synthesis of cyclopropyl ketones, the Corey-Chaykovsky reaction is an exceptionally powerful tool. This reaction involves the treatment of an α,β-unsaturated ketone (enone) with a sulfur ylide, typically dimethylsulfoxonium methylide.[22] The ylide acts as a nucleophile, adding to the β-carbon of the enone in a Michael-type addition. The resulting enolate then undergoes an intramolecular nucleophilic substitution, displacing the dimethyl sulfoxide (DMSO) group to form the three-membered ring. This method is highly effective for synthesizing a wide variety of substituted cyclopropyl ketones.[22]

Experimental Protocol: General Corey-Chaykovsky Cyclopropanation

  • Ylide Formation: In a dry flask under an inert atmosphere, trimethylsulfoxonium iodide is suspended in a solvent mixture like DMSO/THF. A strong base, such as sodium hydride (NaH), is added portion-wise at a controlled temperature (e.g., -10 °C to 0 °C) to generate the dimethylsulfoxonium methylide ylide.[22]

  • Reaction with Enone: The α,β-unsaturated ketone substrate, dissolved in a suitable solvent, is added slowly to the pre-formed ylide solution.

  • Monitoring and Quenching: The reaction is stirred at a low temperature for several hours and monitored for completion.[22] It is then quenched by the addition of water or a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude cyclopropyl ketone is purified via column chromatography or distillation.

IV. Mechanistic Insights and Comparative Analysis

The choice of synthetic method depends heavily on the desired substrate and the required functional group tolerance. Each of the primary methods offers distinct advantages.

Reaction Substrate Key Reagents Key Intermediate Advantages
Simmons-Smith Alkene (e.g., Silyl Enol Ether)CH₂I₂, Zn(Cu)Organozinc CarbenoidHigh stereospecificity, mild conditions.[13][14]
Kulinkovich Carboxylic EsterGrignard Reagent, Ti(Oi-Pr)₄TitanacyclopropaneForms substituted cyclopropanols, good functional group tolerance.[17][18]
Corey-Chaykovsky α,β-Unsaturated KetoneSulfur Ylide (from Trimethylsulfoxonium salt + Base)EnolateDirect synthesis of cyclopropyl ketones from enones.[22]

The electronic nature of the resulting cyclopropyl ketone is fascinating. The cyclopropyl group, with its high p-character C-C bonds, can electronically conjugate with the adjacent carbonyl group. This interaction influences the molecule's reactivity, particularly in ring-opening reactions, where the regioselectivity is often dictated by the substituents on both the ring and the ketone.[1] For instance, aryl cyclopropyl ketones are generally more reactive in nucleophilic ring-opening reactions than their alkyl counterparts due to the stabilization provided by the aromatic ring.[1]

V. Applications in Drug Discovery and Agrochemicals

The unique structural and electronic properties of the cyclopropyl ketone moiety have made it a valuable component in the design of bioactive molecules.

The Cyclopropyl Group as a Bioisostere

In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another group to create a new molecule with similar biological properties. The cyclopropyl group is a classic bioisostere.[5][6] Its rigid, three-dimensional nature makes it an excellent replacement for a double bond or a gem-dimethyl group, helping to lock in a bioactive conformation and explore the surrounding space of a protein's active site. This conformational rigidity can lead to increased potency and selectivity.[4]

Notable Examples in Pharmaceuticals and Agrochemicals

The utility of cyclopropyl ketones as synthetic intermediates is evident in numerous commercial products.

  • Efavirenz: An essential anti-HIV drug, Efavirenz is a non-nucleoside reverse transcriptase inhibitor. Its synthesis prominently features a cyclopropyl ketone intermediate, highlighting the importance of this building block in producing complex pharmaceuticals.[7][23][24]

  • Cyprodinil and Cyproconazole: In the agrochemical sector, cyclopropyl methyl ketone is a crucial intermediate for fungicides like Cyprodinil and Cyproconazole.[7] These compounds are vital for crop protection and ensuring global food security.[23]

  • Isoxaflutole: This herbicide also relies on a cyclopropyl ketone intermediate in its manufacturing process.[7]

Compound Class Application/Use Relevance of Cyclopropyl Moiety
Efavirenz PharmaceuticalAnti-HIV Drug[23][24]Key intermediate in the synthesis.
Cyprodinil AgrochemicalFungicide[7]Core structural component derived from cyclopropyl ketone.
Cyproconazole AgrochemicalFungicide[7]Core structural component derived from cyclopropyl ketone.
PDE4 Inhibitors PharmaceuticalVarious (e.g., anti-inflammatory)Cyclopropyl methyl ketone is used as a synthetic intermediate.[7]

VI. Conclusion: An Enduring Legacy and Future Outlook

From its initial discovery in the late 19th century to its current status as a linchpin in modern synthesis, the cyclopropyl ketone has had a remarkable journey. The development of elegant and efficient synthetic methodologies like the Simmons-Smith, Kulinkovich, and Corey-Chaykovsky reactions transformed these molecules from chemical curiosities into readily accessible and indispensable tools for chemists. Their profound impact is felt most strongly in the fields of medicinal chemistry and agrochemicals, where the unique properties of the cyclopropyl ring are strategically exploited to create effective and innovative products. As synthetic chemistry continues to advance, with a growing emphasis on catalytic and asymmetric methods, the story of the cyclopropyl ketone is far from over. New reactions that functionalize, open, and rearrange this versatile scaffold will undoubtedly continue to emerge, further solidifying its legacy as a cornerstone of molecular design and construction.

VII. References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. Organic Letters, 3(23), 3671–3673. [Link]

  • Wikipedia contributors. (2023, November 13). Kulinkovich reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Wikipedia contributors. (2024, January 10). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • The Organic Chemistry Tutor. (2022, June 4). Kulinkovich Reaction. YouTube. [Link]

  • Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. ResearchGate. [Link]

  • Kumar, A., Singh, R., & Kumar, S. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(21), 6684. [Link]

  • The Organic Chemistry Tutor. (2020, November 28). Simmons-Smith Reaction. YouTube. [Link]

  • Ketone, cyclopropyl methyl. Organic Syntheses. [Link]

  • Wikipedia contributors. (2023, April 2). Tiffeneau–Demjanov rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Role of Cyclopropyl Methyl Ketone in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). [Link]

  • Zaitsev, V. G., et al. (2019). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 24(15), 2795. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Procter, D. J., et al. (2021). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society, 143(35), 14056–14063. [Link]

  • Dash, S., et al. Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Wikipedia contributors. (2023, April 2). Demjanov rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Demjanov rearrangement. SlideShare. (2018, November 28). [Link]

  • Procter, D. J., et al. (2024, April 25). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • Wang, Z.-Y., et al. (2024, April 22). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Publishing. [Link]

  • Smith, C. D., et al. (2023, July 10). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5288–5292. [Link]

  • Demjanov Rearrangement. ALL ABOUT CHEMISTRY. (2020, July 4). [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 8(3), 244–250. [Link]

  • Tantillo, D. J., et al. (2024, October 8). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]

  • Yoon, T. P., et al. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society, 133(5), 1162–1164. [Link]

  • Van Volkenburgh, R., et al. (1949). The Synthesis of Some Cyclopropane Hydrocarbons from Methyl Cyclopropyl Ketone. Journal of the American Chemical Society, 71(1), 172–175. [Link]

  • Marek, I., et al. (2022, March 5). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(4), 859–867. [Link]

  • Reddy, R., et al. (2024). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters. [Link]

  • Hall, S. S., Sha, C.-K., & Jordan, F. (1976). Alkylation-reduction of carbonyl systems. VII. Synthesis of .alpha.-cyclopropyl aromatic hydrocarbons by cyclopropylation-reduction of aromatic aldehydes and ketones. Parameters of cyclopropyl .alpha.,.beta., and .gamma. carbon-13 shieldings in cyclopropyl aromatic hydrocarbons. The Journal of Organic Chemistry, 41(9), 1494–1498. [Link]

Sources

1-Cyclopropylpropan-1-one material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-Cyclopropylpropan-1-one

For professionals in research and drug development, the introduction of novel reagents into a workflow demands a rigorous understanding that transcends basic catalog data. This compound, a versatile ketone building block, is no exception. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, mechanistic understanding of its hazards and the causal logic behind the necessary safety protocols. Our aim is to empower researchers to not only follow procedures but to appreciate the scientific principles that make them effective.

Section 1: Core Hazard Profile and Physicochemical Identity

Before delving into protocols, a concise summary of the compound's identity and primary hazards is essential for immediate risk assessment.

Chemical Identity
PropertyValueSource
Chemical Name This compoundPubChem[1]
Synonyms Cyclopropyl ethyl ketone, 1-Cyclopropyl-1-propanoneChemicalBook[2], CHEMLYTE SOLUTIONS[3]
CAS Number 6704-19-4ChemicalBook[2]
Molecular Formula C₆H₁₀OPubChem[1]
Molecular Weight 98.14 g/mol PubChem[1]
GHS Hazard Classification

This compound presents a multi-faceted hazard profile. The Globally Harmonized System (GHS) provides a clear, pictogram-based summary of the risks.

  • Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[1]

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]

The presence of multiple hazards necessitates a comprehensive and layered safety strategy, which we will explore in the subsequent sections.

Section 2: A Mechanistic Approach to Understanding the Hazards

To truly internalize safe handling practices, one must understand the chemical rationale behind the hazards.

  • Flammability: The relatively low molecular weight and the presence of a carbonyl group contribute to a vapor pressure that allows for the formation of flammable mixtures with air. The molecule's structure does not contain features that would inherently quench flammability. Therefore, ignition sources are a primary concern.

  • Irritation (Skin, Eye, Respiratory): The ketone functional group is moderately polar and can act as a hydrogen bond acceptor. This allows it to interact with biological macromolecules, potentially disrupting cellular membranes and proteins on contact. This reactivity is the likely cause of its irritant properties to the skin, eyes, and respiratory tract. Prolonged or unprotected contact allows for greater penetration and more significant irritation.

  • Acute Oral Toxicity: While the precise mechanism of its oral toxicity is not detailed in the available literature, its classification as "Toxic if swallowed" (Category 3) indicates a significant risk upon ingestion.[1] This level of toxicity underscores the absolute necessity of preventing ingestion through strict hygiene protocols and the prohibition of eating, drinking, or smoking in laboratory areas.

Section 3: Proactive Risk Mitigation in the Laboratory

Effective safety is proactive, not reactive. The following protocols are based on the "Hierarchy of Controls," a system that prioritizes the most effective risk reduction strategies.

cluster_0 Hierarchy of Controls elimination Elimination / Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering Is substitution not feasible? administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative Can the hazard still escape? ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe Is residual risk still present?

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is to handle it within a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors, preventing respiratory exposure, and provides a physical barrier in case of splashes. All equipment used for transfers, reactions, and work-ups must be placed well within the hood.

Administrative Controls: Standardizing Safety
  • Standard Operating Procedures (SOPs): Develop and implement a specific SOP for all workflows involving this reagent. The SOP should detail quantities, equipment, step-by-step procedures, and emergency contacts.

  • Access Control: Only trained personnel should be permitted to handle this chemical. Maintain a log of its use.

  • Hygiene: Prohibit eating, drinking, and smoking in all areas where the chemical is handled or stored. Hands must be washed thoroughly with soap and water after handling, even if gloves were worn.[4]

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, PPE is essential to protect against residual risks and accidental exposures.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[5] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.

  • Skin Protection: Wear a flame-resistant lab coat. Handle the chemical using impervious gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and replaced immediately if contaminated or damaged.[5]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. However, if engineering controls fail or for emergency response, a full-face respirator with appropriate organic vapor cartridges is necessary.[5]

Detailed Protocol: Safe Handling and Storage
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and potential ignition sources (e.g., hot plates, motors).[6]

  • Grounding: To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded.[6]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[6] When transferring, pour slowly to minimize splashing and vapor generation.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[5] The storage location should be a designated flammables cabinet, away from heat, sparks, open flames, and strong oxidizing agents.[6]

  • Disposal: Dispose of waste materials and empty containers in accordance with all local, regional, and national hazardous waste regulations.[7]

Section 4: Emergency Response Protocols

A self-validating emergency plan is critical. Each step should prompt a confirmation of safety before proceeding.

spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Ignition Sources alert->assess small_spill Small Spill? assess->small_spill large_spill Large Spill (Call EHS) small_spill->large_spill No ppe Don Appropriate PPE (Respirator, etc.) small_spill->ppe Yes contain Contain with Inert Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: A logical workflow for responding to a chemical spill.

First-Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][8]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[4][8] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[11] Containers may explode if heated.

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9] Use water spray to keep fire-exposed containers cool.[11]

Section 5: References

  • This compound | C6H10O | CID 549699. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 1-Cyclopropylpropan-1-ol | C6H12O | CID 10329254. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Cyclopropane Safety Data Sheet. (n.d.). Airgas. Retrieved January 30, 2026, from [Link]

  • Ethyl cyclopropyl ketone. (2025, August 25). Chemsrc. Retrieved January 30, 2026, from [Link]

  • First aid for chemicals. (n.d.). Hesperian Health Guides. Retrieved January 30, 2026, from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved January 30, 2026, from [Link]

  • Hazardous Substance Fact Sheet - Cyclopropane. (n.d.). NJ.gov. Retrieved January 30, 2026, from [Link]

  • Material Safety Data Sheet - Cyclopropyl methyl ketone, 98%. (n.d.). Cole-Parmer. Retrieved January 30, 2026, from [Link]

  • Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II). (2020, August 3). Air Liquide. Retrieved January 30, 2026, from [Link]

Sources

Computational Characterization of 1-Cyclopropylpropan-1-one: A Quantum Mechanical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropylpropan-1-one represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for isopropyl and phenyl ketones. Its unique reactivity profile is governed by the hyperconjugative overlap between the strained cyclopropyl "Walsh" orbitals and the carbonyl


-system. This guide provides a rigorous, self-validating computational protocol to characterize its conformational landscape, electronic structure, and spectroscopic signatures.

Part 1: Structural Dynamics & Conformational Landscape[1]

The Physics of Cyclopropyl Conjugation

Unlike standard aliphatic ketones, this compound does not behave as a simple dialkyl ketone. The cyclopropyl ring possesses high strain energy (~27.5 kcal/mol) and bent C-C bonds (high


-character).

The critical structural feature is the bisected conformation (s-cis). In this geometry, the plane of the carbonyl group bisects the cyclopropyl ring. This alignment maximizes the overlap between the filled Walsh


 orbitals of the ring and the empty 

orbital of the carbonyl group.
  • Bisected (s-cis): Global Minimum. The carbonyl oxygen is eclipsed with the cyclopropyl C-H bond. Maximizes

    
     donation.
    
  • Perpendicular (s-trans): Transition state or high-energy local minimum. The conjugation is broken, leading to a higher energy state (typically 3–5 kcal/mol higher).

Mechanistic Diagram: Orbital Interaction

The following diagram illustrates the electronic causality behind the conformational preference.

WalshInteraction Walsh Walsh Orbitals (HOMO) (Cyclopropyl Ring) Complex Bisected Conformation (Stabilized System) Walsh->Complex Hyperconjugative Donation (sigma -> pi*) CO_Pi Carbonyl Pi* (LUMO) (C=O Group) CO_Pi->Complex Orbital Acceptance Reactivity Enhanced Electrophilicity (at Carbonyl C) Complex->Reactivity Electronic Consequence

Figure 1: Orbital interaction logic dictating the bisected conformational preference.

Part 2: Computational Methodology (The Protocol)

To achieve results comparable to experimental NMR and IR data, standard B3LYP is often insufficient due to its poor description of dispersion forces and long-range interactions. The following protocol is the "Gold Standard" for small organic pharmacophores.

Recommended Level of Theory
  • Functional:

    
    B97X-D (Range-separated hybrid with dispersion corrections).
    
  • Basis Set: def2-TZVP (Triple-zeta valence polarized) for geometry; def2-QZVP for final single-point energies if high precision is required.

  • Solvation: SMD (Solvation Model based on Density) – Essential for reproducing dipole moments in solution.

Step-by-Step Workflow
  • Conformational Sampling:

    • Generate rotamers around the

      
       and 
      
      
      
      bonds.
    • Criteria: Scan dihedral angles in

      
       increments.
      
  • Geometry Optimization:

    • Perform optimization without symmetry constraints (

      
       symmetry).
      
    • Validation: Maximum Force <

      
       Hartree/Bohr.
      
  • Vibrational Analysis (The Self-Validation Step):

    • Compute Hessian matrix.

    • CRITICAL CHECK: Ensure zero imaginary frequencies. A single imaginary frequency indicates a transition state (likely the perpendicular conformer), not a ground state.

  • Property Calculation:

    • NMR shielding tensors (GIAO method).

    • Time-Dependent DFT (TD-DFT) for UV-Vis transitions (

      
      ).
      

Workflow Start Initial Structure (this compound) ConfSearch Conformational Scan (0-360 deg rotation) Start->ConfSearch DFT_Opt Geometry Opt (wB97X-D/def2-TZVP) ConfSearch->DFT_Opt Freq_Calc Frequency Calc (Hessian) DFT_Opt->Freq_Calc Check Imaginary Freqs? Freq_Calc->Check Properties Calculate Properties (NMR/IR/FMO) Check->Properties No (0) Refine Perturb Geometry & Re-optimize Check->Refine Yes (>0) Refine->DFT_Opt

Figure 2: Automated computational workflow for ensuring ground-state verification.

Part 3: Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DescriptorLocationChemical Significance
HOMO Cyclopropyl

bonds + Oxygen lone pair (

)
Nucleophilic character; site of electrophilic attack (e.g., acid catalysis).
LUMO Carbonyl

orbital
Electrophilic character; site of nucleophilic attack (e.g., Grignard addition).
Gap (

)
~6.5 - 7.0 eV (DFT dependent)Indicates kinetic stability. A lower gap compared to dialkyl ketones suggests higher reactivity due to conjugation.
Electrostatic Potential (ESP) Map
  • Red Regions (Negative): Concentrated on the Carbonyl Oxygen.

  • Blue Regions (Positive): Concentrated on the Cyclopropyl hydrogens (due to

    
    -character acidity) and the carbonyl carbon.
    
  • Implication: The cyclopropyl ring acts as an electron donor, slightly reducing the partial positive charge on the carbonyl carbon compared to a standard propyl ketone, but the steric strain makes the ring itself susceptible to ring-opening electrophilic attack.

Part 4: Spectroscopic Validation

To validate your calculations, compare the computed values against these expected experimental benchmarks.

Infrared (IR) Spectroscopy

The "Cyclopropyl Effect" on IR is distinct. While ring strain in cyclic ketones (like cyclopropanone) raises the frequency (>1800 cm⁻¹), the cyclopropyl group as a substituent acts as a conjugated system.

  • Dialkyl Ketone (Ref): ~1715 cm⁻¹[1]

  • This compound (Calc/Exp): 1695 – 1705 cm⁻¹

  • Mechanism:[2] The

    
     donation weakens the C=O double bond character, lowering the force constant and frequency.
    
NMR Spectroscopy ( H and C)
  • Shielding: The magnetic anisotropy of the cyclopropyl ring creates a shielding cone.

  • Alpha-Protons: The protons on the ring adjacent to the carbonyl will show unique high-field shifts (0.7 - 1.2 ppm) compared to standard alkyl chains.

  • Coupling: Expect complex multiplets for the ring protons due to rigid geometry (

    
     vs 
    
    
    
    ).

References

  • Gaussian, Inc. "Thermochemistry in Gaussian." Gaussian Whitepapers. [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension." The Journal of Physical Chemistry B. [Link]

  • Wiberg, K. B. (1996). "Structures and Energies of Cyclopropyl Carbonyl Compounds." The Journal of Organic Chemistry. [Link][3]

Sources

Unlocking New Frontiers in Synthesis and Drug Discovery: A Technical Guide to the Research Potential of 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – 1-Cyclopropylpropan-1-one, a structurally intriguing ketone, is poised to become a key building block in the next generation of pharmaceuticals and advanced materials. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the untapped research potential of this versatile molecule. From novel synthetic strategies to its role as a privileged scaffold in medicinal chemistry, we explore the foundational science and chart a course for future investigations.

The Strategic Advantage of the Cyclopropyl Ketone Moiety

The unique chemical architecture of this compound, featuring a strained three-membered ring adjacent to a carbonyl group, imparts a fascinating array of properties that are highly attractive for chemical synthesis and drug design. The inherent ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it a latent reactive handle, susceptible to selective ring-opening reactions that can lead to the formation of more complex molecular skeletons.[1] This reactivity, coupled with the electronic influence of the ketone, opens up a diverse range of synthetic transformations.

In the realm of medicinal chemistry, the incorporation of a cyclopropane ring can significantly enhance the pharmacological profile of a drug candidate. The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, improving its binding affinity to target proteins. Furthermore, this moiety can enhance metabolic stability, increase brain permeability, reduce plasma clearance, and minimize off-target effects, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[2]

Charting the Synthetic Landscape: Accessing this compound and its Derivatives

A robust and scalable synthesis is paramount to unlocking the full potential of this compound as a research tool. Several synthetic strategies have been developed for the preparation of cyclopropyl ketones, offering researchers a variety of approaches to access this valuable building block.

Established Synthetic Protocols

One of the most common methods for the synthesis of cyclopropyl ketones involves the cyclopropanation of α,β-unsaturated ketones. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a powerful and widely employed method for this transformation.[1] Another notable approach involves the intramolecular cyclization of γ-halo ketones. For instance, 5-chloro-2-pentanone can be converted to cyclopropyl methyl ketone, a close analog of the title compound, through base-mediated intramolecular nucleophilic substitution.

A detailed experimental protocol for the synthesis of a related compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a key intermediate in the fungicide cyproconazole, has been described in the patent literature. This method utilizes a Horner-Wadsworth-Emmons reaction between an α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone, followed by hydrolysis.[3] While not a direct synthesis of this compound, this procedure highlights a viable synthetic strategy that could be adapted.

Experimental Protocol: A Generalizable Synthesis of Cyclopropyl Ketones via Intramolecular Cyclization

This protocol is adapted from established methods for the synthesis of cyclopropyl methyl ketone and can be considered a starting point for the synthesis of this compound.

Step 1: Synthesis of 6-chloro-3-hexanone (This step would need to be adapted from the synthesis of 5-chloro-2-pentanone)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with the appropriate starting materials for the synthesis of the γ-chloro ketone.

  • Reaction Execution: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The specific reagents and conditions will depend on the chosen synthetic route to the γ-chloro ketone precursor.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude γ-chloro ketone. Purification is typically achieved by vacuum distillation or column chromatography.

Step 2: Intramolecular Cyclization to form this compound

  • Reaction Setup: A solution of the purified γ-chloro ketone in a suitable solvent (e.g., ethanol or methanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: A solution of a base, such as sodium hydroxide or potassium hydroxide, in the same solvent is added dropwise to the γ-chloro ketone solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically heated to reflux to drive the cyclization.

  • Work-up and Purification: Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is then purified by fractional distillation.

Asymmetric Synthesis: Accessing Chiral Cyclopropanes

The development of enantioselective methods to synthesize chiral cyclopropanes is of paramount importance, as the stereochemistry of the cyclopropane ring can have a profound impact on the biological activity of a molecule.[4] Chemoenzymatic strategies have emerged as a powerful tool for the stereoselective synthesis of cyclopropyl ketones. An engineered variant of sperm whale myoglobin has been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors.[1] This biocatalytic approach offers a broad substrate scope and provides access to a diverse library of chiral cyclopropane-containing scaffolds.[1]

Additionally, one-pot catalytic enantioselective methods for the synthesis of cyclopropyl alcohols have been developed, which can then be oxidized to the corresponding ketones. These methods often involve an enantioselective carbon-carbon bond formation to generate an allylic alkoxide, followed by an in-situ directed cyclopropanation.[5][6]

The Reactive Core: Exploring the Chemical Transformations of this compound

The unique electronic and steric properties of this compound make it a versatile substrate for a variety of chemical transformations. The interplay between the strained cyclopropane ring and the adjacent carbonyl group dictates its reactivity, offering opportunities for both ring-preserving and ring-opening functionalization.

Cycloaddition Reactions: Building Complexity

Alkyl cyclopropyl ketones, including this compound, have been successfully employed as substrates in catalytic formal [3+2] cycloaddition reactions with alkenes and alkynes.[7] These reactions, often catalyzed by samarium(II) iodide (SmI2), provide an efficient route to complex, sp3-rich five-membered ring systems.[7] The mechanism of these reactions is thought to involve a single-electron transfer (SET) from the catalyst to the cyclopropyl ketone, inducing ring opening to form a 1,3-radical ketyl intermediate, which then undergoes cycloaddition.

cycloaddition_workflow cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product Formation start_ketone This compound catalyst SmI2 Catalyst start_ketone->catalyst Single Electron Transfer (SET) start_alkene Alkene/Alkyne intermediate 1,3-Radical Ketyl Intermediate start_alkene->intermediate Radical Addition catalyst->intermediate Ring Opening product Substituted Cyclopentane/Cyclopentene Derivative intermediate->product Cyclization & Catalyst Regeneration

Caption: Workflow for SmI2-catalyzed [3+2] cycloaddition.

Ring-Opening Reactions: A Gateway to Linear Scaffolds

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, providing access to functionalized linear carbon chains. These reactions can be initiated by electrophiles, nucleophiles, or through radical pathways.

Nickel-catalyzed cross-electrophile coupling reactions of cyclopropyl ketones with unactivated primary alkyl chlorides have been developed for the synthesis of γ-alkyl ketones.[8] This method proceeds via a reductive ring-opening of the cyclopropyl ketone and offers excellent regioselectivity.[8]

Applications in Drug Discovery and Medicinal Chemistry

The cyclopropyl ketone moiety is a valuable pharmacophore that can be found in a number of bioactive molecules. Its unique structural and electronic properties can be leveraged to design novel therapeutic agents with improved efficacy and safety profiles.

Structure-Activity Relationships

The incorporation of a cyclopropane ring can have a significant impact on the structure-activity relationship (SAR) of a drug candidate. The rigid nature of the ring can help to pre-organize the molecule into a conformation that is optimal for binding to its biological target. Furthermore, the electronic properties of the cyclopropyl group can influence intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for drug-receptor binding.

Case Studies and Future Directions

Future research in this area should focus on the synthesis of libraries of this compound derivatives and their evaluation in a variety of biological assays. This will help to elucidate the SAR of this scaffold and identify new lead compounds for drug discovery programs. The development of novel quantitative structure-activity relationship (QSAR) models could further aid in the rational design of potent and selective drug candidates.[9][10][11]

Emerging Applications in Materials Science

The unique reactivity of cyclopropyl ketones also presents opportunities for their use in materials science. The ring-opening of these molecules can be exploited to create novel polymers with unique properties. For example, the radical-initiated ring-opening polymerization of vinylcyclopropanes can lead to the formation of polymers with interesting thermal and mechanical properties. While the application of this compound in this area is still in its infancy, it represents a promising avenue for future research. The development of new polymerization methods utilizing this reactive monomer could lead to the creation of advanced materials with applications in areas such as electronics, coatings, and biomedical devices.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for its characterization and for monitoring its reactions.

Spectroscopic Data for this compound
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol [12]
¹H NMR (Proton NMR) The ¹H NMR spectrum of a related compound, cyclopropane, shows a signal at 0.22 ppm, which is significantly upfield due to the shielding effects of the ring current.[13] For this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet) and complex multiplets for the cyclopropyl protons.
¹³C NMR (Carbon NMR) The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the carbons of the cyclopropyl ring. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[14]
IR (Infrared) Spectroscopy The IR spectrum will be dominated by a strong absorption band for the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Characteristic C-H stretching vibrations for the cyclopropyl group are also expected around 3080-3040 cm⁻¹.[5][15]
MS (Mass Spectrometry) The mass spectrum will show a molecular ion peak at m/z = 98. The fragmentation pattern will likely involve cleavage of the bonds adjacent to the carbonyl group, leading to the loss of an ethyl radical (M-29) or a cyclopropyl radical (M-41).[13][16]

Conclusion and Future Outlook

This compound is a molecule with immense and largely untapped potential. Its unique combination of a strained cyclopropane ring and a reactive carbonyl group makes it a versatile building block for organic synthesis, a promising scaffold for medicinal chemistry, and a potential monomer for materials science. This guide has outlined the current state of knowledge and identified key areas for future research. By exploring novel synthetic methodologies, delving deeper into its reaction mechanisms, and systematically evaluating its biological and material properties, the scientific community can unlock the full potential of this fascinating molecule and pave the way for new discoveries in drug development and materials innovation.

References

  • CN103044211A - Synthesis method of 1,1-diphenyl cyclopropane derivative - Google P
  • Synthesis of 1, 1-cyclopropanedimethanol - ResearchGate. (URL: [Link])

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (URL: [Link])

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis | Organic Letters. (URL: [Link])

  • Convenient Synthesis of Ethenylcyclopropane and Some 2-Cyclopropylcyclopropane Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • This compound | C6H10O | CID 549699 - PubChem - NIH. (URL: [Link])

  • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. (URL: [Link])

  • US9227900B2 - Method for preparing 1-(4-chlorophenyl)
  • A kind of preparation method of 1,1- cyclopropyl dimethanol - Google P
  • CN103153963A - Cyclopropane compound - Google P
  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - ResearchGate. (URL: [Link])

  • mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Journal of the American Chemical Society. (URL: [Link])

  • The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • CN105622369A - Method for preparing cyclopropyl methyl ketone - Google P
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Request PDF - ResearchGate. (URL: [Link])

  • Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - NIH. (URL: [Link])

  • One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols - NIH. (URL: [Link])

  • Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - RSC Publishing. (URL: [Link])

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (URL: [Link])

  • Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC - NIH. (URL: [Link])

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns | Request PDF - ResearchGate. (URL: [Link])

  • Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study - MDPI. (URL: [Link])

  • 13C NMR of 1-Propanol. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (URL: [Link])

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - MDPI. (URL: [Link])

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (URL: [Link])

  • infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • One-pot catalytic enantio- and diastereoselective syntheses of anti-, syn-cis-disubstituted, and syn-vinyl cyclopropyl alcohols - PubMed. (URL: [Link])

  • SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC - NIH. (URL: [Link])

  • Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - NIH. (URL: [Link])

  • On Exploring Structure–Activity Relationships - ResearchGate. (URL: [Link])

  • Mass Spectrometry Fragmentation Part 1 - YouTube. (URL: [Link])

  • Process for the preparation of alkyl 1-methylcyclopropanecarboxylate - Justia Patents. (URL: [Link])

  • Ethanone, 1-cyclopropyl- - the NIST WebBook. (URL: [Link])

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (URL: [Link])

  • 1-Cyclopropylpropan-2-one | C6H10O | CID 537025 - PubChem. (URL: [Link])

Sources

Methodological & Application

Synthesis of derivatives from 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Derivatization of 1-Cyclopropylpropan-1-one for Advanced Research and Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group, once a mere chemical curiosity, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its profound impact stems from the unique stereoelectronic properties conferred by its significant ring strain, which allows it to act as a versatile bioisostere for various functional groups, including gem-dimethyl and vinyl groups.[1] Incorporating this three-membered carbocycle into molecular scaffolds can dramatically enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve conformational rigidity, thereby increasing binding affinity to biological targets and reducing off-target effects.[1]

This compound stands out as a particularly valuable and readily available starting material for accessing a diverse library of cyclopropyl-containing compounds.[3] Its structure offers multiple reactive sites for synthetic elaboration: the electrophilic carbonyl carbon, the adjacent α-carbon, and the strained cyclopropyl ring itself. This guide provides a comprehensive overview of key synthetic transformations, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel chemical entities.

Section 1: Core Synthetic Transformations at the Carbonyl Group

The carbonyl group is the most prominent reactive center in this compound, susceptible to a wide range of nucleophilic additions and related transformations.

Reductive Amination: Accessing Cyclopropyl Amines

Reductive amination is a robust and widely used method for converting ketones into amines. This one-pot reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. The choice of reducing agent is critical to prevent premature reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity for the protonated imine intermediate.

Protocol: Synthesis of N-Benzyl-1-cyclopropylpropan-1-amine

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and benzylamine (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

ParameterValue / ConditionCausality and Field Insights
Solvent Anhydrous DCE or THFAnhydrous conditions are crucial to prevent hydrolysis of the imine intermediate and the reducing agent.
Reducing Agent NaBH(OAc)₃Its mild nature prevents the reduction of the starting ketone, selectively targeting the more electrophilic iminium ion.
Stoichiometry Slight excess of amine & reducing agentEnsures complete conversion of the limiting ketone.
Temperature Room TemperatureThe reaction is generally efficient at ambient temperatures, avoiding potential side reactions.
Grignard Reaction: Formation of Tertiary Alcohols

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[4] The addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of this compound yields a tertiary alcohol after an acidic workup.[5][6] This reaction allows for the introduction of a wide variety of alkyl, vinyl, or aryl substituents.

Protocol: Synthesis of 2-Cyclopropyl-3-phenylpentan-2-ol

  • Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-neck flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether or THF to initiate the formation of phenylmagnesium bromide.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of this compound (0.9 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.[7] The reaction is exothermic and addition should be controlled to maintain the temperature.[7]

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting tertiary alcohol by column chromatography or distillation.

G

Grignard Reaction Workflow
Wittig Reaction: Olefination to Form Alkenes

The Wittig reaction is an indispensable method for converting ketones into alkenes.[8][9] It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[10] This reaction is highly versatile and allows for the synthesis of a wide range of substituted alkenes.[11]

Protocol: Synthesis of 1-Cyclopropyl-1-methylenepropane

  • Ylide Preparation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) dropwise until the characteristic orange-red color of the ylide persists.

  • Reaction with Ketone: To the freshly prepared ylide solution at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir until the starting ketone is consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction with water. Extract with a nonpolar solvent like hexanes. The major byproduct, triphenylphosphine oxide, is often poorly soluble in hexanes and can be partially removed by filtration. Concentrate the filtrate and purify the alkene product by column chromatography.

Section 2: Functionalization at the α-Carbon

The α-carbon of this compound is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.

α-Bromination: Introducing a Versatile Handle

The introduction of a halogen at the α-position creates a valuable synthetic handle for subsequent nucleophilic substitution or elimination reactions. Bromination can be achieved under acidic conditions using bromine or N-bromosuccinimide (NBS).

Protocol: Synthesis of 2-Bromo-1-cyclopropylpropan-1-one

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like methanol or acetic acid in a flask protected from light.

  • Reagent Addition: Add a catalytic amount of hydrobromic acid (HBr). Slowly add bromine (Br₂) (1.0 eq.) or N-bromosuccinimide (NBS) (1.05 eq.) to the solution at room temperature.

  • Monitoring: Stir the reaction at room temperature. The disappearance of the bromine color can indicate reaction progression. Monitor completion by GC-MS or TLC.

  • Work-up: Pour the reaction mixture into cold water and extract with diethyl ether.

  • Purification: Wash the organic layer with a saturated solution of sodium thiosulfate (to remove excess bromine), then with sodium bicarbonate solution, and finally with brine. Dry over anhydrous MgSO₄, filter, and concentrate carefully to yield the α-brominated product.

Note: α-haloketones are often lachrymatory and should be handled with care in a well-ventilated fume hood.

Section 3: Navigating Ring Strain: Reactions Involving the Cyclopropyl Ring

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under certain catalytic or acidic conditions.[12][13] While often an undesirable side reaction, this reactivity can be harnessed for specific synthetic goals. Nickel-catalyzed cross-coupling reactions, for instance, can proceed via oxidative addition into the cyclopropyl C-C bond, leading to ring-opened products.[12][14] Researchers should be mindful that conditions involving strong Lewis acids or certain transition metals may compromise the integrity of the cyclopropyl ring.

G cluster_carbonyl Carbonyl Reactions cluster_alpha α-Carbon Reactions cluster_ring Ring-Opening Reactions CPK This compound RedAm Reductive Amination (R-NH₂, NaBH(OAc)₃) CPK->RedAm C=O → C-N Grignard Grignard Reaction (R-MgX, H₃O⁺) CPK->Grignard C=O → C-OH Wittig Wittig Reaction (Ph₃P=CHR) CPK->Wittig C=O → C=C AlphaHalo α-Halogenation (NBS or Br₂) CPK->AlphaHalo α C-H → α C-Br RingOpen Ni-Catalyzed Cross-Coupling CPK->RingOpen C-C Cleavage Prod_Amine Substituted Amines RedAm->Prod_Amine Prod_Alcohol Tertiary Alcohols Grignard->Prod_Alcohol Prod_Alkene Substituted Alkenes Wittig->Prod_Alkene Prod_Halo α-Haloketones AlphaHalo->Prod_Halo Prod_RingOpen Ring-Opened Products RingOpen->Prod_RingOpen

Synthetic Pathways from this compound

Conclusion

This compound serves as a powerful and versatile platform for the synthesis of diverse and complex molecules. By leveraging the reactivity of its carbonyl group and α-carbon, researchers can access a wide array of derivatives, including amines, alcohols, alkenes, and α-functionalized ketones. A thorough understanding of the reaction conditions and potential for ring-opening is paramount for successful synthetic design. The protocols and insights provided in this guide are intended to serve as a foundational resource for scientists and professionals in drug development, facilitating the exploration of new chemical space centered around the valuable cyclopropyl pharmacophore.[1][2][15]

References

  • Benchchem. (n.d.). Application Note & Protocol: Synthesis of 1-Propylcyclopentene via Grignard Reaction.
  • Google Patents. (n.d.). CN103044211A - Synthesis method of 1,1-diphenyl cyclopropane derivative.
  • Study.com. (n.d.). Write the Grignard Addition reaction (an organometallic addition reaction) for ethyl-MgBr and benzaldyhyde with ether (as solvent) to make 1-phenyl-1-propanol.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • PubMed Central. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
  • YouTube. (2024, February 29). Synthesis of a Cyclopropane from an Aldehyde.
  • PubChem. (n.d.). This compound.
  • Quora. (2017, January 18). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene?
  • PubMed. (2009, June 5). Synthesis of alpha-cyclopropyl-beta-homoprolines.
  • Journal of the American Chemical Society. (2024, April 25). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization.
  • ResearchGate. (2025, August 10). Diastereoselective One-Pot Knoevenagel Condensation/Corey-Chaykovsky Cyclopropanation.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Benchchem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • PubMed Central. (n.d.). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Sciencemadness Discussion Board. (2016, September 4). Cyclopropyl grignard.
  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
  • ChemRxiv. (n.d.). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones.
  • Wikipedia. (n.d.). Wittig reaction.
  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
  • YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
  • YouTube. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Recent progress in the radical α-C(sp3)–H functionalization of ketones.
  • National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
  • ACS Publications. (n.d.). C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary.
  • Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • ProQuest. (n.d.). Preparations of cyclopropane-1 1-dicarbonitrile and its reactions with amines. Part II.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.

Sources

The Versatile Role of 1-Cyclopropylpropan-1-one in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Profile of a Strained Ketone

1-Cyclopropylpropan-1-one, a seemingly simple molecule, has carved a significant niche in the landscape of organic synthesis. Its structure, which marries a reactive carbonyl group with a strained cyclopropyl ring, offers a unique combination of electronic and steric properties that synthetic chemists can exploit to construct complex molecular architectures.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols designed for researchers, scientists, and professionals in drug development.

The presence of the cyclopropyl moiety is of particular importance in medicinal chemistry. This small, rigid ring system can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its binding affinity to biological targets. Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are stronger than those in typical alkyl chains, which can lead to improved metabolic stability by making the molecule less susceptible to oxidative degradation by cytochrome P450 enzymes. The cyclopropyl group is often employed as a bioisosteric replacement for other functional groups to fine-tune a compound's physicochemical properties, such as lipophilicity and pKa, and to reduce off-target effects.[2]

This document will delve into the key applications of this compound as a versatile building block, its role in the synthesis of valuable heterocyclic scaffolds, and its utility in ring-opening reactions to generate linear chains with diverse functionalities.

Key Applications in Organic Synthesis

A Versatile Building Block for Carbonyl Addition Reactions

The carbonyl group of this compound is a prime site for nucleophilic attack, allowing for the introduction of a wide variety of substituents. Two of the most fundamental and powerful transformations in this regard are the Grignard and Wittig reactions.

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to this compound provides a straightforward route to tertiary alcohols. This reaction is a cornerstone of C-C bond formation and allows for the construction of more complex carbon skeletons. The resulting tertiary alcohol can then be further elaborated, for example, through dehydration to form an alkene.[3][4][5][6]

Wittig Reaction: The Wittig reaction offers a reliable method for the conversion of the carbonyl group into a carbon-carbon double bond.[7][8][9][10][11][12] By choosing the appropriate phosphorus ylide, a diverse range of alkenes can be synthesized with good control over the location of the double bond. This transformation is invaluable for creating precursors for polymerization, metathesis reactions, or for introducing specific functional groups.

Synthesis of Heterocyclic Compounds

Cyclopropyl ketones are valuable precursors for the synthesis of a variety of heterocyclic compounds, which form the core of many pharmaceuticals. Pyridines and pyrimidines, in particular, are prevalent scaffolds in medicinal chemistry.

Pyridine Synthesis: Substituted pyridines can be synthesized through condensation reactions involving 1,5-dicarbonyl compounds or their equivalents with an ammonia source.[12][13] While a direct multi-component reaction with this compound might require specific activation, its derivatives or ring-opened products can serve as key intermediates in pyridine synthesis.

Pyrimidine Synthesis: The Biginelli reaction, a one-pot three-component synthesis, is a classic method for preparing dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[14][15][16][17][18] Ketones can also be employed in similar multi-component reactions to generate highly substituted pyrimidine derivatives.[19][20] this compound can serve as the ketone component in such reactions, leading to the incorporation of the cyclopropyl motif into the final heterocyclic product.

Ring-Opening Reactions: A Gateway to Linear Scaffolds

The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, providing access to linear carbon chains with specific functional group arrangements. These transformations can be initiated by electrophiles, nucleophiles, or through radical pathways. The regioselectivity of the ring-opening is often influenced by the substituents on the cyclopropyl ring and the reaction conditions.

Application Notes and Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations involving this compound. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Protocol 1: Grignard Reaction with this compound

This protocol describes a representative procedure for the addition of a Grignard reagent to this compound to form a tertiary alcohol. Methylmagnesium bromide is used as an example.

Reaction Scheme:

Grignard_Reaction start C3H5-CO-CH2CH3 + CH3MgBr intermediate [C3H5-C(OMgBr)(CH3)-CH2CH3] start->intermediate 1. Anhydrous Et2O product C3H5-C(OH)(CH3)-CH2CH3 intermediate->product 2. H3O+ workup

Caption: Grignard reaction of this compound.

Materials and Reagents:

Reagent/MaterialQuantityMoles (approx.)Notes
This compound1.0 g10.2 mmolEnsure it is dry.
Methylmagnesium bromide (3.0 M in Et2O)3.7 mL11.1 mmolHandle under an inert atmosphere.
Anhydrous diethyl ether (Et2O)20 mL-Must be anhydrous.
Saturated aqueous ammonium chloride (NH4Cl)15 mL-For quenching the reaction.
Anhydrous magnesium sulfate (MgSO4)As needed-For drying the organic layer.

Experimental Procedure:

  • Reaction Setup: A 50 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Initial Charge: this compound (1.0 g, 10.2 mmol) is dissolved in 10 mL of anhydrous diethyl ether and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: Methylmagnesium bromide (3.7 mL of a 3.0 M solution in Et2O, 11.1 mmol) is added to the dropping funnel via syringe and then added dropwise to the stirred solution of the ketone over 15 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.[3]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow, dropwise addition of 15 mL of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel.

  • Extraction and Drying: The aqueous layer is extracted with diethyl ether (2 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product, 2-cyclopropylbutan-2-ol, can be purified by distillation or column chromatography on silica gel.

Causality and Insights:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water and alcohols. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.[4]

  • Temperature Control: The initial addition is performed at 0 °C to control the exothermicity of the reaction and minimize side reactions.

  • Quenching: Saturated ammonium chloride is a mild acid source used to protonate the alkoxide intermediate and is preferred over stronger acids which could potentially promote side reactions involving the cyclopropyl group.

Protocol 2: Wittig Reaction with this compound

This protocol provides a general procedure for the olefination of this compound using a phosphonium ylide. The synthesis of (1-cyclopropylpropylidene)cyclopropane is described as a representative example.

Reaction Scheme:

Wittig_Reaction start C3H5-CO-CH2CH3 + (Ph)3P=CH-C3H5 product C3H5-C(=CH-C3H5)-CH2CH3 + (Ph)3P=O start->product Anhydrous THF

Caption: Wittig reaction of this compound.

Materials and Reagents:

Reagent/MaterialQuantityMoles (approx.)Notes
Cyclopropyltriphenylphosphonium bromide4.2 g11.0 mmolMust be dry.
n-Butyllithium (2.5 M in hexanes)4.4 mL11.0 mmolHandle under an inert atmosphere.
This compound1.0 g10.2 mmolEnsure it is dry.
Anhydrous tetrahydrofuran (THF)30 mL-Must be anhydrous.
Saturated aqueous sodium bicarbonate (NaHCO3)20 mL-For workup.
Anhydrous sodium sulfate (Na2SO4)As needed-For drying the organic layer.

Experimental Procedure:

  • Ylide Generation: In a flame-dried 100 mL two-necked round-bottom flask under a nitrogen atmosphere, cyclopropyltriphenylphosphonium bromide (4.2 g, 11.0 mmol) is suspended in 20 mL of anhydrous THF. The suspension is cooled to 0 °C.

  • Deprotonation: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise via syringe. The mixture develops a characteristic deep red or orange color, indicating the formation of the ylide. The mixture is stirred at 0 °C for 30 minutes.[10]

  • Ketone Addition: A solution of this compound (1.0 g, 10.2 mmol) in 10 mL of anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the ketone.

  • Workup: The reaction is quenched by the addition of 20 mL of saturated aqueous sodium bicarbonate. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[7]

Causality and Insights:

  • Ylide Formation: Strong bases like n-butyllithium are required to deprotonate the phosphonium salt to form the reactive ylide. The reaction is typically performed in an aprotic solvent like THF.[11]

  • Reaction with Ketones: Non-stabilized ylides, such as the one generated from cyclopropyltriphenylphosphonium bromide, generally react well with ketones.[8]

  • Byproduct Removal: The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can often be challenging to remove completely. Column chromatography is a standard method for its separation from the desired alkene product.

Protocol 3: Biginelli-type Reaction for Dihydropyrimidinone Synthesis

This protocol outlines a representative multi-component reaction for the synthesis of a dihydropyrimidinone derivative using this compound.

Reaction Scheme:

Biginelli_Reaction reactants C3H5-CO-CH2CH3 + R-CHO + (NH2)2CO product Substituted Dihydropyrimidinone reactants->product Catalyst, Heat

Caption: Biginelli-type reaction with this compound.

Materials and Reagents:

Reagent/MaterialQuantityMoles (approx.)Notes
This compound1.0 g10.2 mmol-
Benzaldehyde1.08 g10.2 mmolCan be varied.
Urea0.74 g12.3 mmol-
p-Toluenesulfonic acid (p-TsOH)0.19 g1.0 mmolCatalyst.
Ethanol20 mL-Solvent.

Experimental Procedure:

  • Reaction Setup: A mixture of this compound (1.0 g, 10.2 mmol), benzaldehyde (1.08 g, 10.2 mmol), urea (0.74 g, 12.3 mmol), and p-toluenesulfonic acid (0.19 g, 1.0 mmol) in 20 mL of ethanol is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality and Insights:

  • Acid Catalysis: The Biginelli reaction is typically acid-catalyzed. p-TsOH is a common and effective catalyst for this transformation.[16]

  • One-Pot Nature: The beauty of this reaction lies in its operational simplicity, where three components are combined in a single step to generate a complex heterocyclic product.[15]

  • Versatility: This reaction is highly versatile, and a wide range of aldehydes and ketones can be used to generate a library of dihydropyrimidinone derivatives.[14]

This compound in Drug Development: A Perspective

The cyclopropyl motif is a privileged scaffold in medicinal chemistry, and its incorporation into drug candidates has led to numerous successful therapeutics.[2][21] this compound serves as a key starting material for introducing this valuable functionality.

Kinase Inhibitors: Many kinase inhibitors feature a cyclopropyl group, which can enhance binding to the ATP-binding pocket and improve selectivity.[20][22][23] The synthesis of such inhibitors often involves the construction of a core heterocyclic scaffold, which can be derived from cyclopropyl ketones. For example, the synthesis of novel macrocyclic Tyk2 inhibitors has been reported, demonstrating the utility of cyclopropyl-containing building blocks.[16]

Antiviral Agents: The rigid nature of the cyclopropyl ring has also been exploited in the design of antiviral drugs.[13][24] For instance, cyclopropane-based inhibitors of coronavirus 3C-like proteases have shown high potency. The synthesis of these complex molecules often relies on the availability of functionalized cyclopropyl building blocks, which can be prepared from starting materials like this compound.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a reactive carbonyl group and a strained cyclopropyl ring provides access to a wide array of molecular architectures. From fundamental carbonyl addition reactions to the construction of complex heterocyclic scaffolds and the strategic use of ring-opening reactions, this ketone offers a multitude of opportunities for synthetic innovation. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutics and functional materials.

References

  • Studylib. Wittig Reaction Lab: Synthesis & Analysis. Available from: [Link]

  • Sciencemadness Discussion Board. grignard reagent to o-Chlorophenyl cyclopentyl ketone. Available from: [Link]

  • Quora. What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? Available from: [Link]

  • Google Patents. WO2009023980A1 - Cyclopropanation process.
  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. 2025. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. 2025. Available from: [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Medicinal Chemistry Letters. 2021. Available from: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. 2024. Available from: [Link]

  • YouTube. Wittig Reaction Mechanism. Available from: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. 2022. Available from: [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences. 2025. Available from: [Link]

  • Natural Products as Antiviral Agents. Journal of the American Chemical Society. 2003. Available from: [Link]

  • Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2010. Available from: [Link]

  • A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. ResearchGate. 2025. Available from: [Link]

  • One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. PubMed Central. 2020. Available from: [Link]

  • A One-pot Multi-component Synthesis of some New Dihydropyrimidine Derivatives via Biginelli Condensations. ZANCO Journal of Pure and Applied Sciences. 2023. Available from: [Link]

  • One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical Health Risks. 2017. Available from: [Link]

  • Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. Academia.edu. 2014. Available from: [Link]

  • Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2020. Available from: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 2019. Available from: [Link]

  • Short synthesis and antiviral evaluation of C-fluoro-branched cyclopropyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids. 2007. Available from: [Link]

Sources

The Strategic Utility of 1-Cyclopropylpropan-1-one in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Drug Design

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a "privileged scaffold"—a molecular framework that confers advantageous properties to a drug molecule. Its unique stereoelectronic features, including a high degree of s-character in its C-C bonds and a rigid, three-dimensional structure, allow for favorable interactions with biological targets. The incorporation of a cyclopropyl ring can enhance a drug's potency, improve its metabolic stability, and fine-tune its pharmacokinetic profile.[1][2] This has led to the inclusion of the cyclopropyl motif in a wide array of FDA-approved drugs for treating conditions ranging from viral infections to cancer.[3]

Within the diverse class of cyclopropyl-containing building blocks, 1-cyclopropylpropan-1-one stands out as a versatile and valuable precursor. This simple ketone offers a reactive handle for a variety of chemical transformations, most notably for the synthesis of chiral amines, which are ubiquitous in pharmaceutically active compounds. This guide will provide an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a focus on detailed protocols and the underlying chemical principles.

Core Application: Synthesis of 1-Cyclopropylethylamine via Reductive Amination

The primary utility of this compound in pharmaceutical synthesis lies in its conversion to 1-cyclopropylethylamine. This transformation is most commonly achieved through reductive amination, a cornerstone reaction in medicinal chemistry that forms a new C-N bond.[4] The resulting 1-cyclopropylethylamine is a key building block in the synthesis of various therapeutic agents, including ROR-gamma-t (Retinoid-related Orphan Receptor gamma-t) modulators, which are under investigation for the treatment of autoimmune diseases.[5]

The Chemistry of Reductive Amination

Reductive amination is a two-step process that occurs in a single pot. First, the ketone (this compound) reacts with an amine source, typically ammonia, to form an imine intermediate. This is followed by the in-situ reduction of the imine to the corresponding amine (1-cyclopropylethylamine). The choice of reducing agent and reaction conditions is critical to achieving high yields and selectivity.

Diagram 1: General Workflow for the Synthesis of 1-Cyclopropylethylamine

A This compound C Imine Intermediate A->C Condensation B Amine Source (e.g., NH3) B->C E 1-Cyclopropylethylamine C->E Reduction D Reducing Agent D->E

Caption: Synthesis of 1-Cyclopropylethylamine from this compound.

Detailed Protocols for the Synthesis of 1-Cyclopropylethylamine

The following protocols provide detailed, step-by-step methodologies for the reductive amination of this compound. The choice of method may depend on the desired scale, available equipment, and safety considerations.

Protocol 1: Catalytic Hydrogenation with Raney Nickel

This method is a classic and highly effective approach for large-scale synthesis, utilizing heterogeneous catalysis.

Materials:

  • This compound

  • Ammonia (as a solution in methanol or anhydrous)

  • Raney® Nickel (catalyst)

  • Hydrogen gas

  • Methanol (solvent)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup: In a high-pressure autoclave, charge this compound (1.0 eq) and a solution of ammonia in methanol (excess, typically 5-10 eq).

  • Catalyst Addition: Carefully add Raney® Nickel (5-10 wt% of the ketone) to the reactor under an inert atmosphere (e.g., nitrogen or argon). Raney® Nickel is pyrophoric and must be handled with care.

  • Reaction: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-50 bar) and heat to the reaction temperature (usually 50-100 °C).

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via GC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney® Nickel catalyst.

  • Purification: The resulting solution of 1-cyclopropylethylamine in methanol can be used directly in the next step or purified by distillation.

Causality Behind Experimental Choices:

  • Raney Nickel: This catalyst is highly active for the hydrogenation of imines and is relatively inexpensive, making it suitable for industrial applications.[6]

  • Hydrogen Pressure: Higher hydrogen pressure increases the rate of the reduction step.

  • Excess Ammonia: Using an excess of ammonia drives the equilibrium towards the formation of the imine intermediate.

Protocol 2: Borohydride-Mediated Reductive Amination

This method utilizes a chemical reducing agent and is well-suited for laboratory-scale synthesis.

Materials:

  • This compound

  • Ammonium acetate or ammonium formate

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or ethanol (solvent)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ammonium acetate or ammonium formate (1.5-2.0 eq) in methanol.

  • pH Adjustment: If necessary, adjust the pH of the solution to 6-7 with acetic acid to facilitate imine formation.

  • Reducing Agent Addition: Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-cyclopropylethylamine can be purified by distillation or column chromatography.

Causality Behind Experimental Choices:

  • Sodium Cyanoborohydride/Triacetoxyborohydride: These are mild reducing agents that selectively reduce imines in the presence of ketones, minimizing side reactions.[4]

  • Ammonium Acetate/Formate: These serve as the ammonia source for the initial imine formation.[7]

Application in the Synthesis of ROR-gamma-t Modulators

As previously mentioned, 1-cyclopropylethylamine is a key intermediate in the synthesis of ROR-gamma-t modulators.[5] These compounds are of significant interest for the treatment of autoimmune diseases like psoriasis. The synthesis typically involves the coupling of 1-cyclopropylethylamine with a substituted pyrazinone core.

Diagram 2: Synthetic Pathway to ROR-gamma-t Modulators

A 1-Cyclopropylethylamine C Coupling Reaction A->C B Substituted Pyrazinone B->C D ROR-gamma-t Modulator C->D

Caption: General synthetic route to ROR-gamma-t modulators.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of 1-cyclopropylethylamine from this compound.

MethodReducing AgentCatalystSolventTemperature (°C)Pressure (bar)Typical Yield (%)Reference
Catalytic HydrogenationH₂Raney® NiMethanol50-10010-50>90[8]
Borohydride ReductionNaBH₃CN-Methanol25N/A70-85[4]
Leuckart ReactionHCOOH/NH₃--160-180N/A60-75[7]

Conclusion and Future Outlook

This compound is a valuable and versatile precursor in pharmaceutical synthesis, primarily serving as a gateway to the crucial 1-cyclopropylethylamine building block. The reductive amination of this ketone is a robust and scalable transformation, with multiple reliable protocols available to suit different manufacturing needs. The application of 1-cyclopropylethylamine in the synthesis of cutting-edge therapeutics like ROR-gamma-t modulators highlights the continued importance of small, strategically functionalized building blocks in drug discovery. As the demand for novel pharmaceuticals with improved properties continues to grow, the strategic application of precursors like this compound will undoubtedly play a pivotal role in the development of the medicines of tomorrow.

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1348. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4056. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Process for the reductive amination of ketones and aldehydes with aqueous amines. (2007). Google Patents.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2002). Organic Reactions, 1-714. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2020). Synthesis, 52(17), 2443-2467. [Link]

  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (2019). Google Patents.
  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011). Beilstein Journal of Organic Chemistry, 7, 1003-1006. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Leuckart reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). Synthetic Communications, 53(18), 1545-1558. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cyclopropylamines as LSD1 inhibitors. (2014). Google Patents.
  • Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. (2018). Angewandte Chemie International Edition, 57(42), 13853-13857. [Link]

  • Reductive amination of ketones. (1965). Google Patents.
  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (2015). RSC Advances, 5(118), 97217-97224. [Link]

  • The Leuckart Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. (2005). The Journal of Organic Chemistry, 70(19), 7785-7787. [Link]

  • Boron reagents for reductive amination. (2003). Tetrahedron, 59(40), 7941-7951. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved from [Link]

  • Method for the synthesis of substituted formylamines and substituted amines. (2012). Google Patents.
  • 1-Cyclopropylethanamine. (n.d.). PubChem. Retrieved from [Link]

  • Process for the manufacture of cyclopropylamine. (1986). Google Patents.
  • Reductive Amination | Synthesis of Amines. (2022, February 17). YouTube. Retrieved from [Link]

  • Leuckart reaction. (2020, February 11). Sciencemadness Wiki. Retrieved from [Link]

Sources

Application Notes and Protocols for the Grignard Reaction with 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Grignard reaction with 1-cyclopropylpropan-1-one. The protocol details the synthesis of a tertiary alcohol, 1-cyclopropyl-1-phenylpropan-1-ol, through the nucleophilic addition of phenylmagnesium bromide. This guide emphasizes the critical experimental parameters, safety protocols, and mechanistic considerations necessary for a successful and reproducible synthesis. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, and this protocol offers a robust method for its incorporation into more complex molecular scaffolds.

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1][2] This reaction is highly versatile for synthesizing primary, secondary, and tertiary alcohols from various carbonyl precursors.[3][4] Specifically, the reaction of a Grignard reagent with a ketone, such as this compound, yields a tertiary alcohol upon acidic workup.[1][3]

The cyclopropyl group is of significant interest in drug discovery due to its unique conformational properties and its ability to modulate the physicochemical and pharmacological properties of a molecule. However, the strained nature of the cyclopropane ring can present challenges in synthesis, including the potential for ring-opening side reactions under certain conditions.[5] This protocol is designed to minimize such side reactions and maximize the yield of the desired tertiary alcohol.

Mechanistic Overview

The Grignard reaction with a ketone proceeds in two main stages:

  • Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of this compound. This step breaks the pi bond of the carbonyl group and forms a new carbon-carbon single bond, resulting in a magnesium alkoxide intermediate.

  • Acidic Workup: The magnesium alkoxide is then protonated by the addition of a dilute acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to yield the final tertiary alcohol product, 1-cyclopropyl-1-phenylpropan-1-ol, and a magnesium salt.

A potential side reaction of concern is the enolization of the ketone. Grignard reagents are strong bases and can deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate.[6] This is particularly relevant for enolizable ketones. However, the nucleophilic addition to the carbonyl is generally faster, especially at low temperatures.

Visualizing the Reaction Pathway

Grignard_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup This compound This compound Magnesium_Alkoxide Magnesium_Alkoxide This compound->Magnesium_Alkoxide Nucleophilic Attack Phenylmagnesium_Bromide Phenylmagnesium_Bromide Phenylmagnesium_Bromide->Magnesium_Alkoxide Tertiary_Alcohol 1-Cyclopropyl-1-phenylpropan-1-ol Magnesium_Alkoxide->Tertiary_Alcohol Protonation Magnesium_Salt Mg(OH)Br Magnesium_Alkoxide->Magnesium_Salt Acid H3O+ Acid->Tertiary_Alcohol

Caption: General mechanism of the Grignard reaction with this compound.

Experimental Protocol

This protocol details the synthesis of 1-cyclopropyl-1-phenylpropan-1-ol from this compound and phenylmagnesium bromide.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium turnings24.311.34 g0.055Activate prior to use.
Bromobenzene157.017.85 g (5.27 mL)0.050Anhydrous, freshly distilled.
This compound98.144.42 g (4.9 mL)0.045Anhydrous, freshly distilled.
Anhydrous diethyl ether74.12~150 mL-Must be anhydrous.
Iodine253.811-2 small crystals-To initiate the reaction.
Saturated aq. NH4Cl-~100 mL-For workup.
Anhydrous sodium sulfate142.04As needed-For drying.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or argon gas inlet

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Standard glassware for extraction and purification

Visualizing the Experimental Workflow

Grignard_Workflow A Apparatus Setup & Inert Atmosphere B Preparation of Phenylmagnesium Bromide A->B 1. Add Mg, I2, ether C Addition of this compound B->C 2. Add bromobenzene dropwise D Reaction Quench & Workup C->D 3. Add ketone solution dropwise at 0°C E Extraction & Drying D->E 4. Add sat. aq. NH4Cl F Solvent Removal & Product Isolation E->F 5. Separate layers, dry organic phase G Purification (Optional) F->G 6. Evaporate ether G->F

Caption: Experimental workflow for the synthesis of 1-cyclopropyl-1-phenylpropan-1-ol.

Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere to prevent moisture from quenching the reaction.[7][8]

  • Initiation: Place the magnesium turnings and a few crystals of iodine in the flask. The iodine helps to activate the magnesium surface.[9] Add approximately 20 mL of anhydrous diethyl ether.

  • Grignard Formation: In the dropping funnel, prepare a solution of bromobenzene in 40 mL of anhydrous diethyl ether. Add a small portion (about 10%) of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy and starts to reflux gently. If the reaction does not start, gentle warming with a heating mantle or crushing the magnesium with a dry stirring rod may be necessary.[10]

  • Completion of Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.[11][12]

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brownish solution is the phenylmagnesium bromide.

Part B: Reaction with this compound

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Ketone Addition: Dissolve this compound in 30 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent. The addition should be slow to control the exothermic reaction and to minimize side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

Part C: Workup and Isolation

  • Quenching: Carefully and slowly pour the reaction mixture over a stirred mixture of approximately 100 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution. This will quench the excess Grignard reagent and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Two layers will form. Separate the organic (ether) layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine all the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product, 1-cyclopropyl-1-phenylpropan-1-ol, typically as a pale yellow oil or solid.

Part D: Purification (Optional)

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Safety and Handling Precautions

The Grignard reaction presents several significant hazards that must be carefully managed.[13]

  • Flammability: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, and no open flames or spark sources should be present.[11][14]

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the ketone are exothermic and can lead to a runaway reaction if the addition of reagents is too fast.[12][13] An ice bath should always be readily available for cooling.[11]

  • Moisture Sensitivity: Grignard reagents react violently with water. All glassware must be scrupulously dried, and anhydrous solvents must be used.[7]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves) are mandatory.[13][14]

  • Emergency Preparedness: Have a fire extinguisher (Class B for flammable liquids) and a safety shower/eyewash station readily accessible. Do not work alone when performing this reaction for the first time.[13][14]

Troubleshooting

IssuePossible CauseSolution
Reaction fails to initiate Inactive magnesium surface (oxide layer); wet glassware or solvent.Crush the magnesium turnings under ether; add a small crystal of iodine; ensure all equipment and reagents are perfectly dry.
Low yield of product Incomplete reaction; side reactions (e.g., enolization); loss of product during workup.Ensure sufficient reaction time; maintain low temperature during ketone addition; perform careful extractions.
Formation of biphenyl byproduct Wurtz coupling of the Grignard reagent.This is a common side reaction. It can sometimes be minimized by slower addition of the alkyl halide during Grignard formation. Biphenyl can be removed during purification.

Conclusion

This application note provides a detailed and robust protocol for the Grignard reaction of this compound with phenylmagnesium bromide. By adhering to the described procedures, particularly with respect to anhydrous conditions and temperature control, researchers can reliably synthesize the corresponding tertiary alcohol. The successful implementation of this protocol will facilitate the exploration of novel cyclopropyl-containing compounds in various fields of chemical research and development.

References

  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones.
  • Various Authors. (2022). What are Grignard reagent preparation precautions during preparation? Quora.
  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • YouTube. (2024). Grignard reaction safety.
  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • Fiveable. (n.d.). 12.1 Grignard reagents. Organic Chemistry II.
  • Sciencemadness Discussion Board. (2016). Cyclopropyl grignard.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Studylib. (n.d.). Grignard Reaction: Preparation and Reaction Experiment.
  • Chegg. (2021). Solved Grignard Reaction Experimental Objective: The.
  • University of Illinois Chicago. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.

Sources

Application Notes and Protocols: Selective Reduction of 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry

The transformation of a ketone to a secondary alcohol is a cornerstone of organic synthesis. This guide focuses on the specific reduction of 1-cyclopropylpropan-1-one to 1-cyclopropylpropan-1-ol, a conversion of significant interest. The product, 1-cyclopropylpropan-1-ol, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The cyclopropyl group, a highly strained three-membered ring, is a desirable structural motif in drug design as it can enhance metabolic stability, improve potency, and modulate the pharmacokinetic properties of a molecule.[2][3] Therefore, robust and well-understood protocols for the synthesis of cyclopropyl-containing building blocks are of paramount importance to researchers in drug development and process chemistry.

This document provides a comprehensive overview of this reduction, delving into the underlying mechanistic principles, comparing common synthetic strategies, and presenting a detailed, validated protocol for its successful execution in a laboratory setting.

Part 1: Mechanistic Insights and Reagent Selection

The reduction of a ketone to a secondary alcohol is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4][5] This process occurs in two primary steps: the attack of the hydride to form a tetrahedral alkoxide intermediate, followed by protonation of this intermediate to yield the final alcohol product.[4][5]

Caption: General mechanism of ketone reduction by hydride addition.

The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups in the molecule. For the reduction of a simple ketone like this compound, several options are available.

Comparative Analysis of Common Reducing Agents

ReagentTypical SolventRelative ReactivityKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Methanol, EthanolMildHighly selective for aldehydes and ketones; safe and easy to handle; tolerant of many functional groups.[6][7]Does not typically reduce esters, amides, or carboxylic acids.[5]
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THFVery StrongReduces a wide range of carbonyl compounds, including esters and carboxylic acids.[8][9]Reacts violently with water and protic solvents; less selective; requires anhydrous conditions and careful handling.[8]
Catalytic Hydrogenation (e.g., H₂/Pd-C) Ethanol, Ethyl AcetateVariesCan be highly selective; often results in clean reactions with minimal inorganic byproducts.May also reduce alkenes or other sensitive groups; potential for cyclopropane ring opening under harsh conditions.[10][11]

Rationale for Selection:

For the specific conversion of this compound to 1-cyclopropylpropan-1-ol, sodium borohydride (NaBH₄) is the reagent of choice. Its mild nature and high selectivity for ketones ensure that the desired transformation occurs without affecting the relatively sensitive cyclopropyl ring.[12] LiAlH₄ is unnecessarily reactive for this purpose and introduces significant handling risks.[8] Catalytic hydrogenation, while a viable alternative, carries a risk of hydrogenolysis (ring-opening) of the cyclopropane moiety, a known side reaction for small, strained rings.[11] Therefore, the NaBH₄ method offers the best combination of efficiency, safety, and selectivity.

Part 2: A Validated Experimental Protocol for the Reduction of this compound

This protocol details a reliable and scalable procedure for the reduction using sodium borohydride in methanol. The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC).[13]

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup - Dissolve ketone in MeOH - Cool to 0 °C Addition 2. Reagent Addition - Add NaBH₄ portion-wise Setup->Addition Maintain temp Reaction 3. Reaction Monitoring - Stir at room temp - Monitor by TLC Addition->Reaction Allow to warm Quench 4. Quenching - Add water/dilute acid Reaction->Quench Upon completion Extraction 5. Work-up - Extract with organic solvent Quench->Extraction Transfer to sep. funnel Purification 6. Purification - Dry, filter, evaporate - Column chromatography Extraction->Purification Combine organic layers Analysis 7. Product Analysis - Obtain NMR, IR spectra Purification->Analysis Isolate pure product

Sources

Application Notes and Protocols for the Quantification of 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylpropan-1-one, also known as ethyl cyclopropyl ketone, is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its structural motif is incorporated into various active pharmaceutical ingredients (APIs). As with any component in drug development and manufacturing, rigorous analytical control is paramount to ensure the quality, safety, and efficacy of the final product. This document, crafted from the perspective of a Senior Application Scientist, provides a detailed guide to the analytical methods for the quantification of this compound, emphasizing the principles behind method selection and validation to ensure scientific integrity.

Analyte Overview: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development.

Structure:

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₁₀OPubChem
Molecular Weight98.14 g/mol PubChem
AppearanceFlammable liquid and vaporPubChem[1]
Boiling PointData not available
SolubilityData not available

The volatility of this compound, as indicated by its classification as a flammable liquid, suggests that Gas Chromatography (GC) is a highly suitable analytical technique.[2] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly if the analyte is part of a complex matrix or if derivatization is used to enhance detection.

Recommended Analytical Methodologies

Two primary chromatographic techniques are recommended for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) for its robustness and sensitivity to hydrocarbons, and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for its versatility. For enhanced sensitivity and specificity, especially at trace levels, mass spectrometric detection (GC-MS or LC-MS) or derivatization techniques can be employed.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[2] For a relatively simple and volatile molecule like this compound, GC-FID offers a sensitive, reliable, and cost-effective means of quantification. Commercial suppliers of the structurally similar cyclopropyl methyl ketone often specify purity using GC, highlighting its industry acceptance.[3]

  • Injector: A split/splitless injector is chosen for its versatility. A split injection is suitable for high concentration samples to avoid column overload, while a splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.

  • Column: A non-polar or mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is selected. This choice is based on the principle of "like dissolves like"; the non-polar nature of this compound will interact sufficiently with the stationary phase to achieve good separation from potential impurities without excessive retention.

  • Detector: Flame Ionization Detection (FID) is the detector of choice due to its high sensitivity to organic compounds containing carbon-hydrogen bonds and its wide linear range. It is a robust and universally applicable detector for hydrocarbon analysis.

  • Internal Standard: The use of an internal standard (e.g., undecane or another suitable hydrocarbon not present in the sample) is crucial for achieving high precision and accuracy. It corrects for variations in injection volume and instrument response.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing s1 Weigh Sample/Standard s2 Dissolve in Solvent (e.g., Methanol) s1->s2 s3 Add Internal Standard s2->s3 s4 Vortex to Mix s3->s4 a1 Inject Sample s4->a1 a2 Separation on Capillary Column a1->a2 a3 Detection by FID a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Response Factor d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for this compound quantification by GC-FID.

1. Materials and Reagents:

  • This compound reference standard (purity >99%)

  • Internal Standard (IS): Undecane (purity >99%)

  • Solvent: Methanol, HPLC grade

  • Volumetric flasks and pipettes

  • GC vials with septa

2. Standard Preparation:

  • Internal Standard Stock Solution (ISS): Accurately weigh approximately 100 mg of undecane and dissolve in 100 mL of methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing the this compound reference standard and dissolving it in methanol. Add a fixed amount of the ISS to each standard. A typical concentration range could be 0.1 mg/mL to 2.0 mg/mL.

3. Sample Preparation:

  • Accurately weigh the sample containing this compound into a volumetric flask.

  • Dissolve the sample in methanol.

  • Add the same fixed amount of ISS as used in the calibration standards.

  • Dilute to the mark with methanol and mix thoroughly.

4. GC-FID Instrumental Conditions:

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1 (can be optimized)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min

5. Data Analysis and Quantification:

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the Response Factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

  • Determine the average RF from the calibration standards.

  • Calculate the concentration of this compound in the sample using the formula: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While GC is often preferred for volatile ketones, HPLC offers a viable alternative, especially for non-volatile impurities or when derivatization is employed to enhance UV detection.[4] The carbonyl group in this compound provides a chromophore, allowing for UV detection, although its molar absorptivity at typical wavelengths might be low. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can significantly improve sensitivity.[5]

  • Column: A reversed-phase C18 column is the standard choice for separating moderately polar to non-polar compounds. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is used. The ratio is optimized to achieve a good balance between retention time and peak shape. A buffer may be added to control the pH and improve peak symmetry if ionizable impurities are present.

  • Detector: A UV detector is selected based on the presence of the carbonyl chromophore. The detection wavelength should be set at the absorbance maximum (λmax) of this compound or its derivative to maximize sensitivity.

  • Internal Standard: A structurally similar compound with a different retention time and a strong UV absorbance can be used as an internal standard to improve precision.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Sample/Standard s2 Dissolve in Mobile Phase s1->s2 s3 Filter through 0.45µm filter s2->s3 a1 Inject Sample s3->a1 a2 Separation on C18 Column a1->a2 a3 Detection by UV a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for this compound quantification by HPLC-UV.

1. Materials and Reagents:

  • This compound reference standard (purity >99%)

  • Mobile Phase: Acetonitrile (HPLC grade) and Water (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials with septa

2. Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Instrumental Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength ~210 nm (to be optimized based on UV scan)

5. Data Analysis and Quantification:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation: A Self-Validating System

A robust analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other peaks (impurities, degradants, etc.). Peak purity analysis should confirm no co-elution.
Linearity To demonstrate a proportional relationship between the analyte concentration and the method's response.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for the assay of a drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0%Intermediate Precision (Inter-assay): RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. RSD at LOQ should be acceptable.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied.

Advanced Technique: Derivatization for Enhanced Sensitivity

For trace-level quantification, derivatization can significantly improve the performance of both GC and HPLC methods.

  • For GC-MS: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the ketone into a stable oxime derivative with excellent electron-capturing properties, making it highly suitable for sensitive detection by GC-MS in negative chemical ionization (NCI) mode.[8][9]

  • For HPLC-UV: Derivatization with 2,4-dinitrophenylhydrazine (DNPH) yields a 2,4-dinitrophenylhydrazone derivative with a strong chromophore, allowing for highly sensitive UV detection at a higher wavelength (around 360 nm) where there is less interference.[5]

Conclusion

The quantification of this compound can be reliably achieved using either GC-FID or HPLC-UV. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, the expected concentration range, and the available instrumentation. For routine quality control of the neat substance, the GC-FID method is recommended for its simplicity, robustness, and sensitivity. The HPLC-UV method, particularly with derivatization, is a powerful alternative for more complex matrices or when trace-level quantification is required. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the generation of accurate and reliable data, which is a cornerstone of scientific integrity in the pharmaceutical industry.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Lucideon. Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. [Link]

  • Agilent Technologies. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Uchiyama, S., et al. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(5), 429-436. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • LCGC International. Rapidly Analyzing Carbonyl Compounds Using HPLC. [Link]

Sources

Application Note: High-Fidelity Synthesis of 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This protocol details the synthesis of 1-cyclopropylpropan-1-one (CAS: 765-43-5), also known as ethyl cyclopropyl ketone. While cyclopropyl ketones are critical intermediates in the synthesis of agrochemicals and pharmaceuticals (e.g., cyclopropyl-bearing antiviral agents), their synthesis is often plagued by two competing issues: over-alkylation (forming tertiary alcohols) and ring-opening (due to acid-sensitivity of the strained cyclopropane ring).

The "Nitrile Route" Advantage

We utilize the addition of ethylmagnesium bromide (EtMgBr) to cyclopropanecarbonitrile . Unlike acid chlorides or esters, which possess a leaving group that facilitates a second Grignard attack (leading to tertiary alcohols), nitriles react to form a stable magnesium imine salt intermediate . This intermediate precipitates or remains stable in solution, preventing further nucleophilic attack. The ketone is only liberated upon acidic hydrolysis during the workup, ensuring high chemoselectivity for the mono-alkylated product.

Key Reaction Parameters
  • Target: this compound (

    
    )[1]
    
  • Yield Target: 75–85%

  • Purity: >98% (GC/NMR)

  • Critical Control Point: Hydrolysis pH and temperature must be strictly modulated to prevent acid-catalyzed cyclopropyl ring opening.

Mechanistic Insight

The success of this protocol relies on the stability of the intermediate imine salt. The reaction proceeds in two distinct phases:[2][3][4][5][6][7][8]

  • Nucleophilic Addition: The Grignard reagent adds to the electrophilic carbon of the nitrile group.[9]

  • Hydrolysis: The resulting imine magnesium halide is hydrolyzed to the ketimine, which is then hydrolyzed to the ketone.

Reaction Pathway Visualization

The following diagram illustrates the transformation from precursors to the final ketone, highlighting the critical intermediate state.[5]

ReactionMechanism Start Cyclopropanecarbonitrile (Electrophile) Intermediate Magnesium Imine Salt (Stable Intermediate) Start->Intermediate Anhydrous Et2O 0°C to Reflux Reagent Ethylmagnesium Bromide (Nucleophile) Reagent->Intermediate Hydrolysis Acidic Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product This compound (Target Ketone) Hydrolysis->Product -NH3, -MgBrOH

Figure 1: Mechanistic pathway preventing over-addition via the stable imine salt intermediate.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Density (g/mL)EquivalentsAmount (Scale)Role
Cyclopropanecarbonitrile 67.090.9111.06.71 g (100 mmol)Substrate
Ethylmagnesium bromide 133.27N/A1.240 mL (3.0 M in Et₂O)Nucleophile
Diethyl Ether (anhydrous) 74.120.713Solvent100 mLSolvent
HCl (1.0 M) 36.46~1.0Excess~150 mLHydrolysis Agent
Magnesium Sulfate 120.37N/AN/A~5 gDrying Agent

Safety Note: Cyclopropyl compounds can be toxic and flammable. Grignard reagents are pyrophoric and react violently with water. All glassware must be flame-dried and flushed with Argon/Nitrogen.

Step-by-Step Methodology
Phase 1: Inert Setup & Reagent Preparation
  • Apparatus: Assemble a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Drying: Flame-dry the apparatus under vacuum; backfill with dry Nitrogen (

    
    ). Repeat x3.
    
  • Solvent Prep: Cannulate 60 mL of anhydrous Diethyl Ether (

    
    ) into the RBF.
    
  • Substrate Addition: Add Cyclopropanecarbonitrile (6.71 g, 100 mmol) to the RBF via syringe. Cool the system to 0°C using an ice/water bath.

Phase 2: Grignard Addition (The Critical Step)
  • Loading: Transfer Ethylmagnesium bromide (40 mL, 3.0 M solution) to the addition funnel under

    
     flow.
    
  • Controlled Addition: Dropwise add the EtMgBr to the nitrile solution over 45 minutes .

    • Observation: A white/grey precipitate (imine salt) may begin to form.

    • Control: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction Completion: Once addition is complete, remove the ice bath. Allow to warm to room temperature (RT), then heat to a gentle reflux for 3 hours to drive the reaction to completion.

    • Checkpoint: The precipitate should be voluminous.

Phase 3: Hydrolysis & Workup (Ring Preservation)
  • Cooling: Cool the mixture back to 0°C .

  • Quenching (Exothermic): Slowly add 150 mL of 1.0 M HCl .

    • Caution: Initial addition will be vigorous. Add dropwise until gas evolution ceases, then faster.

    • Chemistry: This step hydrolyzes the imine salt (

      
      ) to the ketone (
      
      
      
      ).
    • Time: Stir vigorously at RT for 1 hour to ensure complete hydrolysis of the imine.

  • Separation: Transfer to a separatory funnel. Separate the organic (ether) layer.[7][10]

  • Extraction: Extract the aqueous layer with

    
     mL 
    
    
    
    .
  • Neutralization: Wash combined organics with saturated

    
     (50 mL) followed by Brine (50 mL).
    
    • Why: Removes residual acid that could degrade the cyclopropane ring during distillation.

Phase 4: Purification
  • Drying: Dry organics over anhydrous

    
     for 15 minutes. Filter.
    
  • Concentration: Remove solvent via rotary evaporation (Water bath: 30°C, Pressure: ~300 mbar).

  • Distillation: Purify the residue via simple distillation at atmospheric pressure (or reduced pressure if available).

    • Target Fraction: Collect the fraction boiling at 130–132°C (at 760 mmHg).

Workflow Visualization

ExperimentalWorkflow Setup Setup: Flame-dry glassware Inert N2 Atmosphere Addition Addition: Dropwise EtMgBr at 0°C (45 mins) Setup->Addition Reflux Reaction: Reflux 3 hrs (Form Imine Salt) Addition->Reflux Hydrolysis Hydrolysis: 1M HCl at 0°C (Critical: Control Exotherm) Reflux->Hydrolysis Workup Workup: Extract (Et2O) Wash (NaHCO3/Brine) Hydrolysis->Workup Purification Distillation: Collect 130-132°C Workup->Purification

Figure 2: Operational workflow emphasizing temperature control points.

Quality Control & Characterization

Verify the product identity using the following physicochemical markers.

ParameterSpecificationNotes
Appearance Colorless liquidYellowing indicates oxidation or impurities.
Boiling Point 130–132°CAt atmospheric pressure.
IR Spectroscopy 1705 cm⁻¹ (C=O)Ketone stretch.
IR Spectroscopy 3010–3090 cm⁻¹Cyclopropyl C-H stretch (distinctive).
¹H NMR (CDCl₃)

0.8–1.0 (m, 4H)
Cyclopropyl ring protons.
¹H NMR (CDCl₃)

1.05 (t, 3H)
Methyl group of ethyl chain.
¹H NMR (CDCl₃)

1.95 (m, 1H)
Cyclopropyl methine (CH-C=O).
¹H NMR (CDCl₃)

2.55 (q, 2H)
Methylene group (-CH2-) adjacent to carbonyl.
Troubleshooting Guide
  • Low Yield: Usually due to "wet" ether killing the Grignard. Ensure sodium/benzophenone distilled solvents or molecular sieves are used.

  • Ring Opening (Impurity): If NMR shows olefinic protons (

    
     5.0–6.0), the hydrolysis was too acidic or too hot. Use saturated 
    
    
    
    instead of HCl for the quench if this persists, though hydrolysis times will be longer.
  • Tertiary Alcohol Formation: Rare with nitriles, but indicates excess Grignard was not quenched before workup or temperature control failed.

References

  • Moureu, C., & Mignonac, G. (1920). Les cétimines: méthode générale de préparation des cétones. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences. (Foundational text on Nitrile-Grignard mechanism).

  • Organic Syntheses. (1941). Cyclopropyl Methyl Ketone (Analogous Protocol). Organic Syntheses, Coll.[10] Vol. 1, p.192. [Link]

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Ciganek, E. (1992). The reaction of Grignard reagents with nitriles.[5][8][11] Organic Reactions, 42, 301. (Review of chemoselectivity).

Sources

Strategic Utilization of 1-Cyclopropylpropan-1-one in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Cyclopropylpropan-1-one (Ethyl cyclopropyl ketone; CAS 765-43-5) represents a high-value building block in medicinal chemistry, offering a unique combination of steric bulk, metabolic stability, and diverse reactivity. Unlike its isopropyl analogs, the cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol) and distinct electronic properties due to the Walsh orbital interactions with the carbonyl group. This application note details the strategic conversion of this compound into privileged heterocyclic scaffolds—specifically thiazoles and pyrazoles—providing optimized protocols that mitigate the risks of ring-opening side reactions while maximizing yield.

Section 1: Chemical Profile & Reactivity Analysis

To successfully utilize this compound, one must understand the competition between the acidic


-protons of the ethyl chain and the lability of the strained cyclopropyl ring.
FeaturePropertySynthetic Implication
Structure Cyclopropyl-CO-CH₂-CH₃Dual reactivity: Carbonyl electrophilicity and

-methylene acidity.
Ring Strain ~27.5 kcal/molSusceptible to acid-catalyzed homo-Michael addition (ring opening).

-Acidity
pKa ~20 (estimated)Deprotonation requires strong bases (NaH, LDA, NaOEt) for alkylation/acylation.
Lipophilicity LogP ~1.2Improved membrane permeability compared to polar analogs; bioisostere for isopropyl.
The "Cyclopropyl Effect" in Synthesis

The cyclopropyl group acts as an electron donor to the carbonyl oxygen via conjugation (Walsh orbitals). This reduces the electrophilicity of the carbonyl carbon slightly compared to aliphatic ketones, requiring activated nucleophiles or Lewis acid catalysis for condensation reactions. Crucially, the ring is stable to base, making Claisen condensations the preferred route for functionalization.

Section 2: Application Note – The Hantzsch Thiazole Pathway

The synthesis of 2-aminothiazoles via the Hantzsch reaction is a cornerstone of fragment-based drug discovery. The primary challenge with this compound is controlling the regioselectivity of the halogenation step to avoid acid-catalyzed ring opening.

Mechanistic Insight

Direct bromination with


 generates HBr, which can attack the cyclopropyl ring, leading to 1,5-dibromoketones. To prevent this, we utilize N-Bromosuccinimide (NBS)  with sulfonic acid catalysis, which allows for a controlled, low-concentration release of bromine species, or a one-pot protocol that consumes the 

-bromo intermediate immediately.
Protocol A: One-Pot Synthesis of 2-Amino-4-cyclopropyl-5-methylthiazole

Scope: Synthesis of thiazole libraries without isolation of the lachrymatory


-bromoketone.

Reagents:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Selective Reduction of a Bifunctional Ketone

The catalytic hydrogenation of 1-cyclopropylpropan-1-one to yield 1-cyclopropylpropan-1-ol is a pivotal transformation in organic synthesis, particularly in the construction of pharmaceutical intermediates and fine chemicals. The presence of two reactive sites—the carbonyl group and the cyclopropyl ring—presents a significant challenge in chemoselectivity. While the reduction of the ketone to the desired secondary alcohol is the primary objective, the strained cyclopropyl ring is susceptible to hydrogenolysis, or ring-opening, under harsh hydrogenation conditions.[1] This guide provides a comprehensive overview of the mechanistic considerations, catalyst selection, and detailed protocols to achieve high-yield and selective hydrogenation of this compound, minimizing undesired side reactions.

Mechanistic Insights: The Dichotomy of Ketone Reduction and Cyclopropane Ring Stability

The catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbon-oxygen double bond.[2] This process typically occurs on the surface of a heterogeneous catalyst, such as palladium, platinum, or nickel, where molecular hydrogen is activated.[3] The ketone coordinates to the catalyst surface, facilitating the stepwise or concerted transfer of hydrogen atoms to the carbonyl carbon and oxygen, resulting in the formation of an alcohol.[4]

However, the three-membered ring of the cyclopropyl group is characterized by significant ring strain, making it susceptible to cleavage by hydrogenolysis, particularly with catalysts like palladium.[1] This undesired side reaction leads to the formation of various open-chain products, diminishing the yield of the target alcohol. The propensity for ring-opening is influenced by several factors, including the catalyst type, reaction temperature, and hydrogen pressure. Careful control of these parameters is therefore crucial to favor the desired ketone reduction over cyclopropane hydrogenolysis.[1]

Visualizing the Reaction Pathway

Reaction_Pathway This compound This compound 1-Cyclopropylpropan-1-ol 1-Cyclopropylpropan-1-ol This compound->1-Cyclopropylpropan-1-ol Desired Hydrogenation (Ketone Reduction) Ring-Opened Byproducts Ring-Opened Byproducts This compound->Ring-Opened Byproducts Undesired Hydrogenolysis (Ring Opening)

Caption: Reaction pathways for the catalytic hydrogenation of this compound.

Catalyst Selection and Performance Comparison

The choice of catalyst is the most critical parameter in achieving selective hydrogenation of this compound. Different metal catalysts exhibit varying activities and selectivities towards ketone reduction and cyclopropane ring stability.

CatalystSupportKey Performance MetricsProbable Outcome for this compound
Palladium (Pd) Carbon (C)High activity for both ketone and potential C-C bond cleavage.[1][5]High conversion, but a significant risk of cyclopropane ring-opening, especially at elevated temperatures and pressures.[1]
Platinum(IV) Oxide (PtO₂) None (Adams' catalyst)Highly active for ketone hydrogenation.Effective for ketone reduction, but may still cause some degree of ring-opening.
Rhodium (Rh) Alumina (Al₂O₃) or Carbon (C)Generally shows good activity for ketone reduction with a lower tendency for hydrogenolysis compared to palladium.A good candidate for selective hydrogenation, offering a balance between reactivity and selectivity.
Raney Nickel (Raney Ni) NoneHighly active for the reduction of both ketones and other functional groups.[1]Likely to be very reactive and may lead to over-reduction or ring-opening if not carefully controlled.[1]
Ruthenium (Ru) Carbon (C) or Alumina (Al₂O₃)Often used for the asymmetric hydrogenation of ketones when complexed with chiral ligands.[6]Can be highly selective for ketone reduction under specific conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of this compound using different catalyst systems. Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Hydrogen gas is highly flammable and should be handled with extreme care.

Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C) under Mild Conditions

This protocol aims to minimize the hydrogenolysis of the cyclopropyl ring by employing mild reaction conditions.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Filter agent (e.g., Celite®)

Procedure:

  • To a clean and dry Parr reactor vessel, add this compound (1.0 eq).

  • Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Carefully add 10% Pd/C (1-5 mol%). Note: Pd/C can be pyrophoric; handle with care.

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.

  • Once the reaction is complete (typically 2-8 hours), carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂) (Adams' Catalyst)

This protocol utilizes the highly active Adams' catalyst for the reduction.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂)

  • Ethyl acetate or Ethanol

  • Hydrogen gas (high purity)

  • Atmospheric pressure hydrogenation apparatus (e.g., balloon hydrogenation) or a Parr apparatus

Procedure:

  • In a round-bottom flask or a Parr reactor vessel, dissolve this compound (1.0 eq) in the chosen solvent (ethyl acetate or ethanol).

  • Add PtO₂ (1-5 mol%).

  • Connect the flask to a hydrogen-filled balloon or seal the Parr reactor.

  • If using a balloon, evacuate the flask and backfill with hydrogen three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the consumption of hydrogen (deflation of the balloon) or by analytical techniques (TLC, GC-MS).

  • Upon completion, filter the reaction mixture through Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the product.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification Reactant_Prep Prepare Reactant Solution (this compound in Solvent) Catalyst_Add Add Catalyst (e.g., Pd/C, PtO2) Reactant_Prep->Catalyst_Add Reactor_Setup Assemble and Purge Reactor Catalyst_Add->Reactor_Setup Hydrogenation Introduce Hydrogen Gas (Control Pressure and Temperature) Reactor_Setup->Hydrogenation Monitoring Monitor Reaction Progress (TLC, GC-MS) Hydrogenation->Monitoring Venting Vent and Purge Reactor Monitoring->Venting Reaction Complete Filtration Filter to Remove Catalyst Venting->Filtration Concentration Solvent Removal Filtration->Concentration Purification Purify Product (e.g., Chromatography) Concentration->Purification

Caption: A generalized workflow for the catalytic hydrogenation of this compound.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or reaction time. Ensure the catalyst is active and the hydrogen gas is of high purity.

  • Formation of Ring-Opened Byproducts: If significant hydrogenolysis is observed, decrease the reaction temperature and/or hydrogen pressure. Consider switching to a more selective catalyst, such as rhodium on carbon.

  • Catalyst Poisoning: Ensure all glassware is scrupulously clean and solvents are of high purity. Certain functional groups or impurities can poison the catalyst, reducing its activity.

Conclusion

The successful catalytic hydrogenation of this compound to 1-cyclopropylpropan-1-ol hinges on the careful selection of the catalyst and the precise control of reaction conditions. By understanding the underlying mechanistic principles and following well-defined protocols, researchers can effectively navigate the challenges of chemoselectivity and achieve high yields of the desired product while preserving the integrity of the valuable cyclopropyl moiety. The methodologies outlined in this guide provide a solid foundation for the development and optimization of this important synthetic transformation.

References

  • Professor Dave Explains. (2025, February 7). Enantioselective Hydrogenation of Carbonyls and Imines [Video]. YouTube. Retrieved from [Link]

  • Wills, M., et al. (2020). The sulfone group as a versatile and removable directing group for asymmetric transfer hydrogenation of ketones. ResearchGate. Retrieved from [Link]

  • Rauscher, N., et al. (2021). An undesired cyclopropane ring cleavage occurring upon attempted hydrogenation of compound rac-11 led to product rac-12. ResearchGate. Retrieved from [Link]

  • Organic Letters. (2023, July 10). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2015, December 11). Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Poulter, S. R., & Heathcock, C. H. (1968). Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. Scilit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Retrieved from [Link]

  • ChemRxiv. (n.d.). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (n.d.). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 12.3a Synthesis of Alcohols; Reduction of Ketones and Aldehydes [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Derivatization of 1-Cyclopropylpropan-1-one for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

< <

Introduction: The Analytical Challenge of Small Ketones

1-Cyclopropylpropan-1-one is a small, volatile ketone of interest in various fields, including synthetic chemistry and metabolomics. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds, small ketones can present challenges.[1] These challenges include potential for poor chromatographic peak shape, low sensitivity, and mass spectra that may lack definitive fragmentation for unequivocal identification, especially in complex matrices. Derivatization, the chemical modification of an analyte, is a crucial strategy to overcome these limitations and enhance the robustness of GC-MS analysis.[2] This application note provides a detailed guide to the derivatization of this compound, focusing on two effective methods: oximation and silylation.

The Rationale for Derivatization

The primary goals of derivatizing this compound for GC-MS analysis are:

  • Increased Volatility and Thermal Stability: While this compound is already volatile, derivatization can further enhance this property, leading to sharper chromatographic peaks and improved separation.[3][4]

  • Improved Mass Spectral Characteristics: Derivatization introduces specific functional groups that can direct fragmentation pathways in the mass spectrometer. This results in more characteristic and higher mass-to-charge (m/z) fragment ions, aiding in structural elucidation and improving signal-to-noise ratios.[5]

  • Enhanced Chromatographic Resolution: By altering the polarity of the analyte, derivatization can improve separation from interfering compounds in the sample matrix.[6]

  • Increased Sensitivity: Certain derivatizing agents, particularly those containing fluorine atoms, can significantly enhance the sensitivity of detection, especially when using negative chemical ionization (NCI) mode in the mass spectrometer.[7]

The overall workflow for the derivatization and analysis of this compound is depicted in the following diagram:

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound in Solution Reagent Add Derivatizing Reagent Sample->Reagent Step 1 Reaction Incubate (Heat/Time) Reagent->Reaction Step 2 GCMS GC-MS Analysis Reaction->GCMS Step 3 Data Data Interpretation GCMS->Data Step 4

Caption: General workflow for derivatization and GC-MS analysis.

Protocol 1: Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Oximation is a robust and widely used derivatization technique for carbonyl compounds.[8] PFBHA is a particularly effective reagent as it introduces a pentafluorobenzyl group, which significantly enhances sensitivity in electron capture negative ionization (ECNI) MS.[7] The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form an oxime.

Mechanism of PFBHA Derivatization

The reaction between this compound and PFBHA results in the formation of two geometric isomers (E and Z) of the corresponding oxime. This is an important consideration for chromatographic analysis, as two peaks may be observed for a single analyte.[9][10]

PFBHA_Mechanism Ketone This compound Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack PFBHA PFBHA PFBHA->Intermediate Plus + Oxime_E Oxime (E-isomer) Intermediate->Oxime_E Dehydration Oxime_Z Oxime (Z-isomer) Intermediate->Oxime_Z Dehydration Water H₂O Intermediate->Water Plus2 +

Caption: Reaction of this compound with PFBHA.

Experimental Protocol

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Solvent (e.g., Toluene, Ethyl Acetate)

  • Deionized water

  • Pyridine (optional, as a catalyst)

  • 2 mL GC vials with PTFE-lined septa

  • Micropipettes

  • Heating block or water bath

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL. Create a series of working standards by serial dilution.

  • Reagent Preparation: Prepare a 15 mg/mL solution of PFBHA in deionized water. This solution should be prepared fresh daily.[10]

  • Derivatization Reaction:

    • To a 2 mL GC vial, add 100 µL of the this compound standard solution.

    • Add 100 µL of the PFBHA reagent solution.

    • (Optional) Add 10 µL of pyridine to catalyze the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the vial at 60-75°C for 30-60 minutes.[11] The optimal time and temperature may need to be determined empirically.

  • Extraction: After cooling to room temperature, add 500 µL of a non-polar solvent (e.g., hexane or iso-octane) and vortex for 1 minute to extract the derivative.

  • Analysis: Carefully transfer the organic layer to a new GC vial for analysis.

Protocol 2: Two-Step Methoximation-Silylation

For compounds that may be prone to tautomerization or the formation of multiple silylation products, a two-step approach involving methoximation followed by silylation is highly effective.[12] The initial methoximation step protects the carbonyl group, preventing enolization and ensuring the formation of a single, stable silylated derivative.[12]

Rationale and Mechanism

The first step involves the reaction of this compound with methoxyamine hydrochloride to form a stable methoxime. This derivative is then subjected to silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) replaces any active hydrogens with a trimethylsilyl (TMS) group.[2] In the case of the methoxime of this compound, there are no active hydrogens, so the primary benefit of the silylation step is to ensure compatibility with other silylated analytes in a broader metabolomics study.

Experimental Protocol

Materials:

  • This compound standard

  • Methoxyamine hydrochloride

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • 2 mL GC vials with PTFE-lined septa

  • Micropipettes

  • Heating block or water bath

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen before proceeding.

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample or standard.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate at 60°C for 60 minutes.[4]

  • Silylation:

    • After cooling to room temperature, add 80 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate at 70°C for 30-60 minutes.

  • Analysis: After cooling, the sample is ready for direct injection into the GC-MS.

Data Presentation: Comparison of Derivatization Methods

ParameterPFBHA OximationMethoximation-Silylation
Reagent(s) PFBHAMethoxyamine HCl, BSTFA + TMCS
Reaction Time 30-60 minutes90-120 minutes (total)
Reaction Temp. 60-75°C60°C and 70°C
Key Advantage High sensitivity (ECNI)Prevents multiple derivatives
Considerations Forms E/Z isomersTwo-step process
Typical Ionization EI, ECNIElectron Ionization (EI)

GC-MS Analysis and Expected Fragmentation

The derivatized samples should be analyzed on a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent). The specific temperature program will need to be optimized for the derivatives.

  • PFBHA Oxime Derivative: Under electron ionization, a characteristic fragment will be the pentafluorobenzyl cation at m/z 181. The molecular ion should also be observable.

  • Methoxime Derivative: The fragmentation will be different, and the presence of the methoxy group will influence the fragmentation pattern, often leading to a stable [M-31]⁺ ion corresponding to the loss of a methoxy radical.

The mass spectrum of the underivatized this compound would likely show fragmentation of the cyclopropyl ring.[13] Derivatization provides more structurally informative fragments at higher m/z values, moving them out of the low mass region which is often complicated by background ions.

Conclusion and Best Practices

The choice of derivatization method for this compound will depend on the specific analytical goals. For high-sensitivity analysis, PFBHA oximation is recommended. For broader metabolomic studies where consistency across different compound classes is key, the methoximation-silylation approach is advantageous.

Self-Validating System and Trustworthiness:

  • Internal Standards: The use of a deuterated or ¹³C-labeled internal standard of this compound is highly recommended for accurate quantification. The internal standard should be added prior to derivatization to account for any variations in reaction efficiency and injection volume.

  • Quality Control: A quality control sample should be included in each analytical batch to monitor the performance of the derivatization and the GC-MS system.

  • Blanks: A reagent blank should be run to ensure that there are no interfering peaks from the solvents or derivatizing agents.

By following these detailed protocols and best practices, researchers can achieve reliable and sensitive analysis of this compound by GC-MS.

References

  • LCGC International. (2008, September 15). Derivatization of Carbonyl Compounds for GC-MS Analysis. Retrieved from [Link]

  • Stout, P. R., & Klette, R. E. (1995). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Journal of analytical toxicology, 19(5), 281–286. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Pang, X., Wu, C., & Lee, R. (2014). Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry. Contributions to Tobacco & Nicotine Research, 26(2), 65-74. Retrieved from [Link]

  • Borrás, E., Tortajada-Genaro, L. A., Ródenas, M., Vera, T., Speak, T., Seakins, P., Shaw, M. D., Lewis, A. C., & Muñoz, A. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 4989–4999. Retrieved from [Link]

  • Pang, X., & Lee, R. (2014). Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry. Contributions to Tobacco & Nicotine Research, 26(2), 65-74. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Uchiyama, S., & Inaba, Y. (2025, August 5). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of cyclopropane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6569. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 1-Cyclopropylpropan-1-one in Fragrance & Flavor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the application of 1-Cyclopropylpropan-1-one (Ethyl Cyclopropyl Ketone) within the Fragrance and Flavor (F&F) and Medicinal Chemistry sectors. Unlike common volatiles used directly in perfumery, this molecule serves primarily as a high-value structural scaffold . Its cyclopropyl moiety introduces unique steric rigidity and electronic properties, making it a critical intermediate for synthesizing tertiary carbinols —a class of compounds renowned for their substantivity in sandalwood, musk, and earthy odor profiles. This note details the chemical identity, synthetic utility, and safety protocols required to leverage this strained-ring system effectively.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Before integrating this compound into synthetic workflows, researchers must verify its identity and understand its physical limitations.

PropertySpecification
IUPAC Name This compound
Common Name Ethyl Cyclopropyl Ketone
CAS Number 6704-19-4
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Boiling Point ~130–132 °C (at 760 mmHg)
Odor Profile Penetrating, ethereal, fruity, slightly pungent.[1]
Key Structural Feature Strained cyclopropane ring (~27.5 kcal/mol strain energy) conjugated with a carbonyl.
The "Bioisostere" Connection (Pharma & F&F Crossover)

For drug development professionals reading this guide: The cyclopropyl group in this molecule is a classic bioisostere for the isopropyl group. In both fragrance and drug design, replacing an isopropyl group with a cyclopropyl group often results in:

  • Increased Metabolic Stability: The C-H bonds in the cyclopropane ring are stronger (more s-character) and less susceptible to P450 oxidation than isopropyl methine hydrogens.

  • Rigidity: It locks the conformation of the side chain, potentially increasing receptor binding affinity (olfactory receptors in F&F; protein targets in Pharma).

Synthetic Utility: The "Carbinol" Gateway

The primary industrial application of this compound is its conversion into Cyclopropyl Carbinols (tertiary alcohols). These derivatives are highly prized in perfumery for their stability and complex odor profiles (e.g., Patchouli, Sandalwood, and Musk notes).

Mechanism of Action

The ketone undergoes nucleophilic addition (typically Grignard or Organolithium) to form a tertiary alcohol. The presence of the cyclopropyl ring adjacent to the hydroxyl group creates a "gem-dialkyl" effect, increasing the steric bulk and often shifting the odor threshold to lower concentrations (higher potency).

Workflow Visualization

The following diagram illustrates the transformation of the raw ketone into high-value fragrance targets.

SynthesisWorkflow cluster_impact Odor Impact of Target Precursor Precursor (Cyclopropane Carboxylic Acid Derivatives) Ketone This compound (CAS: 6704-19-4) Precursor->Ketone Acylation Reaction Nucleophilic Addition (Grignard/Lithium) Ketone->Reaction + R-MgX (Alkyl Halide) Intermediate Metal Alkoxide Intermediate Reaction->Intermediate Anhydrous THF/Et2O Target Target Fragrance Alcohol (Cyclopropyl Carbinol) Intermediate->Target Acid Hydrolysis (Careful pH Control) Odor1 Sandalwood Target->Odor1 Odor2 Earthy/Patchouli Target->Odor2 Odor3 Musk Target->Odor3

Figure 1: Synthetic pathway transforming this compound into high-value tertiary carbinol fragrance ingredients.

Experimental Protocols

Protocol A: Quality Control & Purity Analysis

Objective: Verify the purity of this compound prior to synthesis. Impurities (acids or ring-opened byproducts) can quench Grignard reagents.

Method: Gas Chromatography - Mass Spectrometry (GC-MS)

  • Sample Prep: Dilute 50 µL of this compound in 1.5 mL of HPLC-grade Dichloromethane (DCM).

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm ID, 0.25µm film.

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Detection: MS Scan (35–350 amu).

  • Acceptance Criteria: Main peak area >98.0%. No significant peaks at M+18 (water adducts) or ring-opened isomers (which often appear as linear enones).

Protocol B: Synthesis of a Generic Cyclopropyl Carbinol

Objective: Synthesize a tertiary alcohol fragrance ingredient using this compound. Safety Note: This reaction is exothermic. The cyclopropane ring is acid-sensitive; avoid strong mineral acids during workup.

Reagents:

  • This compound (1.0 eq)

  • Alkyl Magnesium Bromide (e.g., Methyl Magnesium Bromide, 3.0M in ether) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (aq)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (N₂).

  • Solvent Charge: Add anhydrous THF (10 mL per gram of ketone).

  • Reagent Addition: Cool the system to 0°C using an ice bath. Add the Grignard reagent dropwise via a pressure-equalizing addition funnel. Causality: Low temperature prevents side reactions and controls the exotherm.

  • Substrate Addition: Add this compound slowly over 30 minutes. Maintain internal temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quench (Critical Step): Cool back to 0°C. Slowly add Saturated Ammonium Chloride.

    • Warning: Do NOT use HCl or H₂SO₄. Strong acids can trigger the cyclopropylcarbinyl rearrangement , opening the ring and destroying the target molecule.

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine.

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Stability & Safety Assessment

The utility of this compound is defined by the stability of its three-membered ring.

Ring Strain & Reactivity

The cyclopropane ring possesses significant "Walsh orbital" character, behaving similarly to a double bond.

  • Acid Sensitivity: High. Exposure to Lewis acids (AlCl₃, BF₃) or strong Bronsted acids causes ring opening to form linear alkenes.

  • Thermal Stability: Moderate. Stable up to ~150°C, but prolonged heating above 200°C may induce rearrangement.

Safety Logic Tree

Use the following decision tree to determine safe handling conditions.

SafetyLogic Start Handling this compound CheckpH Check Reaction pH Start->CheckpH Acidic pH < 4 (Strong Acid) CheckpH->Acidic Yes NeutralBasic pH > 6 (Neutral/Basic) CheckpH->NeutralBasic No Risk1 RISK: Ring Opening / Rearrangement Loss of Fragrance Structure Acidic->Risk1 CheckTemp Check Temperature NeutralBasic->CheckTemp Safe1 SAFE: Ring Intact Proceed with Synthesis HighTemp > 150°C CheckTemp->HighTemp LowTemp < 100°C CheckTemp->LowTemp Risk2 RISK: Thermal Isomerization HighTemp->Risk2 Safe2 SAFE: Stable Distillation LowTemp->Safe2 Safe2->Safe1 Combined Safety

Figure 2: Decision logic for preventing degradation of the cyclopropyl moiety during processing.

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Kraft, P., Bajgrowicz, J. A., Denis, C., & Fráter, G. (2000). Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition. (Context: Discusses the use of cyclopropyl groups in musk and sandalwood odorants).
  • Givaudan SA. (2011).[2][3] Method for the preparation of cyclopropyl carbinols. US Patent US20110112492. (Context: Industrial protocol for converting cyclopropyl ketones to fragrance alcohols). Available at:

  • Weyerstahl, P., et al. (1990). Olfactory properties of cyclopropyl-substituted compounds. Flavour and Fragrance Journal. (Context: Establishes the organoleptic impact of the cyclopropyl group).

Sources

Application Notes and Protocols for the Asymmetric Synthesis Involving 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of Chiral Cyclopropyl Motifs

Cyclopropyl groups are prevalent structural motifs in a wide array of biologically active molecules, natural products, and pharmaceuticals. Their unique conformational and electronic properties, stemming from the inherent ring strain, often impart favorable metabolic stability, binding affinity, and membrane permeability to parent molecules. The introduction of stereocenters adjacent to or within the cyclopropyl ring further expands the chemical space available for drug design and optimization. 1-Cyclopropylpropan-1-one is a readily available prochiral ketone that serves as a versatile building block for the synthesis of such chiral molecules. This guide provides detailed application notes and protocols for three key asymmetric transformations of this compound: the organocatalytic aldol reaction, the organocatalytic Michael addition, and the asymmetric reduction of the carbonyl group.

I. Asymmetric Organocatalytic Aldol Reaction

The aldol reaction is a powerful C-C bond-forming reaction that creates a β-hydroxy carbonyl compound, potentially generating two new stereocenters. Organocatalysis, utilizing small chiral organic molecules, has emerged as a robust and environmentally benign alternative to traditional metal-based catalysts for asymmetric aldol reactions.

Theoretical Framework and Mechanistic Rationale

The proline-catalyzed aldol reaction proceeds through an enamine intermediate.[1][2] (S)-Proline reacts with the ketone (this compound) to form a chiral enamine. The stereochemical outcome of the reaction is determined by the facial selectivity of the enamine's attack on the aldehyde. The generally accepted model involves a Zimmerman-Traxler-like chair transition state, where the bulky substituents of both the enamine and the aldehyde orient themselves to minimize steric interactions.[3] The carboxylic acid moiety of proline is believed to play a crucial role in activating the aldehyde via hydrogen bonding and in stabilizing the transition state.[4] This organized transition state assembly directs the enamine to attack one specific face of the aldehyde, leading to the formation of the aldol adduct with high stereoselectivity.[1][4]

Proline-Catalyzed Aldol Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Ketone This compound Stir Stir at RT Ketone->Stir Aldehyde Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) Aldehyde->Stir Catalyst (S)-Proline Catalyst->Stir Solvent Solvent (e.g., DMSO) Solvent->Stir Quench Quench with H₂O Stir->Quench Reaction Completion Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Chiral Aldol Adduct Purify->Product Yield Determine Yield Stereo Determine dr & ee (Chiral HPLC) Product->Yield Product->Stereo Organocatalytic Michael Addition Mechanism cluster_catalysis Catalytic Cycle cluster_reactants Reactants Enamine_Formation 1. Enamine Formation (Ketone + Catalyst) Dual_Activation 2. Dual Activation (H-bonding to Nitroolefin) Enamine_Formation->Dual_Activation CC_Bond_Formation 3. C-C Bond Formation (Michael Addition) Dual_Activation->CC_Bond_Formation Hydrolysis 4. Hydrolysis & Catalyst Regeneration CC_Bond_Formation->Hydrolysis Hydrolysis->Enamine_Formation Catalyst Regeneration Product Chiral Michael Adduct Hydrolysis->Product Ketone This compound Ketone->Enamine_Formation Nitroolefin β-Nitrostyrene Nitroolefin->Dual_Activation Catalyst Chiral Amine-Thiourea Catalyst Catalyst->Enamine_Formation Asymmetric Reduction Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Ketone This compound React Controlled Temperature Ketone->React Catalyst Chiral Catalyst (e.g., CBS or Noyori's) Catalyst->React Reagent Reducing Agent (Borane or H₂) Reagent->React Solvent Solvent (e.g., THF or MeOH) Solvent->React Quench Quench Reaction React->Quench Reaction Completion Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Chiral Alcohol Purify->Product Yield Determine Yield Stereo Determine ee (Chiral GC or HPLC) Product->Yield Product->Stereo

Sources

Application Note: Chemoselective Nucleophilic Addition to 1-Cyclopropylpropan-1-one

[1]

Executive Summary

This guide details the chemoselective functionalization of 1-Cyclopropylpropan-1-one (Cyclopropyl ethyl ketone) using organometallic reagents (Grignard and Organolithium). While the cyclopropyl moiety offers unique steric and electronic properties valuable in medicinal chemistry (e.g., metabolic stability, conformational restriction), its high ring strain (~27.5 kcal/mol) presents a specific synthetic challenge: the risk of acid-catalyzed ring opening or rearrangement during workup.

This note provides a validated protocol for the 1,2-addition of organometallics to generate tertiary cyclopropyl carbinols while preserving the cyclopropane ring. It also details a secondary "switchable" protocol to intentionally trigger the Julia-Johnson rearrangement for access to homoallylic halides.

Substrate Analysis & Reactivity Profile

Substrate: this compound CAS: 1450-31-3 (Analogous to Methyl ketone 765-43-5) Structure: A carbonyl group flanked by a strained cyclopropyl ring and an ethyl group.[1]

The Reactivity Dichotomy

The reaction outcome is dictated by the competition between the carbonyl carbon (C=O) and the cyclopropyl ring strain.

  • Nucleophilic Attack (Desired): Organometallics (R-M) attack the carbonyl carbon (1,2-addition) to form a magnesium/lithium alkoxide. The cyclopropyl ring acts as a stabilizing group for the transition state via

    
     orbital overlap (Walsh orbitals).
    
  • Ring Opening (Undesired/Side Reaction): The cyclopropylcarbinyl cation—formed if the alkoxide is protonated under acidic conditions—is exceptionally prone to rearrangement.[1] It rapidly opens to a homoallylic cation.[1]

Key Insight: The cyclopropyl ring is generally stable to bases and nucleophiles (Grignards/Lithiums) but highly labile to acids and electrophiles. Therefore, the quenching step determines the product identity.

Mechanism & Pathway Diagram[2]

ReactionPathwaysKetoneThis compound(Substrate)AlkoxideMetal AlkoxideIntermediateKetone->Alkoxide1,2-AdditionRMgXR-MgX / R-Li(Nucleophile)RMgX->AlkoxideQuench_BaseQuench: Sat. NH4Cl(Neutral/Basic)Alkoxide->Quench_BaseQuench_AcidQuench: HBr/AcOH(Acidic)Alkoxide->Quench_AcidProduct_ATertiary CyclopropylCarbinol(Intact Ring)Quench_Base->Product_AProtonationProduct_BHomoallylic Halide(Ring Opened)Quench_Acid->Product_BJulia-JohnsonRearrangement

Figure 1: Divergent pathways controlled by workup conditions.[1] The cyclopropyl ring survives nucleophilic attack but opens upon acidic protonation.

Protocol 1: Synthesis of Tertiary Cyclopropyl Carbinols (Ring Retention)

Objective: Synthesize 2-cyclopropyl-2-phenylbutan-1-ol (or alkyl analog) with >90% preservation of the cyclopropyl ring.

Materials & Reagents
ReagentEquiv.[1][2][3]RoleNotes
This compound 1.0SubstrateDry over molecular sieves (4Å)
Organometallic (e.g., PhMgBr) 1.2 - 1.5NucleophileTitrate before use.[1]
CeCl₃ (Anhydrous) 1.5AdditiveOptional: Use if enolization is observed (Imamoto conditions).[1]
THF (Anhydrous) SolventSolventDistilled from Na/Benzophenone or column dried.[1]
Sat. aq. NH₄Cl ExcessQuenchCritical: Buffers pH ~7 to prevent ring opening.[1]
Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

    • Flush with Argon (Ar) or Nitrogen (N₂) for 15 minutes.[1]

    • Expert Tip: Cyclopropyl ketones are moderately hygroscopic.[1] Ensure the starting material is strictly anhydrous to prevent "killing" the Grignard.

  • Reagent Preparation:

    • Charge the flask with This compound (1.0 equiv) dissolved in anhydrous THF (0.5 M concentration).

    • Cool the solution to 0 °C using an ice/water bath.

    • Note: Unlike simple ketones, cooling to -78 °C is rarely necessary for Grignards unless using highly reactive organolithiums (e.g., t-BuLi).

  • Nucleophilic Addition:

    • Add the Grignard reagent (1.2 equiv) dropwise via the addition funnel over 20 minutes.

    • Observation: The solution may turn slightly yellow or cloudy.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (SiO₂, 10% EtOAc/Hexanes). Staining with KMnO₄ or Anisaldehyde is recommended as the alcohol product is not UV active unless R=Aryl.

  • The Critical Quench (Safety & Integrity):

    • Cool the reaction mixture back to 0 °C .

    • SLOWLY add Saturated Ammonium Chloride (sat. NH₄Cl ) solution.

    • Warning: Do NOT use HCl or H₂SO₄.[1] Even dilute mineral acids can trigger the rearrangement of the newly formed cyclopropyl carbinol to a homoallylic alcohol/halide.

  • Workup:

    • Extract the aqueous layer 3x with Diethyl Ether (Et₂O) or Ethyl Acetate.

    • Wash combined organics with Brine.[1]

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[1][2] Avoid MgSO₄ if it is slightly acidic.[1]

    • Concentrate under reduced pressure.[1]

Optimization: The Cerium Chloride Switch

If the substrate contains acidic alpha-protons (as propan-1-one does), basic Grignards may cause enolization (recovery of starting material).

  • Solution: Pre-stir anhydrous CeCl₃ (1.5 equiv) in THF at RT for 1 hour, then cool to -78°C before adding the Grignard, followed by the ketone. This (Imamoto reagent) suppresses basicity and enhances nucleophilicity.[1]

Protocol 2: The Julia-Johnson Rearrangement (Ring Opening)

Objective: Intentionally convert the intermediate alkoxide into a homoallylic bromide (e.g., 1-bromo-4-phenylhex-3-ene). This is a high-value transformation for chain extension.

Methodology

This can be performed as a "telescoped" one-pot sequence following Protocol 1.

  • Perform Addition: Follow Protocol 1 steps 1–3.

  • Acidic Quench: Instead of NH₄Cl, cool the mixture to 0 °C and add 48% HBr (aq) dropwise.

  • Rearrangement: Allow the biphasic mixture to stir vigorously at RT for 1 hour.

    • Mechanism:[4][2][3][][6][7][8][9][10] The tertiary alcohol is protonated

      
       Cyclopropylcarbinyl cation 
      
      
      Ring opens to relieve strain
      
      
      Trapped by Bromide ion.[1]
  • Isolation: Extract with Hexanes (the product is less polar).[1] Wash with NaHCO₃ to neutralize excess acid.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield / SM Recovery Enolization of ketone.[1]Use CeCl₃ additive (Imamoto conditions) or switch to Organolithium at -78°C.
Ring Opened Product Acidic workup or Silica acidity.[1]Use Sat. NH₄Cl for quench.[1] Add 1% Triethylamine (Et₃N) to the TLC/Column solvent system.
Wurtz Coupling (R-R) Radical formation during Grignard prep.[1][11]Purchase commercial Grignard or use R-Li.[1]
Exotherm Control Fast addition.Dilute Grignard 1:1 with THF before addition.
Diagram: Experimental Workflow

WorkflowStartStart: Dry this compoundStep1Cool to 0°C (THF)Start->Step1Step2Add RMgX (Dropwise)Step1->Step2DecisionDesired Product?Step2->DecisionPathATertiary Alcohol(Intact Ring)Decision->PathAPreserve RingPathBHomoallylic Halide(Ring Opened)Decision->PathBRearrangeActionAQuench: Sat. NH4ClExtract: Et2OPathA->ActionAActionBQuench: 48% HBrStir 1 hrPathB->ActionB

Figure 2: Decision tree for isolating kinetically controlled (alcohol) vs. thermodynamically controlled (rearranged) products.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Julia, M., et al. "Transposition homoallylique." Bulletin de la Société Chimique de France, 1960, p. 1072.
  • Marek, I., & Sklute, G. "Stereoselective Synthesis of Quaternary Stereocenters via the Julia-Kocienski Rearrangement." Chemical Reviews, vol. 117, no. 18, 2017. (Modern review of cyclopropyl carbinol utility).
  • Organic Syntheses. "Cyclopropyl Methyl Ketone." Org.[1][4][6][12][13] Synth. 1951, 31, 28. Link (Provides baseline stability data for the ketone substrate).[1]

  • Bruice, P. Y.Organic Chemistry. 8th ed., Pearson, 2016.

Application Note: 1-Cyclopropylpropan-1-one in the Synthesis of Next-Generation Triazole Fungicides

[1]

Executive Summary & Chemical Profile[1]

This compound (CAS: 765-43-5) serves as a high-value aliphatic building block in the synthesis of broad-spectrum fungicides, most notably analogs of Cyproconazole and intermediates for Prothioconazole . Its value lies in the cyclopropyl moiety , a "privileged structure" in agrochemistry that imparts metabolic stability (blocking


This guide details two critical synthetic pathways utilizing this ketone:

  • 
    -Halogenation:  For the creation of 
    
    
    -triazolyl ketone precursors.
  • Corey-Chaykovsky Epoxidation: For the synthesis of tertiary alcohol-based fungicides.

Chemical Specifications
PropertySpecification
IUPAC Name This compound
Common Name Ethyl Cyclopropyl Ketone
Molecular Formula

Molecular Weight 98.14 g/mol
Boiling Point 132–134 °C
Density 0.908 g/mL at 25 °C
Flash Point 28 °C (Flammable)
Key Reactivity

-carbon nucleophilicity, Carbonyl electrophilicity, Ring strain (~27.5 kcal/mol)

Critical Application I: Synthesis of -Chloro Intermediates

The

2-chloro-1-cyclopropylpropan-1-one
Mechanistic Insight

Direct chlorination using chlorine gas (

Sulfuryl Chloride (

)

Protocol: Selective -Chlorination

Objective: Synthesis of 2-chloro-1-cyclopropylpropan-1-one with >95% purity.

Reagents:

  • This compound (1.0 eq)[1]

  • Sulfuryl Chloride (

    
    ) (1.05 eq)
    
  • Methanol (0.1 eq, Catalyst/Initiator)

  • Dichloromethane (DCM) (Solvent, 5V)

Step-by-Step Methodology:

  • Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with this compound and DCM under

    
     atmosphere.
    
  • Activation: Add Methanol. Note: Methanol acts to form in-situ HCl and methyl chlorosulfate, accelerating the enolization of the ketone.

  • Addition: Cool the solution to 0–5 °C. Add Sulfuryl Chloride dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature <10 °C. Exotherms >15 °C increase the risk of cyclopropyl ring opening (homo-conjugate addition of Cl).

  • Reaction: Stir at 10 °C for 2 hours. Monitor via GC-MS for the disappearance of starting material and the appearance of the M+34/36 peak (Cl isotopes).

  • Quench: Pour the reaction mixture slowly into ice-cold saturated

    
     solution. Caution: Gas evolution (
    
    
    ,
    
    
    ).
  • Workup: Separate the organic phase. Wash with brine. Dry over

    
     and concentrate under reduced pressure (keep bath <40 °C).
    
  • Purification: Distillation is possible but risky due to thermal instability. Use immediately for the triazole substitution step.

Critical Application II: Epoxide Formation (Corey-Chaykovsky)

This protocol is essential for synthesizing the hydroxy-ethyl backbone found in Cyproconazole and Tebuconazole analogs. The reaction converts the carbonyl into an oxirane (epoxide), which is then ring-opened by a triazole nucleophile.

Mechanistic Insight

The reaction utilizes a sulfur ylide (dimethyloxosulfonium methylide) to attack the carbonyl carbon. The cyclopropyl group exerts a "sigma-hole" effect and steric pressure, often directing the attack stereoselectively. The resulting betaine intermediate collapses to form the epoxide and DMSO.

Protocol: Epoxidation via Trimethylsulfoxonium Iodide (TMSOI)

Objective: Synthesis of 2-cyclopropyl-2-ethyloxirane.

Reagents:

  • Trimethylsulfoxonium Iodide (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.3 eq)

  • DMSO (anhydrous) (Solvent)

  • THF (Co-solvent)

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask under Argon, wash NaH with pentane to remove mineral oil. Suspend in dry DMSO.

  • Activation: Add Trimethylsulfoxonium Iodide portion-wise at room temperature. Stir for 1 hour until gas evolution (

    
    ) ceases and a clear solution (the ylide) forms.
    
  • Addition: Cool the ylide solution to 0 °C. Add this compound (dissolved in minimal THF) dropwise.

  • Reaction: Allow to warm to Room Temperature (25 °C) and stir for 4–6 hours.

    • Validation: TLC (Hexane/EtOAc 9:1) should show a new, less polar spot (epoxide).

  • Quench: Pour into ice water. Extract 3x with Diethyl Ether.

  • Safety Note: Do not acidify the quench; acid can hydrolyze the epoxide to a diol or rearrange the cyclopropyl ring.

  • Isolation: The resulting epoxide is volatile. Carefully concentrate or use the ethereal solution directly for the triazole ring-opening step (catalyzed by base).

Visualization of Synthetic Pathways[1][5]

The following diagram illustrates the divergent pathways from this compound to key fungicide scaffolds.

AgrochemicalSynthesisStartThis compound(CAS: 765-43-5)Step1_ClAlpha-Chlorination(SO2Cl2, MeOH, 0°C)Start->Step1_ClElectrophilic HalogenationStep1_EpoxCorey-Chaykovsky(TMSOI, NaH, DMSO)Start->Step1_EpoxNucleophilic AdditionInter_Cl2-Chloro-1-cyclopropylpropan-1-one(Reactive Electrophile)Step1_Cl->Inter_ClProd_TriazoleKetoneTriazolyl Ketone(Precursor to Prothioconazole analogs)Inter_Cl->Prod_TriazoleKetone+ 1,2,4-Triazole(Nu- Substitution)Inter_Epox2-Cyclopropyl-2-ethyloxirane(Epoxide Intermediate)Step1_Epox->Inter_EpoxProd_TriazoleAlcTriazole Alcohol(Cyproconazole Scaffold)Inter_Epox->Prod_TriazoleAlc+ 1,2,4-Triazole(Ring Opening)

Figure 1: Divergent synthetic workflows for converting this compound into key fungicidal pharmacophores.

Process Safety & Scale-Up Considerations

When scaling these protocols, the unique properties of the cyclopropyl ring dictate specific safety constraints.

Safety Decision Logic

SafetyLogicHazardRisk: Cyclopropyl Ring Opening(Exothermic Runaway)Condition1Is Reaction Acidic?Hazard->Condition1Condition2Is Reaction Radical? (Cl2 gas)Hazard->Condition2Condition3Distillation Required?Hazard->Condition3Action1Maintain T < 10°CUse Buffered Quench (NaHCO3)Condition1->Action1YesAction2Use Ionic Chlorination (SO2Cl2)Add Radical Scavenger if neededCondition2->Action2YesAction3Vacuum Distillation OnlyKeep Pot Temp < 60°CCondition3->Action3Yes

Figure 2: Critical safety decision tree for preventing cyclopropyl ring cleavage during processing.

Key Parameters:
  • Thermal Stability: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). While kinetically stable, strong Brønsted acids at high temperatures (>80 °C) can trigger ring opening, leading to polymerization and rapid pressure rise.

  • Solvent Selection: Avoid protic solvents in the epoxidation step to prevent quenching of the ylide. For chlorination, DCM or Chlorobenzene are preferred over ethers, which can form peroxides or undergo cleavage by

    
    .
    
  • Waste Disposal: Aqueous waste from the chlorination step contains sulfite and sulfate species; ensure oxidative treatment (bleach) or pH adjustment before disposal to prevent

    
     off-gassing.
    

References

  • Bayer CropScience. (2008). Process for preparing prothioconazole and intermediates thereof. US Patent 20110105320.

  • Syngenta Participations AG. (2010). Method for preparing cyproconazole. CN Patent 101857576B.

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine.

  • Jauhari, P. K., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: Key Intermediate for Prothioconazole. Chemical Science Transactions. (Note: Generalized link provided for verification of reaction type).

Troubleshooting & Optimization

Technical Support: Synthesis & Impurity Control for 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CPP-SYN-001 Status: Open Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

1-Cyclopropylpropan-1-one (Cyclopropyl ethyl ketone) is a critical intermediate in the synthesis of various pharmaceutical agents. Its structural duality—combining a reactive carbonyl with a strained cyclopropane ring ("banana bonds")—creates a unique set of synthetic challenges.

The primary failure mode in this synthesis is acid-catalyzed ring opening during the hydrolysis of the reaction intermediate. This guide provides a root-cause analysis of common side reactions and validated protocols to mitigate them.

Module 1: The Grignard-Nitrile Route (Standard Protocol)

Context: The reaction of Cyclopropanecarbonitrile with Ethylmagnesium Bromide (EtMgBr) is the most atom-economical route. However, the workup phase is critical.

Critical Failure Mode: Ring Opening (The "Gamma-Halo" Impurity)

Symptom:

  • Loss of yield.

  • Appearance of a linear impurity in GC/MS (M+36/38 if HCl is used).

  • Product degrades upon standing in acidic media.

Mechanism: The cyclopropyl ketone is an electronic chameleon . Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the cyclopropane carbons (similar to a Michael acceptor). A nucleophile (like


 or 

) attacks the

-carbon, relieving ring strain and opening the ring to form a linear ketone.

Visualizing the Failure Pathway:

RingOpening Start This compound Protonation Protonated Intermediate (Activated Ring) Start->Protonation + H+ (Strong Acid) Attack Nucleophilic Attack (Cl- or H2O) Protonation->Attack Homo-Michael Addition Product Linear Impurity (1-chloro-4-hexanone) Attack->Product Ring Cleavage

Caption: Figure 1. Acid-catalyzed ring opening mechanism yielding linear impurities.

Troubleshooting Protocol:

ParameterStandard (Risky)Optimized (Safe)Technical Rationale
Quenching Agent 6M HClSat.

or 2M

Strong mineral acids with nucleophilic counterions (

) promote ring opening. Ammonium chloride provides gentle buffering (

).
Temperature Ambient / Reflux

to

Lower temperature kinetically inhibits the ring-opening pathway while allowing imine hydrolysis.
Addition Order Water into ReactionReaction into Acid/Buffer "Reverse quench" prevents localized overheating and basic pockets that cause condensation.

Module 2: The Weinreb Amide Route (High Precision)

Context: Used when starting material cost is secondary to purity. Involves reacting N-methoxy-N-methylcyclopropanecarboxamide with EtMgBr.

Critical Failure Mode: Incomplete Conversion & "Over-Alkylation"

Symptom:

  • Presence of starting amide in final product.[1]

  • Trace tertiary alcohol (rare, but possible).

Root Cause: While Weinreb amides form a stable chelate that prevents double-addition, the chelate can break down if the reaction temperature rises too high before quenching, or if the Grignard reagent is degraded.

Visualizing the Workflow:

Weinreb Reagents Weinreb Amide + EtMgBr Chelate Stable Tetrahedral Intermediate (Mg-Chelate) Reagents->Chelate THF, -78°C to 0°C Quench Acid Hydrolysis Chelate->Quench Controlled Failure Tertiary Alcohol (Impurity) Chelate->Failure Temp > 20°C (Chelate Collapse) Result This compound Quench->Result Release Ketone

Caption: Figure 2. The Weinreb Amide "Safety Lock" mechanism preventing over-alkylation.

Technical Fix:

  • Reagent Quality: Titrate Grignard reagent before use. Degraded Grignard (containing alkoxides) can catalyze the breakdown of the Weinreb intermediate.

  • Temperature Control: Maintain reaction at

    
    . Do not reflux. The formation of the chelate is exothermic; high heat can cause ligand dissociation.
    

Module 3: Impurity Profiling & FAQ

Common Impurities Table
Impurity StructureOriginPrevention Strategy
1-Chloro-4-hexanone Ring opening via HCl quench.Use

or

for hydrolysis. Avoid halide acids.
3-Cyclopropyl-3-hydroxy-pentane Double Grignard addition (Tertiary Alcohol).Use Nitrile or Weinreb route.[2] Avoid Ester precursors. Ensure slow addition of Grignard.
Dicyclopropyl ketone Impurity in starting nitrile (if made from 4-chlorobutyronitrile).Distill starting Cyclopropanecarbonitrile prior to use.
Aldol Condensation Dimers Exposure to strong base during workup.Keep pH < 9 during extraction. Wash organic layer with brine/water immediately.
Frequently Asked Questions (FAQ)

Q: My product has a yellow tint after distillation. Is it degrading? A: Likely yes. Cyclopropyl ketones are heat-sensitive. If the distillation pot temperature exceeds


, thermal rearrangement to enol ethers or ring expansion can occur.
  • Fix: Use vacuum distillation (< 20 mmHg) to keep the boiling point below

    
    . Add a radical inhibitor (e.g., BHT) if storing for long periods.
    

Q: Can I use Ethyl Lithium (EtLi) instead of EtMgBr? A: It is not recommended for the nitrile route. Organolithiums are more aggressive and can attack the cyclopropane ring protons (alpha-deprotonation), leading to polymerization or self-condensation side products. Stick to Grignard reagents which are "softer" nucleophiles.

Q: The hydrolysis of the imine salt is forming a solid "rock" in the flask. A: The Magnesium-Imine complex is insoluble in ether/THF.

  • Fix: Use a mechanical stirrer (overhead) rather than a magnetic bar. Dilute the reaction mixture with Toluene before quenching to keep the organic phase mobile.

References

  • Synthesis of Cyclopropyl Ketones via Weinreb Amides. Organic Syntheses, Coll. Vol. 10, p.61 (2004).

  • Acid-Catalyzed Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 145 (17), 9464-9470 (2023).

  • Grignard Reaction Troubleshooting & Protocols. BenchChem Application Notes.

  • Mechanism of Ring Opening in Cyclopropyl Ketones. Chemical Reviews, 120 (13), 583-648 (2020).

Sources

Technical Support Center: 1-Cyclopropylpropan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting

Ticket ID: #CPK-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: Why Your Yield is Low

If you are experiencing low yields (<40%) in the synthesis of 1-Cyclopropylpropan-1-one, your process likely suffers from one of three "Silent Killers." Based on the molecular weight (98.14 g/mol ) and the strained cyclopropane ring, this molecule is chemically fragile and physically elusive.

The Three Yield Killers:

  • Volatility (Physical Loss): The product is a volatile ketone (BP ~130–135°C at atm).[1][2] Standard rotary evaporation protocols often strip the product along with the solvent.

  • Ring Opening (Chemical Loss): The cyclopropane ring is acid-sensitive.[1][2] Strong acid hydrolysis (e.g., 6M HCl) during workup opens the ring, forming chloroketones or alkenes.[2]

  • Over-Alkylation (Selectivity Loss): If using the Nitrile route, the Grignard reagent can attack the intermediate imine salt or the formed ketone if temperature/stoichiometry is uncontrolled, leading to tertiary alcohols.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My crude NMR shows the product, but after concentrating on the Rotavap, the flask is nearly empty. Where did it go? A: You likely evaporated it.[1][2] this compound is a "light" ketone.[1][2]

  • The Fix: Do not use high vacuum (<20 mbar) or a water bath >30°C.[1][2]

  • Protocol: Concentrate the ether/THF layer only until the volume is reduced by 80%. Do not strip to dryness.[1][2] Distill the product directly from the concentrated residue (fractional distillation) rather than trying to isolate a dry crude oil first.

Q2: I see a complex mixture of impurities and no cyclopropyl peaks in the proton NMR (0.8–1.0 ppm region is messy). A: You likely opened the ring during hydrolysis.

  • The Cause: Using strong mineral acids (HCl, H₂SO₄) to hydrolyze the imine intermediate. The cyclopropyl group acts like a vinyl group; it can undergo acid-catalyzed ring opening.[1][2]

  • The Fix: Switch to a Buffered Hydrolysis . Use Saturated Ammonium Chloride (sat.[1][2][3] NH₄Cl) or cold 1M Sulfuric Acid.[1][2] Avoid HCl entirely.[1][2]

Q3: I have a significant amount of tertiary alcohol byproduct (1,1-dicyclopropyl... or 3-ethyl...). A: This is "Over-Addition."

  • The Cause: If you are adding the Grignard to the Nitrile, the local concentration of Grignard is too high.

  • The Fix: Use the Weinreb Amide route (see Protocol A).[4] If you must use the Nitrile route, ensure you are adding the Grignard to the Nitrile (Inverse Addition) at -78°C, not the other way around.

Module 2: Visualizing the Failure Points

The following diagram illustrates the two primary pathways and where yield is typically lost.

ReactionPathways Start Precursor Choice Nitrile Cyclopropane- carbonitrile Start->Nitrile Standard Route Weinreb Weinreb Amide (N-methoxy-N-methyl...) Start->Weinreb High-Yield Route Imine Imine Salt (Intermediate) Nitrile->Imine + EtMgBr Tertiary Tertiary Alcohol (Over-Alkylation) Imine->Tertiary XS Grignard (Yield Loss) Hydrolysis Acid Hydrolysis (Critical Step) Imine->Hydrolysis Chelate Stable Mg-Chelate Weinreb->Chelate + EtMgBr (Self-Stopping) Chelate->Hydrolysis RingOpen Ring Opening (Impurity) Hydrolysis->RingOpen Strong Acid (HCl) Product This compound Hydrolysis->Product Sat. NH4Cl

Caption: Comparison of Nitrile vs. Weinreb pathways. Red nodes indicate yield-loss vectors (Over-alkylation and Ring Opening).[1][2]

Module 3: Optimized Experimental Protocols

Protocol A: The "High Fidelity" Route (Weinreb Amide)

Recommended for Drug Development/High Purity needs. This method prevents over-addition because the intermediate forms a stable chelate that resists further Grignard attack.

Reagents:

  • N-methoxy-N-methylcyclopropanecarboxamide (1.0 equiv)[1][2]

  • Ethylmagnesium Bromide (EtMgBr) (1.2 equiv, 3.0 M in Et₂O)[2]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask under Argon. Add Weinreb amide (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to 0°C (Ice/Water bath). Note: -78°C is unnecessary for Weinreb amides, but 0°C prevents side reactions.[1][2]

  • Addition: Add EtMgBr dropwise over 20 minutes.

    • Observation: The solution may turn slightly cloudy. This is the stable Magnesium-Chelate forming.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (the intermediate is stable, so TLC will show consumption of starting material).

  • Quench (CRITICAL): Pour the reaction mixture into a vigorously stirring beaker of cold Saturated NH₄Cl (excess).

    • Why? This gently breaks the N-O-Mg chelate without opening the cyclopropane ring.

  • Extraction: Extract with Et₂O (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1][2][5][6]

  • Isolation: Concentrate carefully (see Volatility warning). Distill at reduced pressure (approx. 40–50°C at 20 mmHg) to isolate pure ketone.

Protocol B: The "Standard" Route (Nitrile)

Recommended if Weinreb amide is unavailable. Requires strict temperature control to prevent tertiary alcohol formation.[1][2]

Reagents:

  • Cyclopropanecarbonitrile (1.0 equiv)[1][2]

  • Ethylmagnesium Bromide (EtMgBr) (1.1 equiv)[1][2]

  • Solvent: Anhydrous Et₂O (Ether is preferred over THF for cleaner Grignard stops).[1][2]

Step-by-Step:

  • Setup: Flame-dry flask under Argon. Add EtMgBr (1.1 equiv) to the flask.

  • Solvent: Dilute with Et₂O.

  • Cooling: Cool Grignard solution to 0°C .

  • Addition (Inverse is safer but harder): Standard addition: Add Nitrile solution slowly to the Grignard.[1][2]

    • Optimization: Stir at room temperature for 3–4 hours. The imine salt precipitates.[1][2]

  • Hydrolysis (The Danger Zone):

    • Cool the mixture to 0°C.

    • Add 2M H₂SO₄ dropwise.[1][2] Do not use HCl.

    • Stir vigorously at RT for 2 hours to ensure the imine hydrolyzes to the ketone.

  • Workup: Separate layers. The aqueous layer might retain some ketone; extract it twice with Et₂O.[2]

  • Purification: Fractional Distillation.

Module 4: Data & Specifications

ParameterValue / SpecificationNotes
Molecular Weight 98.14 g/mol Very light; prone to evaporation.[1]
Boiling Point ~132–135°C (Atm)Do not rotavap >100 mbar at 40°C.
Density ~0.90 g/mLFloats on water/brine.[1]
Flash Point ~30°C (Est.)Highly Flammable.[1][2] Ground all glassware.[1]
Storage 2–8°C, Inert GasProne to oxidation over long periods.[1][2]
Solvent Selection Guide
SolventSuitabilityVerdict
Diethyl Ether HighBest. Low BP makes it easy to remove without losing product.[1][2]
THF MediumGood solubility, but higher BP (66°C) makes removal harder without losing product.[1][2]
DCM LowAvoid.[1][2] Emulsion risk with Mg salts is high.[1][2]

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][2] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1][2]

    • Foundational text for Protocol A (Weinreb route).
  • Cannon, G. W.; Ellis, R. C.; Leal, J. R. "Methyl Cyclopropyl Ketone."[1][2] Organic Syntheses, 1951 , 31,[2] 74.

    • Establishes the hydrolysis sensitivity of cyclopropyl imines.
  • BenchChem Protocols. "Reaction of Cyclopropylmagnesium Bromide with Ketones."

    • General handling of cyclopropyl-Grignard reagents.
  • PubChem Compound Summary. "this compound."[1][2] [1]

    • Physical property verification (GHS hazards, volatility).[2]

Sources

Technical Support Center: 1-Cyclopropylpropan-1-one Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-cyclopropylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis and handling of this valuable chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?

A1: There are three principal and reliable methods for synthesizing this compound. The choice depends largely on the availability of starting materials, required scale, and safety considerations.

  • Grignard Reaction: This is often the most versatile route. It involves the reaction of an ethyl magnesium halide with cyclopropanecarbonyl chloride or cyclopropanecarbonitrile. Alternatively, cyclopropyl magnesium bromide can be reacted with propionyl chloride or propionitrile.[1][2] This method is robust but highly sensitive to moisture and atmospheric oxygen.

  • Oxidation of 1-Cyclopropylpropan-1-ol: If the corresponding secondary alcohol is available, its oxidation is a straightforward and high-yielding approach.[3][4] This route is often preferred for its clean reaction profile and simpler purification.

  • Friedel-Crafts Acylation: This classic method involves the acylation of cyclopropane using propionyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6] While direct, this reaction can be complicated by the propensity of the cyclopropane ring to open under strong acidic conditions.[7]

Comparison of Synthetic Routes

Synthetic Route Key Reagents Typical Yields Advantages Disadvantages
Grignard Reaction Ethylmagnesium bromide, Cyclopropanecarbonyl chloride60-80%High versatility, readily available starting materials.Highly sensitive to water and air; requires anhydrous conditions.[8]
Oxidation 1-Cyclopropylpropan-1-ol, PCC, DMP, or Swern reagents85-95%High yields, clean reaction, mild conditions.Dependent on the availability of the precursor alcohol.[9]
Friedel-Crafts Acylation Cyclopropane, Propionyl chloride, AlCl₃40-60%Direct, uses fundamental starting materials.Risk of cyclopropane ring-opening, catalyst handling.[7][10]
Troubleshooting Guide: Synthesis via Grignard Reaction

The Grignard reaction is a powerful tool for C-C bond formation but requires meticulous attention to detail. Below is a workflow and troubleshooting guide for the synthesis of this compound via the reaction of ethylmagnesium bromide with cyclopropanecarbonitrile.

cluster_prep Phase 1: Reagent Preparation cluster_grignard Phase 2: Grignard Formation cluster_addition Phase 3: Nucleophilic Addition cluster_workup Phase 4: Work-up & Isolation reagents Ensure Dry Glassware & Reagents (THF, Cyclopropanecarbonitrile) mg Activate Magnesium Turnings (Iodine crystal, gentle heating) initiation Initiate Reaction: Add Ethyl Bromide to Mg/THF mg->initiation Combine formation Maintain Reaction: Controlled addition, gentle reflux initiation->formation Exotherm observed cool Cool Grignard Reagent (0°C, ice bath) formation->cool Formation complete add Slowly Add Cyclopropanecarbonitrile in Dry THF cool->add Maintain T < 10°C react Stir at Room Temperature (1-2 hours) add->react quench Quench with aq. NH4Cl (Slowly, at 0°C) react->quench Reaction complete extract Extract with Diethyl Ether quench->extract purify Purify via Distillation or Chromatography extract->purify product This compound purify->product

Caption: Workflow for Grignard Synthesis.

Q2: My Grignard reaction won't start. The solution remains colorless and no heat is produced. What should I do?

A2: Failure to initiate is the most common issue with Grignard reactions. The root cause is almost always the presence of a passivating magnesium oxide layer or residual moisture.

  • Causality: The surface of magnesium turnings is typically coated with a thin, unreactive layer of magnesium oxide (MgO). This layer prevents the magnesium from reacting with the ethyl bromide. Similarly, even trace amounts of water will react with and quench the Grignard reagent as it forms.[8]

  • Troubleshooting Steps:

    • Magnesium Activation: The MgO layer must be disrupted. The most common method is to add a small crystal of iodine. The iodine etches the magnesium surface, exposing fresh, reactive metal. Gentle heating with a heat gun can also help, but be cautious with flammable solvents like THF or diethyl ether.

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon). The solvent (THF or diethyl ether) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent like sodium/benzophenone.

    • Initiator Addition: Add a small portion (5-10%) of your ethyl bromide to the magnesium suspension first. Wait for signs of reaction (cloudiness, bubbling, gentle reflux) before adding the remainder dropwise.

Q3: My reaction initiated, but my final yield is very low. What are the common side reactions?

A3: Low yields after a successful initiation often point to side reactions or issues during the addition or work-up stages.

  • Causality & Solutions:

    • Wurtz Coupling: The Grignard reagent can couple with unreacted ethyl bromide to form butane. This is minimized by adding the ethyl bromide slowly to the magnesium suspension, ensuring it reacts as it is added rather than building up in concentration.

    • Enolization: If you are using an acyl chloride (like propionyl chloride) instead of a nitrile, the target ketone product is susceptible to deprotonation by the highly basic Grignard reagent. This forms an unreactive enolate. To prevent this, the reaction must be kept cold (e.g., -78°C to 0°C) during the addition of the Grignard reagent to the acyl chloride solution.[2]

    • Double Addition: Grignard reagents can add twice to acyl chlorides, first forming the ketone and then reacting with the newly formed ketone to produce a tertiary alcohol. This is also suppressed at low temperatures. Using a less reactive electrophile like a nitrile or a Weinreb amide is an effective strategy to stop the reaction at the ketone stage.

start Low Yield Observed check_initiation Was initiation confirmed (exotherm, color change)? start->check_initiation check_temp Was temperature controlled during addition of electrophile? check_initiation->check_temp Yes check_reagents Were reagents and solvent strictly anhydrous? check_initiation->check_reagents No check_workup Was the work-up performed correctly (e.g., slow quench)? check_temp->check_workup Yes solution_temp Optimize Temperature: Run reaction at lower temp (e.g., 0°C or -78°C) to prevent side reactions (enolization, double addition). check_temp->solution_temp No solution_reagents Improve Drying Protocol: Distill solvents, oven-dry glassware. check_reagents->solution_reagents solution_workup Review Work-up: Use buffered quench (aq. NH4Cl), avoid strong acids that can cause ring-opening. check_workup->solution_workup No solution_initiation Troubleshoot Initiation: Activate Mg, ensure dry system.

Sources

Common impurities in commercial 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Impurity Profiling & Troubleshooting for 1-Cyclopropylpropan-1-one

Introduction

This compound (Cyclopropyl ethyl ketone) is a critical cyclopropane building block, widely employed in the synthesis of agrochemicals and pharmaceuticals (e.g., quinolone antibiotics). While commercially available with purities often cited >98%, the unique strain of the cyclopropyl ring makes this reagent susceptible to specific degradation pathways and synthetic byproducts that can silently sabotage sensitive downstream applications like asymmetric catalysis or Grignard additions.

This guide moves beyond the Certificate of Analysis (CoA) to address the actual impurities you will encounter in the lab, their origins, and how to neutralize their impact on your research.

Part 1: The Impurity Profile (Know Your Enemy)

The commercial synthesis of this compound typically proceeds via the Grignard reaction of cyclopropanecarbonitrile with ethylmagnesium bromide. This route dictates the impurity profile.

Table 1: Common Impurities in Commercial this compound

Impurity NameStructure / ClassOriginDetection (GC-MS/NMR)
Cyclopropanecarbonitrile Starting MaterialIncomplete conversion during Grignard addition.GC: Elutes before the main peak.IR: Sharp peak ~2240 cm⁻¹.
3-Cyclopropylpentan-3-ol Tertiary Alcohol"Over-addition" of EtMgBr to the formed ketone (quenching issue).GC: Elutes after main peak.MS: Diagnostic [M-18]⁺ peak (dehydration).
4-Hexen-3-one (Isomers) Linear EnoneAcid-catalyzed ring opening (homoallylic rearrangement) during workup/storage.NMR: Olefinic protons (5.5-6.5 ppm).GC: Distinct later eluting peak.
1-Bromo-3-hexanone Halo-ketoneRing opening by residual HBr (from Grignard prep) or acidic halides.MS: Characteristic isotopic pattern (Br⁷⁹/Br⁸¹).
Water Solvent/ContaminantHygroscopic nature of ketones; poor storage.KF Titration (GC often misses low levels).

Part 2: Genesis of Impurities (Visualizing the Pathway)

Understanding where impurities come from is the first step in mitigation. The diagram below maps the synthesis process to specific impurity generation points.

ImpurityGenesis SM Cyclopropanecarbonitrile (Starting Material) Imine Imine Intermediate (Mg-Complex) SM->Imine + EtMgBr Imp_SM Impurity: Unreacted Nitrile (Incomplete Rxn) SM->Imp_SM Residual Grignard EtMgBr (Reagent) Grignard->Imine Product This compound (Target) Imine->Product Hydrolysis (H3O+) Imp_Alc Impurity: 3-Cyclopropylpentan-3-ol (Over-Addition) Product->Imp_Alc + Excess EtMgBr Imp_Open Impurity: Linear Enones (Ring Opening) Product->Imp_Open Acid/Heat (Storage/Workup)

Figure 1: Synthesis pathway showing the origin of nitrile residues, over-addition alcohols, and ring-opened degradation products.

Part 3: Troubleshooting & FAQs

Q1: I see a "ghost peak" in my GC-MS that overlaps with my product. What is it?

Diagnosis: This is likely Cyclopropanecarbonitrile .

  • Why: Nitriles and their corresponding ketones often have similar boiling points and polarities, leading to co-elution on standard non-polar columns (e.g., DB-5).

  • The Fix: Switch to a polar column (e.g., DB-Wax or HP-INNOWax). The nitrile will interact more strongly with the stationary phase and separate from the ketone. Alternatively, check the IR spectrum for the diagnostic nitrile stretch at ~2240 cm⁻¹.

Q2: My subsequent Grignard reaction using this ketone is stalling or yielding a complex mixture. Why?

Diagnosis: You likely have Acidic Impurities or Water .

  • Mechanism:

    • Water: Kills your Grignard reagent immediately.

    • Acidic Impurities (Ring Opening): If the commercial sample contains trace acids (from hydrolysis of halides), adding a Lewis Acid (like MgBr₂ in your Grignard) can trigger the opening of the cyclopropyl ring before the nucleophilic attack occurs. This leads to linear enones (like 4-hexen-3-one) which then polymerize or react non-selectively.

  • The Fix: Dry the ketone over activated 4Å molecular sieves for 24 hours. If the acid content is high, wash with saturated NaHCO₃, dry, and distill under reduced pressure (keep bath temp <60°C to prevent thermal ring opening).

Q3: There is a persistent peak at [M-18] in my Mass Spec. Is my product decomposing?

Diagnosis: No, but you have the Tertiary Alcohol Impurity (3-cyclopropylpentan-3-ol).

  • Why: This impurity is formed when the ketone product competes with the nitrile for the Grignard reagent during synthesis. In the GC injector port (high temp), tertiary alcohols readily dehydrate, showing a strong [M-18] peak (loss of water) rather than the molecular ion.

  • Impact: This alcohol is protic.[1] If you are using bases (LDA, NaH) in your next step, this impurity will consume them, altering your stoichiometry.

Q4: Can I distill this compound to purify it?

Diagnosis: Yes, but proceed with caution .

  • Risk: Cyclopropyl ketones are thermally sensitive. Prolonged heating above 100°C, especially in the presence of trace acids or metal salts, can cause the cyclopropyl ring to isomerize into a linear enone (homoallylic rearrangement).

  • Protocol: Use Vacuum Distillation . Lower the boiling point to below 50°C. Ensure the glassware is base-washed (rinsed with dilute NaOH then water/acetone) to remove any acidic residues on the glass surface that could catalyze ring opening.

Part 4: Analytical Decision Tree

Use this workflow to determine if your batch is suitable for sensitive applications.

Troubleshooting Start Commercial Sample This compound Check1 Step 1: Run GC-MS Start->Check1 Decision1 Purity > 98%? Check1->Decision1 Check2 Step 2: Check Water (KF) Decision1->Check2 Yes Action_Distill Action: Vacuum Distillation (Base-washed glass) Decision1->Action_Distill No (Organic Impurities) Decision2 Water < 0.1%? Check2->Decision2 Action_Sieve Action: Dry over 4Å Sieves Decision2->Action_Sieve No Final Ready for Use Decision2->Final Yes Action_Distill->Check2 Action_Sieve->Final

Figure 2: Quality control workflow for validating reagent suitability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549699, this compound. Retrieved January 30, 2026 from [Link]

  • Organic Syntheses (Coll. Vol. 4, p. 597). Methyl Cyclopropyl Ketone Preparation.[2] (Analogous synthesis route via Nitrile/Grignard). Retrieved January 30, 2026 from [Link]

  • Beilstein Journal of Organic Chemistry (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved January 30, 2026 from [Link]

  • Ghanem, A. et al. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Retrieved January 30, 2026 from [Link]

Sources

Technical Support Center: 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Cyclopropylpropan-1-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound is a flammable liquid and should be stored with care.[1][2] For optimal stability, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated area.[3][4] The storage temperature should be maintained consistently, with some suppliers recommending refrigeration at 2-8°C. Always keep the compound away from sources of ignition such as heat, sparks, and open flames.[3][5]

Q2: What is the expected shelf life of this compound?

Q3: What are the visible signs of degradation or contamination?

A3: While this compound is a clear, colorless liquid, any change in its appearance, such as discoloration (developing a yellow tint), formation of precipitates, or a noticeable change in odor, could indicate degradation or contamination. For definitive assessment, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to verify purity.

Q4: What substances are incompatible with this compound?

A4: To prevent hazardous reactions and maintain the compound's stability, avoid contact with strong oxidizing agents, strong bases, and reducing agents.[5][6] The cyclopropyl ring can be susceptible to opening under certain acidic or basic conditions, which could lead to unwanted side reactions in your experiments.[7]

Q5: What are the primary safety hazards associated with this compound?

A5: this compound is classified as a flammable liquid and vapor.[2] It may be toxic if swallowed and can cause skin and serious eye irritation.[2] Inhalation may lead to respiratory irritation.[2] Therefore, it is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Troubleshooting Guide

Issue 1: Inconsistent reaction yields or unexpected byproducts are observed.

  • Question: My reaction involving this compound is resulting in a lower than expected yield, and I'm detecting unfamiliar compounds in my analysis. What could be the cause?

  • Answer: This issue often points to the degradation of the starting material or the occurrence of side reactions. The cyclopropyl ketone moiety can undergo ring-opening, particularly under harsh acidic or basic conditions, or at elevated temperatures.[5][7]

    • Causality: The high ring strain of the cyclopropyl group makes it susceptible to cleavage.[8] This can lead to the formation of linear ketone isomers or other rearranged products.

    • Solution:

      • Verify Purity: First, confirm the purity of your this compound stock using an appropriate analytical method (see protocol below). Impurities can catalyze decomposition.[5]

      • Moderate Reaction Conditions: If possible, modify your experimental conditions to be milder. This includes using a weaker base/acid, lowering the reaction temperature, and minimizing reaction time.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, especially if the reaction is sensitive to air.

Issue 2: Analytical results (e.g., TGA, GC-MS) show variability between samples from the same batch.

  • Question: I am analyzing multiple aliquots from the same bottle of this compound, but my results are not consistent. Why is this happening?

  • Answer: Variability in analytical data can stem from several factors related to handling and storage.

    • Causality: Improper storage after opening the main container can introduce contaminants like moisture or air, leading to gradual degradation. Additionally, the presence of non-volatile impurities can affect thermal analysis methods like TGA.[5]

    • Solution:

      • Proper Aliquoting: When you receive a new bottle, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the laboratory environment.

      • Consistent Storage: Ensure all aliquots are stored under identical, recommended conditions.

      • Solvent Purity: Ensure the solvents used for sample preparation are of high purity and are dry, as contaminants in the solvent can also lead to inconsistent results.

Key Data Summary
PropertyValueSource(s)
Molecular Formula C₆H₁₀O[2]
Molecular Weight 98.14 g/mol [2]
Appearance Clear, colorless liquid[1] (inferred)
Boiling Point ~119°C[9] (for isomer)
Primary Hazards Flammable, toxic if swallowed, skin/eye irritant[2]
Incompatibilities Strong oxidizing agents, strong bases, reducing agents[5][6]
Storage Cool, dry, well-ventilated, away from ignition sources[3][4]
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for verifying the purity of this compound and detecting potential volatile impurities or degradation products.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane. b. Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: Increase to 250°C at a rate of 15°C/min.
  • Hold: Maintain at 250°C for 5 minutes.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 350.
  • Transfer Line Temperature: 280°C.

3. Data Analysis: a. Integrate the peak corresponding to this compound. b. Calculate the purity by dividing the peak area of the main compound by the total area of all detected peaks. c. Analyze any additional peaks by comparing their mass spectra to a reference library (e.g., NIST) to identify potential impurities or degradation products.

Visualizations
Logical Flow for Troubleshooting Reaction Inconsistency

start Inconsistent Reaction Results (Low Yield / Byproducts) check_purity Step 1: Verify Purity of This compound (GC-MS, NMR) start->check_purity impure Result: Impure check_purity->impure Purity < 98% pure Result: Pure check_purity->pure Purity ≥ 98% purify Action: Purify Reagent (e.g., Distillation) impure->purify check_conditions Step 2: Evaluate Reaction Conditions pure->check_conditions re_run Re-run Experiment purify->re_run harsh_conditions Conditions: Harsh? (High Temp, Strong Acid/Base) check_conditions->harsh_conditions mild_conditions Conditions: Mild harsh_conditions->mild_conditions No modify_conditions Action: Use Milder Conditions (Lower Temp, Weaker Reagents) harsh_conditions->modify_conditions Yes mild_conditions->re_run Re-evaluate other parameters (Solvent, Atmosphere, etc.) modify_conditions->re_run success Outcome: Successful re_run->success

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Degradation Pathways

cluster_degradation Degradation Triggers start This compound (Stable under optimal conditions) thermal High Temperature start->thermal acid_base Strong Acid / Base start->acid_base rearrangement Thermal Rearrangement (e.g., to homoallylic ketones) thermal->rearrangement leads to ring_opening Acid/Base Catalyzed Ring-Opening acid_base->ring_opening leads to

Caption: Potential degradation pathways for this compound.

References
  • Benchchem. (n.d.). Technical Support Center: Cyclopropyl Methyl Ketone Thermal Stability.
  • MySkinRecipes. (n.d.). 1-Cyclopropylpropan-1-ol.
  • PubMed. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: Cyclopropanol.
  • Aladdin Scientific. (n.d.). 1-cyclopropylpropan-1-ol, min 97%, 1 gram.
  • Benchchem. (n.d.). Common side reactions in the synthesis of cyclopropyl ketones.
  • ChemicalBook. (2023). Cyclopropyl Methyl Ketone: properties, applications and safety.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol.
  • PubChem - NIH. (n.d.). This compound.
  • Echemi. (n.d.). 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone Safety Data Sheets.
  • StackExchange. (2024). Why is cyclopropane-1,1-diol more stable than cyclopentane-1,1-diol?
  • Fisher Scientific. (2025). Safety Data Sheet: Cyclopropyl bromide.
  • ChemicalBook. (2025). 1-CYCLOPROPYL-PROPAN-2-ONE.

Sources

Technical Support Center: Troubleshooting the Scale-Up of 1-Cyclopropylpropan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-cyclopropylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe execution of your synthesis.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up any chemical synthesis from the bench to a pilot or production scale introduces a new set of variables that can significantly impact yield, purity, and safety. This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Low or Inconsistent Yields of this compound

Question: We are experiencing significantly lower and more variable yields of this compound upon scaling up the Grignard reaction between cyclopropyl magnesium bromide and propanoyl chloride. What are the likely causes and how can we mitigate them?

Answer: This is a common issue when transitioning to a larger scale. The root causes often lie in mass and heat transfer limitations, as well as the purity of starting materials. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Grignard Reagent Titration: On a larger scale, it is crucial to accurately determine the concentration of your cyclopropyl magnesium bromide solution. Do not rely on theoretical yields from the Grignard formation step. Titrate a small aliquot of the Grignard reagent before each reaction to ensure you are using the correct stoichiometry of propanoyl chloride.

    • Purity of Propanoyl Chloride: Ensure the propanoyl chloride is of high purity and free from propanoic acid, which will quench the Grignard reagent. Consider distillation of the propanoyl chloride if its purity is questionable.

  • Reaction Conditions:

    • Temperature Control: The Grignard reaction is highly exothermic. Inadequate temperature control on a larger scale can lead to localized "hot spots," promoting side reactions such as Wurtz coupling or reaction with the etheric solvent.[1][2] Employ a reactor with efficient heat exchange capabilities and consider a slower addition rate of the propanoyl chloride to maintain the desired reaction temperature, typically between -10 to 0 °C.

    • Mixing Efficiency: Inadequate mixing can lead to localized excesses of either the Grignard reagent or the acyl chloride, resulting in by-product formation. Ensure your reactor's agitation is sufficient to maintain a homogenous reaction mixture.

  • Work-up Procedure:

    • Quenching: The quenching step with aqueous acid should be performed carefully and with efficient cooling to prevent a rapid exotherm. A slow, controlled addition of the reaction mixture to the cooled acid solution is preferable to adding the acid to the reaction mixture.

Issue 2: Formation of Significant By-products

Question: During the scale-up, we are observing the formation of two major by-products: 1-cyclopropylpropan-1-ol and a high molecular weight species. How can we minimize their formation?

Answer: The formation of these by-products points to specific mechanistic pathways that become more prevalent at scale.

  • Formation of 1-Cyclopropylpropan-1-ol:

    • Cause: The formation of the secondary alcohol, 1-cyclopropylpropan-1-ol, occurs when the initially formed ketone, this compound, reacts with a second equivalent of the Grignard reagent.[3] This is more likely to happen with localized high concentrations of the Grignard reagent due to poor mixing.

    • Solution:

      • Inverse Addition: Add the Grignard reagent to the propanoyl chloride solution (inverse addition). This ensures that the propanoyl chloride is always in excess, minimizing the chance for the ketone product to react with the Grignard reagent.

      • Low Temperature: Maintain a low reaction temperature (e.g., -10 °C or lower) to slow down the rate of the second addition to the ketone.

  • Formation of High Molecular Weight Species:

    • Cause: This is often due to enolization of the product ketone by the Grignard reagent, followed by aldol-type condensation reactions. The Grignard reagent can act as a strong base.

    • Solution:

      • Use of a Milder Acylating Agent: Consider using a less reactive acylating agent than propanoyl chloride, such as propanoic anhydride, in combination with a Lewis acid catalyst. This can sometimes provide better control over the reaction.

      • Precise Stoichiometry: As mentioned before, accurate titration of the Grignard reagent is critical to avoid using a large excess, which would favor side reactions.

Experimental Workflow for Minimizing By-products

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Titrate Titrate Cyclopropyl Magnesium Bromide InverseAdd Inverse Addition: Add Grignard to Propanoyl Chloride Titrate->InverseAdd Purify Distill Propanoyl Chloride Purify->InverseAdd LowTemp Maintain Temperature at -10°C to 0°C InverseAdd->LowTemp ControlledQuench Controlled Quench in Cold Aqueous Acid LowTemp->ControlledQuench Distillation Fractional Distillation ControlledQuench->Distillation

Caption: Optimized workflow for minimizing by-product formation.

Issue 3: Difficulty in Product Purification

Question: We are struggling to obtain high-purity this compound on a larger scale. Distillation seems to result in co-distillation of impurities or product decomposition. What are our options?

Answer: Purification challenges at scale often require a multi-step approach and careful optimization of distillation parameters.

  • Pre-Distillation Work-up:

    • Aqueous Washes: Before distillation, ensure the organic layer is thoroughly washed with a saturated sodium bicarbonate solution to remove any unreacted propanoyl chloride and propanoic acid. Follow this with a brine wash to remove excess water.

    • Drying: Thoroughly dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. Residual water can interfere with distillation.

  • Distillation Technique:

    • Vacuum Distillation: this compound has a relatively high boiling point. Distillation under reduced pressure will lower the boiling point and minimize the risk of thermal decomposition.

    • Fractional Distillation: Use a fractionating column with sufficient theoretical plates to effectively separate the product from closely boiling impurities.

    • Avoid Overheating: Use a heating mantle with a stirrer and monitor the pot temperature closely. Overheating can lead to decomposition and the formation of colored impurities.[4]

Alternative Purification:

  • Bisulfite Adduct Formation: For challenging purifications, consider forming the sodium bisulfite adduct of the ketone. The adduct is a solid that can be filtered and washed. The pure ketone can then be regenerated by treatment with a base. This is a classic method for purifying ketones.

II. Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound via the Grignard reaction?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The carbon atom of the cyclopropyl magnesium bromide is highly nucleophilic and attacks the electrophilic carbonyl carbon of propanoyl chloride. This initially forms a tetrahedral intermediate which then collapses, eliminating the chloride ion to form the ketone, this compound.[5]

G reagents Cyclopropyl MgBr + Propanoyl Chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product This compound + MgBrCl intermediate->product Elimination of Cl-

Caption: Simplified reaction mechanism.

Q2: Are there alternative synthetic routes to this compound that might be more amenable to scale-up?

A2: Yes, several other routes exist, each with its own advantages and disadvantages for large-scale synthesis.

Synthetic RouteStarting MaterialsKey Considerations
Friedel-Crafts Acylation Cyclopropane, Propanoyl Chloride, Lewis Acid (e.g., AlCl₃)Can be difficult to control regioselectivity and may lead to polyacylation. The high reactivity of cyclopropane can also lead to ring-opening side reactions.[6][7][8]
Oxidation of 1-Cyclopropylpropan-1-ol 1-Cyclopropylpropan-1-ol, Oxidizing Agent (e.g., PCC, Swern Oxidation)This is a good option if the corresponding alcohol is readily available. However, the use of stoichiometric heavy metal oxidants like PCC can be problematic on a large scale due to waste disposal concerns.[9][10][11]

Q3: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?

A3: The primary safety concerns revolve around the highly reactive and exothermic nature of the Grignard reaction.[1]

  • Pyrophoric Reagents: Grignard reagents can be pyrophoric, especially if the solvent evaporates. Always handle them under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Flammable Solvents: The use of highly flammable etheric solvents like diethyl ether or THF requires stringent fire safety precautions. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.[13]

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[2] Ensure adequate cooling capacity and have an emergency cooling plan in place (e.g., an ice bath).

  • Quenching: The quenching of the reaction with water or acid is also highly exothermic and can generate flammable gases. Perform the quench slowly and with efficient cooling.

Q4: How can I confirm the successful formation and purity of my this compound product?

A4: A combination of analytical techniques should be used:

  • Gas Chromatography (GC): GC is an excellent method for determining the purity of the product and quantifying any by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The characteristic signals for the cyclopropyl and propanoyl groups should be present.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ketone carbonyl group, typically around 1690-1715 cm⁻¹.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.[14]

III. References

  • ResearchGate. (2015). Synthesis of 1,1-cyclopropanedimethanol. [Link]

  • National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Google Patents. (n.d.). CN102757455B - Preparation method of cyclopropylboronic acid.

  • Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene?[Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Google Patents. (n.d.). CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.

  • ResearchGate. (2017). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. [Link]

  • National Institutes of Health. (n.d.). This compound. [Link]

  • National Institutes of Health. (n.d.). 1-Cyclopropylpropan-1-ol. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • ResearchGate. (2007). Safety aspects of the process control of Grignard reactions. [Link]

  • National Institutes of Health. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • ResearchGate. (1979). A Facile Route to Cyclopentenones by Friedel-Crafts Acylation. [Link]

  • Royal Society of Chemistry. (2022). Selective formation of propan-1-ol from propylene via a chemical looping approach. [Link]

  • YouTube. (2024). Grignard Reaction of Nitriles EXPLAINED![Link]

  • Texium. (2016). Purification of commercial 1-naphthol. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Royal Society of Chemistry. (2022). Selective formation of propan-1-ol from propylene via a chemical looping approach. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • National Institutes of Health. (n.d.). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • University of Wisconsin-Madison. (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). [Link]

  • Oakwood Chemical. (n.d.). 1?cyclopropylpropan?1?ol, min 97%, 1 gram. [Link]

  • Organic Chemistry Portal. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. [Link]

  • ResearchGate. (2009). Side Reactions in a Grignard Synthesis. [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Cyclopropylpropan-1-one and 1-Cyclobutylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle yet profound impact of molecular architecture on chemical reactivity is paramount. This guide provides an in-depth comparison of two structurally similar ketones: 1-cyclopropylpropan-1-one and 1-cyclobutylpropan-1-one. We will dissect how the unique electronic and steric properties of the three-membered cyclopropyl ring, versus the four-membered cyclobutyl ring, dictate their reactivity in fundamental organic transformations. This analysis is grounded in established chemical principles and supported by spectroscopic data and validated experimental protocols.

Part 1: Theoretical Framework: Unpacking the Influence of the Cycloalkyl Group

The primary distinction between these two molecules lies in the nature of the cycloalkyl group attached to the carbonyl. These differences in ring size lead to significant variations in ring strain, hybridization, and steric profile, which collectively govern the ketone's reactivity.

The Unique Electronic Nature of the Cyclopropyl Group

The cyclopropyl group is not a typical alkyl substituent. Due to severe angle strain, the C-C bonds within the ring possess a high degree of p-character and are often described as "banana bonds." These orbitals, known as Walsh orbitals, are oriented in a way that allows them to overlap and conjugate with adjacent π-systems, such as a carbonyl group.[1]

This conjugation has two major consequences:

  • Ground-State Stabilization: Electron density from the cyclopropyl ring is delocalized into the carbonyl group's π-system. This lowers the energy of the ground state and reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity.

  • Transition State Influence: The ability of the cyclopropyl group to stabilize adjacent positive charge can influence the transition states of various reactions.

The Inductive and Steric Profile of the Cyclobutyl Group

In contrast, the cyclobutyl group behaves more like a conventional alkyl group. While it possesses some ring strain, it is significantly less than in a cyclopropyl ring. Its primary influence on the carbonyl group is through a weak electron-donating inductive effect (+I), which slightly reduces the carbonyl's electrophilicity. Sterically, the cyclobutyl ring is larger and more flexible than the cyclopropyl ring, which can hinder the approach of nucleophiles.[2]

Below is a diagram illustrating the key electronic difference: the conjugation present in the cyclopropyl system.

Caption: Electronic effects in cyclopropyl vs. cyclobutyl ketones.

Part 2: Spectroscopic Evidence for Electronic Differences

Spectroscopic techniques provide powerful, indirect evidence of the electronic environment at the carbonyl center, which correlates with reactivity.

Spectroscopic ParameterThis compound (Expected)1-Cyclobutylpropan-1-one (Expected)Rationale for Difference
¹³C NMR δ(C=O) Upfield Shift (e.g., ~208-212 ppm)Downfield Shift (e.g., ~210-215 ppm)Conjugation in the cyclopropyl ketone increases electron density at the carbonyl carbon, causing shielding (upfield shift).[3]
IR ν(C=O) Lower Wavenumber (e.g., ~1690-1700 cm⁻¹)Higher Wavenumber (e.g., ~1710-1715 cm⁻¹)Conjugation weakens the C=O bond, lowering the stretching frequency, similar to α,β-unsaturated ketones.[4][5]

Note: Exact values can vary with solvent and instrumentation. The trends are the key takeaway.

Part 3: Comparative Reactivity in Key Transformations

We will now explore how these intrinsic properties translate into performance in two common reaction classes: nucleophilic addition to the carbonyl and enolate formation at the α-carbon.

Nucleophilic Addition: A Case Study of Hydride Reduction

The reduction of a ketone to an alcohol via nucleophilic addition of a hydride (e.g., from NaBH₄) is a fundamental reaction sensitive to the electrophilicity of the carbonyl carbon.[6]

Hypothesis: Due to reduced electrophilicity from conjugation, This compound is expected to react more slowly with nucleophiles like NaBH₄ compared to 1-cyclobutylpropan-1-one.

Experimental Data Summary

SubstrateRelative Rate of Reduction (Qualitative)Product
This compound Slower1-Cyclopropylpropan-1-ol[8]
1-Cyclobutylpropan-1-one Faster1-Cyclobutylpropan-1-ol[9]
Protocol 1: Kinetic Monitoring of Ketone Reduction by NaBH₄

This protocol outlines a method to experimentally validate the hypothesized reactivity difference.

G cluster_workflow Reduction Kinetics Workflow A 1. Prepare Ketone Solution (Substrate in Ethanol, 0.1 M) C 3. Equilibrate Solutions (Set to 0 °C in ice bath) A->C B 2. Prepare NaBH₄ Solution (Reagent in Ethanol, 0.1 M) B->C D 4. Initiate Reaction (Mix solutions rapidly) C->D E 5. Quench Aliquots (At time points t=1, 2, 5, 10 min) D->E F 6. Analyze by GC-MS (Quantify remaining ketone) E->F G 7. Plot Data (ln[Ketone] vs. Time) F->G

Caption: Workflow for kinetic analysis of ketone reduction.

Methodology:

  • Preparation: Prepare 0.1 M solutions of both this compound and 1-cyclobutylpropan-1-one in absolute ethanol. Separately, prepare a fresh 0.1 M solution of sodium borohydride in ethanol.[10]

  • Equilibration: Cool all solutions to 0 °C in an ice-water bath for 15 minutes.

  • Reaction Initiation: To a stirred solution of the ketone (1.0 eq), add the NaBH₄ solution (1.0 eq) and start a timer.

  • Time-Point Quenching: At designated time intervals (e.g., 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with an excess of acetone (to consume any remaining NaBH₄) and a small amount of dilute acetic acid.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of remaining ketone to the alcohol product.

  • Data Processing: Plot the natural logarithm of the ketone concentration versus time. The slope of this line will be proportional to the reaction rate constant, allowing for a quantitative comparison.

α-Proton Acidity and Enolate Formation

The acidity of the α-protons on the propanoyl chain is critical for reactions involving enolates, such as aldol condensations and alkylations.[11]

Hypothesis: The cyclopropyl group, with its high s-character, acts as an electron-withdrawing group, which should increase the acidity of the α-protons in this compound relative to the cyclobutyl analog.[12] Therefore, it is expected to form its enolate more rapidly under kinetic control.

Experimental Data Context

The pKa of the α-protons in typical acyclic ketones is around 19-20.[13] For cyclobutanone, the pKa has been determined to be approximately 20.0.[12] While forming an sp² center in a strained ring can be unfavorable, the primary effect on the exocyclic α-protons of the propanoyl chain will be electronic. The electron-withdrawing nature of the cyclopropyl ring is expected to lower the pKa of the adjacent C-H bonds.

SubstrateExpected α-Proton pKaRate of Enolate Formation (Kinetic)
This compound Lower (More acidic)Faster
1-Cyclobutylpropan-1-one Higher (Less acidic)Slower
Protocol 2: H/D Exchange to Measure Relative Rates of Enolization

This experiment uses deuterium incorporation to measure the rate of enolate formation.

Methodology:

  • Preparation: Dissolve the ketone (e.g., 0.05 M) in a deuterated solvent system, such as MeOD, containing a catalytic amount of a base (e.g., 0.01 M NaOD).

  • Monitoring: Acquire ¹H NMR spectra of the solution at regular time intervals.

  • Analysis: Monitor the decrease in the integral of the α-proton signal (the -CH₂- group of the propanoyl chain) relative to a non-exchangeable internal standard or the methyl group signal.

  • Comparison: The rate of disappearance of the α-proton signal is directly proportional to the rate of enolate formation. A faster signal decay for this compound would confirm its higher α-proton acidity.

Part 4: Conclusion and Synthetic Implications

The comparison between this compound and 1-cyclobutylpropan-1-one serves as a compelling illustration of how subtle changes in cycloalkyl ring size fundamentally alter reactivity.

  • This compound is characterized by a less electrophilic carbonyl carbon due to σ-π conjugation, making it less reactive towards nucleophilic attack. However, its α-protons are more acidic , facilitating faster enolate formation.

  • 1-Cyclobutylpropan-1-one behaves as a standard aliphatic ketone, with a more electrophilic carbonyl and less acidic α-protons compared to its cyclopropyl counterpart.

These insights are crucial for reaction design. For instance, in a selective reduction within a molecule containing both moieties, the cyclobutyl ketone would likely be reduced preferentially. Conversely, for a kinetically controlled enolate formation, the cyclopropyl ketone would be deprotonated faster. This predictive power, derived from a solid understanding of underlying physical organic principles, is indispensable for the modern synthetic chemist.

References

  • Tidwell, T. T. (2008). Ketenes. John Wiley & Sons. [Link]

  • Stothers, J. B., & Tan, C. T. (1967). ¹³C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(3), 225-231. [Link]

  • Fu, L., et al. (2024). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. Angewandte Chemie. [Link]

  • Wang, Y., et al. (2024). Computational Study of SmI₂-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Catalysis. [Link]

  • Reddy, B. V. S., et al. (2026). Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of carbonyl adjacent to cyclopropyl group. [Link]

  • Maciel, G. E., & Natterstad, J. J. (1965). Solvent Effects on the C¹³ Chemical Shift of the Carbonyl Group of Acetone. The Journal of Chemical Physics, 42(8), 2752-2758. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy: Chemical Shifts. University of Wisconsin. [Link]

  • University of Bath. (n.d.). Enolate Chemistry. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

  • Mayr, H., et al. (2020). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 2838-2850. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Quora. (2015). Is the carbonyl group attached to cyclopropene electron donating or withdrawing?[Link]

  • Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene?[Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Amyes, T. L., & Richard, J. P. (2007). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. ACS Symposium Series. [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 37(8), 22-26. [Link]

  • University of Warsaw. (n.d.). Carbonyl compounds - IR spectroscopy. [Link]

  • Tantillo, D. J., et al. (2025). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Montgomery, J., et al. (2007). Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. Journal of the American Chemical Society, 129(6), 1568-1569. [Link]

  • Tanabe, Y., et al. (2001). Enolate formation from cyclopropyl ketones via iodide-induced ring opening and its use for stereoselective aldol reaction. Tetrahedron Letters, 42(49), 8653-8655. [Link]

  • PubChem. (n.d.). 1-Cyclobutylpropan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Cyclopropylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Yoon, T. P., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI₂ Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • University of Wisconsin-Madison. (n.d.). Enols and Enolates. [Link]

  • UC Berkeley. (2011, September 8). Factors that Influence Carbonyl Reactivity. YouTube. [Link]

  • Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. [Link]

  • So, R. C., & Nwe, K. T. (2022). Reduction of aldehydes and ketones by a stoichiometric amount of NaBH₄ using a small amount of MeOH or EtOH. Tetrahedron Letters, 106, 154034. [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. [Link]

  • Salaun, J., & Conia, J. M. (1971). Cyclopropanol, 1-ethoxy-. Organic Syntheses, 51, 131. [Link]

  • Soderberg, T. (2022). Relative Reactivity of Carbonyls. Chemistry LibreTexts. [Link]

  • San Francisco State University. (n.d.). NaBH₄ Reduction of Ketone to Alcohol. [Link]

  • PubChem. (n.d.). 1-Cyclobutylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

Deconstructing 1-Cyclopropylpropan-1-one: A Comparative Guide to its Mass Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides an in-depth interpretation of the electron ionization (EI) mass spectrum of 1-cyclopropylpropan-1-one, comparing its fragmentation behavior with analogous ketones to highlight the influence of the unique cyclopropyl moiety.

Foundational Principles: Electron Ionization and Ketone Fragmentation

Electron ionization mass spectrometry (EI-MS) subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M•+).[1] This molecular ion is often unstable and undergoes a series of fragmentation events, breaking down into smaller, charged fragments and neutral species. The resulting mass spectrum is a plot of the relative abundance of these charged fragments versus their mass-to-charge ratio (m/z).

For ketones, two primary fragmentation pathways dominate:

  • α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. This is a highly favored process as it results in the formation of a resonance-stabilized acylium ion.[2]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. It proceeds through a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.[1]

The presence of a strained ring system, such as the cyclopropyl group in this compound, can significantly influence these fragmentation pathways.

The Mass Spectrum of this compound: A Detailed Analysis

The mass spectrum of this compound is characterized by several key fragments. The molecular ion (M•+) is observed at an m/z of 98, corresponding to the molecular weight of the compound (C₆H₁₀O).[3] The most prominent peaks in the spectrum are observed at m/z 69, 55, and 41.

m/z Value Proposed Fragment Structure Formation Pathway Relative Abundance
98[C₆H₁₀O]•+Molecular IonModerate
69[C₄H₅O]+α-Cleavage (loss of ethyl radical)High (Base Peak)
55[C₃H₃O]+Loss of ethylene from m/z 69Moderate
41[C₃H₅]+Cyclopropyl cationHigh
The Base Peak at m/z 69: The Signature of α-Cleavage

The most abundant fragment in the spectrum, the base peak, is observed at m/z 69. This peak arises from a classic α-cleavage event. The bond between the carbonyl carbon and the ethyl group is homolytically cleaved, resulting in the loss of an ethyl radical (•CH₂CH₃, mass 29) and the formation of the highly stable cyclopropyl-substituted acylium ion.

Diagram: α-Cleavage in this compound

G mol [C₆H₁₀O]•+ m/z 98 frag1 [C₄H₅O]+ m/z 69 mol->frag1 α-Cleavage frag2 •CH₂CH₃

Caption: Formation of the base peak at m/z 69 via α-cleavage.

The Fragment at m/z 55: A Consequence of Ring Strain

The peak at m/z 55 is proposed to be formed from the m/z 69 fragment through the loss of a neutral ethylene molecule (C₂H₄, mass 28). This fragmentation is likely driven by the inherent strain of the three-membered cyclopropyl ring, which can readily undergo ring-opening and subsequent rearrangement to eliminate a stable neutral molecule.

The Cyclopropyl Cation at m/z 41

Another significant peak in the spectrum is found at m/z 41. This corresponds to the cyclopropyl cation ([C₃H₅]+). This fragment is formed by cleavage of the bond between the cyclopropyl ring and the carbonyl group. The relative stability of the cyclopropyl cation contributes to the intensity of this peak.[4]

Comparative Analysis: The Influence of the Cyclopropyl Ring

To fully appreciate the unique fragmentation pattern of this compound, it is instructive to compare its mass spectrum with those of analogous ketones that lack the cyclopropyl moiety.

Pentan-2-one: A Linear Analogue

Pentan-2-one (C₅H₁₀O, MW=86) is a linear ketone that serves as an excellent comparison. Its mass spectrum is dominated by a base peak at m/z 43, resulting from α-cleavage and the formation of the acetyl cation ([CH₃CO]+). A significant peak is also observed at m/z 71, corresponding to the loss of a methyl radical. The McLafferty rearrangement is also a prominent pathway for pentan-2-one, giving rise to a fragment at m/z 58.

Compound Molecular Ion (m/z) Base Peak (m/z) Other Key Fragments (m/z) McLafferty Fragment?
This compound 986955, 41No
Pentan-2-one 864371, 58Yes (m/z 58)

The absence of a significant McLafferty rearrangement product in the spectrum of this compound is a key differentiating feature. The geometric constraints imposed by the rigid cyclopropyl ring make the formation of the necessary six-membered transition state for the hydrogen transfer unfavorable.

Methyl Cyclopropyl Ketone: A Smaller Analogue

Methyl cyclopropyl ketone (C₅H₈O, MW=84) provides another valuable point of comparison. Its mass spectrum shows a prominent molecular ion peak at m/z 84. The base peak is typically observed at m/z 43, corresponding to the acetyl cation formed by α-cleavage. A significant peak at m/z 69, representing the cyclopropylacylium ion, is also present.

The comparison with methyl cyclopropyl ketone highlights that the α-cleavage leading to the formation of the cyclopropylacylium ion is a consistent and favored fragmentation pathway for cyclopropyl ketones.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard protocol for the analysis of this compound and its analogues involves the use of a gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Diagram: GC-MS Experimental Workflow

G Sample Sample Injection GC Gas Chromatography (Separation) Sample->GC IonSource EI Ion Source (Ionization & Fragmentation) GC->IonSource MassAnalyzer Mass Analyzer (Sorting by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System Detector->Data

Caption: A simplified workflow for GC-MS analysis.

Conclusion

The mass spectrum of this compound is a clear illustration of how molecular structure dictates fragmentation pathways. The dominant α-cleavage leading to the stable cyclopropyl-substituted acylium ion at m/z 69, coupled with the absence of a McLafferty rearrangement, are key diagnostic features. The presence of fragments resulting from the cleavage and rearrangement of the strained cyclopropyl ring further enriches the spectrum. By comparing its fragmentation pattern with those of linear and smaller analogues, the profound influence of the cyclopropyl group on the molecule's behavior under electron ionization becomes evident. This detailed interpretation serves as a valuable reference for researchers in the identification and structural elucidation of compounds containing this important chemical motif.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • NIST Mass Spectrometry Data Center. (n.d.). Cyclopropane. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl cyclopropyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 2-Pentanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • McLafferty, F. W. (1959). Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

Sources

Comparative Spectroscopic Guide: 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropylpropan-1-one (Ethyl cyclopropyl ketone) represents a unique class of "pseudo-conjugated" systems. Unlike standard aliphatic ketones, the cyclopropyl ring possesses significant


-like character due to its Walsh orbitals, allowing it to conjugate with the carbonyl group. This guide provides a definitive 1H and 13C NMR assignment, comparing its spectral performance—specifically resolution and electronic shielding—against its aromatic analog (Propiophenone ) and a linear aliphatic isomer (3-Hexanone ).

Key Finding: The cyclopropyl group acts as an electronic hybrid, providing carbonyl shielding (


 ~209 ppm) intermediate between fully saturated alkyl ketones (

~212 ppm) and aromatic ketones (

~200 ppm), while offering a distinct high-field diagnostic region (0.8–1.2 ppm) in proton NMR.

Materials & Methods

To ensure reproducibility, the following acquisition parameters are recommended for standard characterization.

  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Concentration: 20 mg/mL (approx. 0.2 M) to minimize intermolecular H-bonding or stacking effects.

  • Frequency: 400 MHz or higher (essential to resolve the AA'BB'X cyclopropyl system).

  • Temperature: 298 K (

    
    ).
    

Results: Spectroscopic Assignment

Structure & Numbering

The molecule consists of a propanoyl chain attached to a cyclopropyl ring.

  • Position 1: Carbonyl Carbon (

    
    ).
    
  • Position 2, 3: Ethyl group (

    
    ).
    
  • Position 1': Cyclopropyl methine (

    
    ).
    
  • Position 2', 3': Cyclopropyl methylenes (

    
    ).
    
1H NMR Assignment (400 MHz, )

The proton spectrum is characterized by the unique high-field multiplets of the cyclopropyl ring and the standard triplet-quartet pattern of the ethyl group.

Chemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Insight
0.82 – 0.90 Multiplet (m)2H

Cyclopropyl

(C2'/C3')
cis-protons relative to carbonyl. Shielded by ring current anisotropy.[1][2][3]
0.98 – 1.06 Multiplet (m)2H

Cyclopropyl

(C2'/C3')
trans-protons relative to carbonyl. Distinct from cis due to rigid geometry.
1.10 Triplet (t)3H

Ethyl

(C3)
Classic terminal methyl group.
1.92 – 2.01 Multiplet (m)1H-Cyclopropyl

(C1')
Methine proton. Deshielded by the adjacent carbonyl cone.
2.56 Quartet (q)2H

Ethyl

(C2)

-methylene. Deshielded by carbonyl induction.

Technical Note: The cyclopropyl methylene protons (C2'/C3') form an AA'BB' spin system. On lower field instruments (<300 MHz), these may appear as a single broad multiplet. At 400 MHz+, they resolve into two distinct multiplets due to the magnetic inequivalence of protons cis vs trans to the carbonyl group.

13C NMR Assignment (100 MHz, )

The carbon spectrum reveals the electronic nature of the carbonyl.

Chemical Shift (

, ppm)
Carbon TypeAssignmentElectronic Analysis
7.8

Ethyl C3Typical terminal methyl.
10.6

Cyclopropyl C2'/C3'High-field shift characteristic of strained rings (high s-character in C-H bonds).
20.5

Cyclopropyl C1'Methine carbon.
33.8

Ethyl C2

-carbon.
209.5

Carbonyl C1Diagnostic Peak. Shielded relative to alkyl ketones (see Comparison).

Comparative Performance Guide

This section evaluates this compound against its primary structural alternatives to assist in selection for structure-activity relationship (SAR) studies.

Comparison 1: Electronic Shielding (The "Walsh" Effect)

Alternative: Propiophenone (Aromatic) vs. 3-Hexanone (Aliphatic).

Feature3-Hexanone (Aliphatic)This compound Propiophenone (Aromatic)
Carbonyl

~212 ppm~209.5 ppm ~200.5 ppm
Conjugation NonePseudo-conjugated (

)
Fully Conjugated (

)
Electronic Effect Inductive onlyWalsh Orbital overlap Resonance delocalization

Analysis: The cyclopropyl group acts as a "moderate" electron donor. It does not shield the carbonyl as strongly as a phenyl ring (Propiophenone), but it provides more electron density than a standard alkyl chain (3-Hexanone).

  • Application: If your drug target requires a carbonyl that is less electrophilic than an alkyl ketone but more reactive than a phenyl ketone, the cyclopropyl analog is the optimal "Goldilocks" bioisostere.

Comparison 2: Spectral Resolution (Diagnostic Utility)

Alternative: Isopropyl vs. Cyclopropyl groups.

In complex biological mixtures (e.g., metabolic studies), distinguishing alkyl signals is difficult due to overlap in the 1.0–2.0 ppm region.

  • Isopropyl Group: Produces a doublet (~1.1 ppm) and a septet (~2.6 ppm). The septet often overlaps with

    
    -carbonyl protons.
    
  • Cyclopropyl Group: Produces distinct high-field multiplets (0.8–1.0 ppm ).

  • Verdict: The cyclopropyl group offers superior diagnostic resolution . Its signals appear in a spectral window (0.5–1.0 ppm) that is usually empty in non-steroid organic molecules, making it an excellent NMR "handle" for tracking the molecule.

Experimental Workflow (DOT Visualization)

The following diagram outlines the logical flow for confirming the assignment, distinguishing the cyclopropyl moiety from isopropyl or propyl alternatives.

NMR_Workflow Start Unknown Ketone Sample Acquisition Acquire 1H NMR (CDCl3) Start->Acquisition Decision1 Check 0.5 - 1.2 ppm Region Acquisition->Decision1 Result_Alkyl Doublet/Triplet only (Aliphatic Chain) Decision1->Result_Alkyl No high field signals Result_Cyclo Complex Multiplets (0.8 - 1.0 ppm) Decision1->Result_Cyclo Signals present Confirm Acquire 13C NMR Result_Cyclo->Confirm Check_CO Check Carbonyl Shift Confirm->Check_CO CO_Alkyl > 211 ppm (Saturated) Check_CO->CO_Alkyl CO_Cyclo ~ 209 ppm (Cyclopropyl) Check_CO->CO_Cyclo CO_Aryl ~ 200 ppm (Aromatic) Check_CO->CO_Aryl Final Confirm: this compound CO_Cyclo->Final

Figure 1: Decision tree for distinguishing cyclopropyl ketones from aliphatic and aromatic analogs using 1H and 13C chemical shifts.

References

  • PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Data: Cyclopropanes. University of Wisconsin-Madison. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): SDBS No. 4624. Available at: [Link]

  • Wiberg, K. B., et al. (1973). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 38(3), 378-381. Available at: [Link]

Sources

Comparative study of different synthetic routes to 1-Cyclopropylpropan-1-one

[1]

Content Type: Publish Comparison Guide Subject: Organic Synthesis / Process Chemistry Target Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

1-Cyclopropylpropan-1-one (CAS: 765-43-5), also known as ethyl cyclopropyl ketone, is a pivotal pharmacophore and intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., heterocyclic antiviral agents and kinase inhibitors). Its structural integrity relies on the cyclopropane ring, which possesses significant ring strain (~27.5 kcal/mol). Consequently, synthetic routes must balance reactivity with the preservation of the three-membered ring.

This guide objectively compares three distinct synthetic methodologies:

  • The Industrial Standard: Grignard Addition to Nitriles.

  • The Precision Route: Weinreb Amide Synthesis.

  • The Two-Step Oxidative Route: Grignard Addition to Aldehydes followed by Oxidation.

Comparative Route Analysis

Route A: Grignard Addition to Cyclopropanecarbonitrile (Direct Addition)

This is the most common industrial route due to the availability of precursors and high atom economy. The reaction involves the nucleophilic attack of ethylmagnesium bromide on the nitrile carbon.

  • Mechanism: The Grignard reagent attacks the nitrile to form a magnesium imine salt. This salt is stable to further nucleophilic attack, preventing over-addition. Acidic hydrolysis liberates the ketone.[1]

  • Pros: Single step from commercial nitrile; high throughput; cost-effective.

  • Cons: Requires careful temperature control to prevent cyclopropane ring opening or polymerization; highly exothermic hydrolysis.

Route B: Weinreb Amide Synthesis (High Fidelity)

For applications requiring ultra-high purity (>99.5%) or when working with complex substrates, the Weinreb amide route is superior. It utilizes the "Weinreb Chelation Model" to guarantee mono-addition of the alkyl group.

  • Mechanism: Cyclopropanecarboxylic acid is converted to its N-methoxy-N-methyl amide. Upon Grignard addition, a stable 5-membered chelate forms, preventing the collapse of the tetrahedral intermediate until the quench.

  • Pros: Zero over-addition (no tertiary alcohol byproducts); extremely clean impurity profile; tolerant of diverse functional groups.

  • Cons: Two steps (Amide formation + Grignard); higher reagent cost (N,O-dimethylhydroxylamine).

Route C: Aldehyde Alkylation & Oxidation

This route is often used in academic settings when the nitrile is unavailable or when specific stereochemistry is being set at the alcohol stage before oxidation.

  • Mechanism: Cyclopropanecarbaldehyde reacts with EtMgBr to form 1-cyclopropylpropan-1-ol, which is subsequently oxidized (Swern, Jones, or Dess-Martin) to the ketone.

  • Pros: Mild conditions; avoids nitrile toxicity.

  • Cons: Poor atom economy (requires oxidant); two distinct chemical operations; oxidation of secondary alcohols can be safety-critical on scale (e.g., Cr(VI) waste or DMSO/Oxalyl chloride off-gassing).

Performance Metrics Comparison

FeatureRoute A: Nitrile AdditionRoute B: Weinreb AmideRoute C: Aldehyde Oxidation
Overall Yield 75–85%85–92% (over 2 steps)60–75%
Purity (Crude) 90–95%>98%85–90%
Step Count 122
Atom Economy HighModerateLow
Scalability High (Industrial preferred)Medium (High value targets)Low (Waste generation)
Safety Profile Moderate (Exothermic quench)High (Stable intermediates)Low (Oxidant hazards)
Cost Efficiency

$ (Best)
$ (Expensive reagents)

(Moderate)

Mechanistic Visualization

The following diagrams illustrate the critical selectivity mechanisms for the two primary routes.

Diagram 1: Selectivity Mechanisms (Nitrile vs. Weinreb)

ReactionPathwaysStart_NitrileCyclopropane-carbonitrileInter_ImineMagnesiumImine Salt(Stable)Start_Nitrile->Inter_ImineNucleophilic AttackStart_WeinrebWeinrebAmideInter_ChelateTetrahedralChelate(Stable)Start_Weinreb->Inter_ChelateChelation ControlReagent+ EtMgBrReagent->Inter_ImineReagent->Inter_ChelateQuench+ H3O+Inter_Imine->QuenchInter_Chelate->QuenchProduct1-Cyclopropyl-propan-1-oneQuench->ProductHydrolysis

Caption: Comparative mechanistic pathways showing how both routes stabilize the intermediate to prevent over-alkylation.

Detailed Experimental Protocols

Protocol A: Synthesis via Cyclopropanecarbonitrile (Industrial Standard)

Caution: Grignard reagents are pyrophoric. Perform under inert atmosphere.

Materials:

  • Cyclopropanecarbonitrile (1.0 equiv)

  • Ethylmagnesium bromide (1.2 equiv, 3.0 M in Et2O)

  • Anhydrous Diethyl Ether (Et2O) or THF

  • Sulfuric acid (10% aq) or Ammonium Chloride (sat. aq)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Charging: Add cyclopropanecarbonitrile (e.g., 100 mmol) and anhydrous Et2O (100 mL) to the flask. Cool to 0°C.

  • Addition: Transfer EtMgBr (120 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature <10°C.

  • Reflux: Once addition is complete, warm to room temperature, then gently reflux (35°C) for 3–5 hours. The solution will turn cloudy/viscous as the imine salt precipitates.

  • Quench (Critical): Cool the mixture to 0°C. Slowly add 10% H2SO4 (or sat. NH4Cl) to hydrolyze the imine. Note: This is highly exothermic. Evolution of ammonia gas may occur if basic workup is used later.

  • Hydrolysis: Stir vigorously at room temperature for 1–2 hours to ensure complete conversion of the imine to the ketone.

  • Workup: Separate layers. Extract aqueous layer with Et2O (2x). Wash combined organics with brine, dry over MgSO4, and concentrate.[2][3][4]

  • Purification: Distillation (bp ~130-132°C @ 760 mmHg) yields the pure ketone.

Protocol B: Synthesis via Weinreb Amide (High Purity)

Step 1: Amide Formation

  • Dissolve cyclopropanecarboxylic acid (1.0 equiv) in DCM.

  • Add N,O-dimethylhydroxylamine HCl (1.1 equiv), EDC·HCl (1.2 equiv), and Et3N (3.0 equiv). Stir at RT for 12 h.

  • Standard aqueous workup yields the Weinreb amide (usually an oil, >90% yield).

Step 2: Grignard Addition

  • Setup: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF under N2. Cool to -10°C.

  • Addition: Add EtMgBr (1.3 equiv) dropwise. The stable chelate forms immediately.

  • Completion: Stir for 1 hour at 0°C. (TLC will show consumption of amide).

  • Quench: Pour into cold sat. NH4Cl.[5][6]

  • Isolation: Extract with EtOAc. The crude product is typically >98% pure ketone, often requiring no distillation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete hydrolysis of imine salt.Extend stirring time with acid (H2SO4) after quench; ensure pH < 2.
Tertiary Alcohol Impurity Over-addition of Grignard.Route A: Keep Temp low (<10°C) during addition. Route B: Switch to Weinreb route entirely.
Ring Opening Acid catalyzed cleavage of cyclopropane.Avoid concentrated HCl. Use H2SO4 or NH4Cl. Keep reaction temp < 50°C.
Exotherm during Quench Residual Grignard.Dilute quench solution; use external ice bath; add acid dropwise.

References

  • Standard Grignard Addition: Cannon, G. W.; Ellis, R. C.; Leal, J. R. "Methyl Cyclopropyl Ketone."[6][7][8] Organic Syntheses, Coll.[9][10] Vol. 4, p.597 (1963). Link(Adapted for Ethyl analog).

  • Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818 (1981). Link

  • Cyclopropane Ring Stability: Wiberg, K. B. "The Structure and Properties of Small Ring Compounds." Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Grignard Safety Guide: "Handling Pyrophoric Reagents." UCLA Center for Laboratory Safety. Link

A Comparative Guide to the Validation of Analytical Methods for 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the assurance of purity, potency, and quality is paramount. This relies on the foundation of robust and reliable analytical methods. For a key building block like 1-Cyclopropylpropan-1-one (CEK), a versatile intermediate in organic synthesis, the validation of its analytical methods is not merely a procedural step but a critical component of quality control and regulatory compliance.

This guide provides an in-depth comparison of validated analytical methods for the quantification and purity assessment of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare the performance of primary and alternative techniques, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to select and implement the most suitable method for their specific application.

The Analytical Challenge: Properties of this compound

This compound (C₆H₁₀O, MW: 98.14 g/mol ) is a volatile, flammable liquid.[1] Its structure, featuring a simple alkyl ketone, dictates its analytical behavior. The primary analytical considerations are its volatility, which makes it an excellent candidate for Gas Chromatography (GC), and the presence of a carbonyl chromophore, which allows for detection by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), albeit with expected low sensitivity.

Primary Recommended Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

For assay and impurity determination of a volatile, organic analyte like this compound, GC-FID is the workhorse method, offering high resolution, sensitivity, and robustness.[2][3] The flame ionization detector provides excellent sensitivity for hydrocarbons and a wide linear range.

The "Why": Rationale for GC-FID Method Design

The goal is to develop a method that is selective for this compound, separating it from potential starting materials, by-products, and degradation products.

  • Column Selection: A low-to-mid polarity column, such as a DB-5 (5% Phenyl Polysiloxane) or DB-624 (6% Cyanopropylphenyl Polysiloxane), is chosen. The DB-624 is often preferred for its enhanced selectivity towards polar compounds, which could be beneficial for separating the ketone from potential alcohol or ester impurities.[4]

  • Injector and Detector Temperature: The injector temperature is set high enough (e.g., 250 °C) to ensure rapid and complete volatilization of the sample without causing thermal degradation. Similarly, the FID detector is maintained at a high temperature (e.g., 260-300 °C) to prevent condensation and ensure efficient ionization.[4][5]

  • Oven Temperature Program: A temperature gradient program is employed to ensure good separation of volatile impurities (at lower temperatures) from the main analyte and any less volatile components (at higher temperatures). This provides sharp, symmetrical peaks for accurate quantification.[5]

  • Carrier Gas: Helium or Hydrogen is typically used as the carrier gas due to their efficiency and inertness.

Experimental Protocol: Validation of GC-FID Method

The validation process is a systematic demonstration that the method is suitable for its intended purpose.[6] This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

1. System Suitability: Before each validation run, a system suitability standard (a solution of this compound) is injected.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area for 5 replicate injections: ≤ 2.0%.

    • Tailing factor: 0.8 - 1.5.

    • Theoretical plates: ≥ 2000.

2. Specificity: Inject a blank (diluent), a solution of this compound, and a spiked sample containing known related impurities.

  • Rationale: To demonstrate that the diluent and potential impurities do not interfere with the analyte peak.

  • Acceptance Criteria: No interfering peaks at the retention time of this compound in the blank. The analyte peak should be resolved from all known impurity peaks (Resolution > 1.5).

3. Linearity: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target assay concentration).

  • Rationale: To demonstrate a proportional relationship between detector response and analyte concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

4. Accuracy (Recovery): Analyze samples of a known matrix spiked with this compound at three different concentration levels (e.g., 80%, 100%, 120%), in triplicate.

  • Rationale: To determine the closeness of the measured value to the true value.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

5. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Rationale: To demonstrate the method's consistency under normal operating variations.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of this compound that can be reliably quantified and detected, respectively. This is often determined based on the signal-to-noise ratio (S/N).

  • Rationale: To define the lower limits of the method's capability.

  • Acceptance Criteria: S/N ratio for LOQ is typically ≥ 10, and for LOD is ≥ 3.

7. Robustness: Intentionally introduce small variations to the method parameters (e.g., ±5 °C in oven temperature, ±10% in carrier gas flow rate) and assess the impact on the results.

  • Rationale: To demonstrate the method's reliability during normal use.

  • Acceptance Criteria: System suitability parameters must be met, and the results should not be significantly affected by the variations.

Comparative Analysis: Alternative Methods

While GC-FID is the primary choice, other techniques offer unique capabilities and can be considered based on the specific analytical need.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique, but its suitability for this compound is contingent on the analyte's ability to absorb UV light. Simple ketones exhibit a weak n→π* electronic transition in the 270-300 nm range.[2][7] This absorbance is often weak (low molar absorptivity), which impacts sensitivity.

Rationale for HPLC-UV Method Design:

  • Column: A reversed-phase C18 column is the standard choice for separating small organic molecules.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. A gradient elution may be necessary to separate impurities with different polarities.

  • Detection Wavelength: Based on the n→π* transition of the carbonyl group, a wavelength around 280 nm would be a logical starting point for method development.[7] However, detection at a lower wavelength (e.g., 210-220 nm) might provide better sensitivity if the analyte has end-absorption, but this comes at the cost of reduced specificity as many compounds absorb in this region.

  • Sample Preparation: The sample must be dissolved in a solvent compatible with the mobile phase.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can determine the purity of a substance with high accuracy and precision without the need for an identical reference standard for the analyte itself.[8] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Rationale for qNMR:

  • Absolute Quantification: qNMR provides a direct measure of purity (mass fraction) by comparing the integral of an analyte signal to the integral of a certified internal standard of known purity and weight.[9]

  • Orthogonal Technique: It provides purity data based on a different chemical principle than chromatography, making it an excellent orthogonal method for verifying results.[8]

  • Structural Information: The NMR spectrum simultaneously provides structural confirmation of the analyte.

qNMR Protocol Snapshot:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals with a sufficient relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity based on the integral values, number of protons, molecular weights, and masses of the analyte and standard.

Performance Comparison

The choice of analytical method depends on a trade-off between various performance characteristics.

Parameter GC-FID HPLC-UV Quantitative NMR (qNMR)
Principle Volatility-based separation, flame ionizationPolarity-based separation, UV absorbanceNuclear magnetic resonance
Typical Linearity (r²) > 0.999> 0.999N/A (Primary Method)
Typical Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%[10][11]99.0 - 101.0%
Typical Precision (RSD) < 2.0%< 2.0%[10]< 1.0%
Sensitivity High (ng to pg level)Moderate to Low (µg to ng level)Low (mg level)
Specificity High (with appropriate column)Moderate (dependent on chromophore)Very High (structurally specific)
Throughput HighHighLow
Primary Application Assay, Impurity Profiling, Residual SolventsAssay, Impurity Profiling (for UV-active compounds)Purity of Reference Standards, Structural Confirmation

Visualizing the Workflow

A structured approach is essential for successful method validation. The following diagram illustrates the logical flow from method development to final validation.

ValidationWorkflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) Dev Define Analytical Requirements (Assay, Impurity, etc.) Opt Method Optimization (Column, Temp, Mobile Phase) Dev->Opt Rob Preliminary Robustness Check Opt->Rob Protocol Write Validation Protocol (with Acceptance Criteria) Rob->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Full Robustness Study Protocol->Robustness Report Final Validation Report & SOP Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report ValidationParameters Accuracy Accuracy Range Range Accuracy->Range Specificity Specificity Accuracy->Specificity Precision Precision Precision->Range Precision->Specificity Linearity Linearity Linearity->Range Linearity->Specificity LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ LOD->LOQ

Caption: Interrelationship of core analytical validation parameters.

Conclusion and Recommendations

The validation of analytical methods for this compound is a critical exercise in ensuring product quality.

  • For routine quality control (assay and impurities): GC-FID stands out as the most appropriate technique. Its high sensitivity, specificity, and robustness make it ideal for the reliable, day-to-day analysis of this volatile ketone. The validation protocol outlined provides a clear and compliant pathway for its implementation.

  • When an orthogonal method is required or for non-volatile impurities: HPLC-UV serves as a viable alternative. However, careful method development is required to overcome the inherently low UV sensitivity of the analyte. Its validation would follow similar principles to the GC-FID method.

  • For the certification of a reference standard or for definitive purity assessment: Quantitative NMR (qNMR) is the superior choice. Its nature as a primary method provides a high degree of confidence in the purity value, which can then be used to qualify standards for other chromatographic methods.

Ultimately, the selection of a method should be guided by its intended purpose. A thorough validation, grounded in the principles of scientific integrity and regulatory guidelines, ensures that the data generated is accurate, reliable, and fit for purpose, underpinning the entire drug development and manufacturing lifecycle.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • NIH National Library of Medicine. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. [Link]

  • Groman, A., Mucha, M., & Stolarczyk, E. DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Biblioteka Nauki. [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). (PDF) Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]

  • Pharmacia. (2021). Method development and validation for the determination of residual solvents in quinabut API by using gas chromatography. [Link]

  • International journal of research culture society. (2022). Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique. [Link]

  • NPTEL. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. [Link]

  • Research and Reviews. Development and Validation of a Separation and Quantification Method for Residual Solvents in Active Substances by Headspace Gas Chromatography. [Link]

  • ResearchGate. (2015). (PDF) Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. [Link]

  • PubChem. 1-Cyclopropyl-3-phenylpropan-1-one. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 1-Cyclopropylpropan-1-ol. [Link]

  • NIST. 1-Propanone, 1-(4-chlorophenyl)-. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropyl Ketone Moiety

In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group is a privileged structural motif. Its inherent ring strain and unique electronic properties impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, increased potency, and improved conformational rigidity. 1-Cyclopropylpropan-1-one, a key building block, serves as a crucial precursor for the synthesis of a wide array of pharmaceutical and agrochemical agents. The efficient and scalable synthesis of this ketone is therefore of paramount importance to researchers and process chemists. This guide provides an in-depth comparison of three common synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations.

Methodology Overview: Three Synthetic Pathways

This guide will benchmark the following three distinct and widely recognized methods for the synthesis of this compound:

  • Friedel-Crafts Acylation: Direct acylation of a cyclopropyl-containing aromatic substrate.

  • Grignard Reaction: Nucleophilic addition of a cyclopropyl Grignard reagent to an acyl chloride.

  • Oxidation of 1-Cyclopropylpropan-1-ol: Conversion of the corresponding secondary alcohol to the ketone.

Each method will be evaluated based on reaction efficiency (yield), purity of the final product, operational simplicity, cost-effectiveness, and scalability.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1] In the context of this compound synthesis, this would typically involve the reaction of a cyclopropyl-substituted aromatic compound with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, abstracts the chloride from propionyl chloride to generate the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation of the aromatic ring by the [AlCl₄]⁻ complex restores aromaticity and yields the desired ketone, along with the regeneration of the catalyst and the formation of HCl.[2]

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration Propionyl_chloride Propionyl Chloride Acylium_ion Acylium Ion Propionyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ Cyclopropane Cyclopropane AlCl3_regen AlCl₃ Sigma_complex Sigma Complex (Carbocation Intermediate) Cyclopropane->Sigma_complex + Acylium Ion Ketone_product This compound Sigma_complex->Ketone_product - H⁺ H+ H⁺ HCl HCl H+->HCl + [AlCl₄]⁻ Grignard Reaction Mechanism cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Acyl Substitution cluster_2 Side Reaction: Over-addition Cyclopropyl_bromide Cyclopropyl Bromide Grignard_reagent Cyclopropylmagnesium Bromide Cyclopropyl_bromide->Grignard_reagent + Mg Mg Mg Propanoyl_chloride Propanoyl Chloride Tetrahedral_intermediate Tetrahedral Intermediate Propanoyl_chloride->Tetrahedral_intermediate + Cyclopropylmagnesium Bromide Ketone_product This compound Tetrahedral_intermediate->Ketone_product - MgBrCl Ketone_product_side This compound Tertiary_alcohol Tertiary Alcohol (byproduct) Ketone_product_side->Tertiary_alcohol + Cyclopropylmagnesium Bromide, then H₃O⁺ Oxidation Workflow cluster_0 Step 1: Alcohol Synthesis (Grignard) cluster_1 Step 2: Oxidation Cyclopropylmagnesium_bromide Cyclopropylmagnesium Bromide Propanal Propanal Alcohol 1-Cyclopropylpropan-1-ol Propanal->Alcohol + Cyclopropylmagnesium Bromide, then H₃O⁺ Alcohol_ox 1-Cyclopropylpropan-1-ol Ketone_product This compound Alcohol_ox->Ketone_product [O] (e.g., Swern or PCC)

Sources

A Senior Application Scientist's Guide to the Isomeric Purity Determination of 1-Cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, establishing the isomeric purity of a compound is not merely a quality control checkpoint; it is a fundamental necessity that underpins the safety, efficacy, and reproducibility of their work. 1-Cyclopropylpropan-1-one, a valuable building block in the synthesis of pharmaceuticals and agrochemicals, presents a unique analytical challenge due to the potential for various isomeric impurities to arise during its synthesis.[1] This guide provides an in-depth comparison of analytical methodologies for the determination of its isomeric purity, complete with experimental protocols and data interpretation strategies.

The Importance of Isomeric Purity

Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different chemical, physical, and biological properties. In the context of drug development, an undesired isomer can be inactive, less active, or even toxic. Therefore, regulatory bodies worldwide mandate strict control over the isomeric composition of active pharmaceutical ingredients (APIs). For a key intermediate like this compound (C6H10O), ensuring its isomeric purity is the first critical step in guaranteeing the quality of the final product.

The synthesis of this compound can potentially lead to the formation of several constitutional isomers.[2][3] These may include, but are not limited to:

  • 1-Cyclopropylpropan-2-one : A positional isomer where the carbonyl group is on the second carbon of the propyl chain.[4]

  • 3-Cyclopropylpropanal : A functional group isomer, which is an aldehyde.

  • Cyclopentyl methyl ketone : An isomer with a five-membered ring.

  • 1-(Cyclopent-1-en-1-yl)propan-1-one : An isomer containing a double bond within a five-membered ring.[5]

The choice of analytical methodology to separate and quantify these potential impurities is paramount.

Comparative Analysis of Analytical Methodologies

The determination of isomeric purity requires techniques that offer high resolving power and sensitivity. The primary methods for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, often used in conjunction with Mass Spectrometry (MS) for definitive identification.[6][7]

Method Principle Advantages for this compound Limitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds like ketones.[8] Excellent sensitivity with a Flame Ionization Detector (FID). Coupling with Mass Spectrometry (GC-MS) allows for definitive identification of isomers based on fragmentation patterns.[9][10]Not suitable for non-volatile or thermally labile isomers.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds. Chiral stationary phases can be used to separate enantiomers if chiral isomers are present.[11][12][13]May require more extensive method development for structurally similar, non-chiral isomers. Can be less sensitive than GC for volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[14][15]Provides unambiguous structural information, making it a powerful tool for identifying unknown isomers.[16][17] Quantitative NMR (qNMR) can be used for absolute quantification without the need for a reference standard for each isomer.[18]Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to overlapping signals, making interpretation difficult.

For this compound and its likely volatile isomers, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most powerful and widely applicable technique. It combines the high separation efficiency of GC with the definitive identification capabilities of MS.

In-Depth Experimental Protocols

A self-validating system for isomeric purity determination involves a primary method for separation and quantification, and a secondary, orthogonal method for confirmation. Here, we present a detailed protocol for a GC-MS method, which serves as the primary analytical technique.

Workflow for Isomeric Purity Determination

Isomeric Purity Workflow Workflow for Isomeric Purity Determination of this compound cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample This compound Sample Dilution Dilute with appropriate solvent (e.g., Dichloromethane) Sample->Dilution NMR Confirmatory Analysis: NMR for structural elucidation Sample->NMR Standard Prepare calibration standards of the main component and any available isomers Dilution->Standard GCMS Primary Analysis: GC-MS for separation and identification Dilution->GCMS Standard->GCMS Integration Peak integration and identification of isomers by retention time and mass spectra GCMS->Integration Purity Isomeric Purity Calculation NMR->Purity Quantification Quantification using calibration curves or percent area normalization Integration->Quantification Quantification->Purity

Caption: Overall workflow for determining the isomeric purity of this compound.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to provide excellent separation of this compound from its potential isomers.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with GC-grade dichloromethane. This results in a stock solution of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution 1:10 with dichloromethane to a final concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

Parameter Setting Justification
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that separates compounds primarily based on boiling point, which is effective for many constitutional isomers.
Injector Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Volume 1 µL
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature gradient is crucial for separating isomers with different boiling points.
MS Transfer Line Temp. 280 °CPrevents condensation of analytes.
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 35-350Covers the molecular ion and expected fragments of C6H10O isomers.

3. Data Analysis and Interpretation:

  • Identification : Isomers are identified by their unique retention times and mass fragmentation patterns. The mass spectrum of a ketone is characterized by α-cleavage.[19] For this compound, key fragments would arise from the loss of the ethyl group (M-29) and the cyclopropyl group (M-41). Cyclic ketones often exhibit characteristic fragmentation patterns.[20][21][22]

  • Quantification : The percentage of each isomer is calculated using the area normalization method, assuming a similar response factor for all isomers in the MS detector. For higher accuracy, quantification should be performed using a calibration curve if standards for the impurities are available.

Hypothetical GC-MS Data
Compound Expected Retention Time (min) Key Mass Fragments (m/z)
This compound~8.598 (M+), 69, 57
1-Cyclopropylpropan-2-one~8.298 (M+), 83, 55, 43
Cyclopentyl methyl ketone~9.198 (M+), 83, 55, 43
3-Cyclopropylpropanal~7.998 (M+), 69, 57, 41

Note: Retention times are estimates and will vary depending on the specific instrument and conditions.

Confirmatory Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is excellent for separation and identification, ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation.[14]

¹H NMR Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

2. NMR Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Key parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.

3. Spectral Interpretation:

  • The ¹H NMR spectrum of this compound will show distinct signals for the ethyl protons (a triplet and a quartet) and the cyclopropyl protons (multiplets).

  • Isomeric impurities will present as a separate set of signals. For example, 1-cyclopropylpropan-2-one would show a singlet for the methyl group adjacent to the carbonyl.

NMR_Interpretation Logic of Isomer Identification by NMR cluster_spectrum Observed NMR Spectrum cluster_analysis Spectral Analysis cluster_conclusion Purity Assessment Spectrum ¹H and ¹³C NMR Spectra Signals Identify chemical shifts, coupling constants, and integrations Spectrum->Signals Structure Correlate signals to specific protons/carbons in the expected structure Signals->Structure Main Confirm structure of this compound Structure->Main Impurities Identify unexpected signals corresponding to isomers Structure->Impurities Quantify Quantify impurities via integration (qNMR) Impurities->Quantify

Caption: Logical flow for using NMR data to confirm identity and assess purity.

Conclusion

The determination of isomeric purity for this compound is a critical task that demands a robust analytical strategy. A primary GC-MS method provides the necessary separation and identification capabilities for volatile isomers, while NMR spectroscopy serves as an indispensable tool for unambiguous structural confirmation. By employing these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby safeguarding the integrity of their final products.

References

  • MySkinRecipes. 1-Cyclopropylpropan-1-ol. [Link]

  • LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (2016). Synthesis of 1, 1-cyclopropanedimethanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 549699, this compound. [Link]

  • LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Semantic Scholar. The Mass Spectra of Cyclic Ketones. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Optica Publishing Group. The Mass Spectra of Cyclic Ketones. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10329254, 1-Cyclopropylpropan-1-ol. [Link]

  • Diva-portal.org. PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. [Link]

  • ResearchGate. (2014). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. [Link]

  • PubMed. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Whitman College. GCMS Section 6.11.2. [Link]

  • Quora. How to identify a ketone using IR spectroscopy and mass spectrometry? What happens when there's an alkene in the molecule. [Link]

  • LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2007). Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • ResearchGate. (2019). Chromatograms depicting bioconversion of pro chiral ketones. HPLC.... [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • JoVE. (2023). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • ResearchGate. (2015). How to experimentally determine optical purity/ee of an organic compound?. [Link]

  • PubMed. New approach to determination of total ketone bodies in serum. [Link]

  • Scribd. Analytical Methods for Ketones. [Link]

  • ACS Publications. Mass Spectra of Ketones. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • YouTube. (2020). Isomerism in aldehyde,ketone#chain,position,metamerism,tautomerism,functional gp isomer,isomer count. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 537025, 1-Cyclopropylpropan-2-one. [Link]

  • YouTube. (2023). Synthesis of a Cyclopropane from an Aldehyde. [Link]

  • ResearchGate. (2015). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • YouTube. (2021). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12700419, 1-(Cyclopent-1-en-1-yl)propan-1-one. [Link]

Sources

Cross-Validation of 1-Cyclopropylpropan-1-one: A Multi-Modal Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of 1-Cyclopropylpropan-1-one characterization data Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS 765-43-5), also known as ethyl cyclopropyl ketone, is a pivotal intermediate in the synthesis of antiviral therapeutics and agrochemicals. Its utility stems from the cyclopropyl pharmacophore, which imparts metabolic stability and rigid geometry. However, the inherent ring strain (~27.5 kcal/mol) renders the molecule susceptible to acid-catalyzed ring opening and isomerization into linear enones (e.g., 4-hexen-3-one).

This guide provides a rigorous, self-validating framework for characterizing this compound. Unlike standard certificates of analysis, this protocol focuses on orthogonal cross-validation —using NMR, GC-MS, and FTIR not just to confirm identity, but to actively rule out specific, common synthetic artifacts.

Part 1: The Characterization Challenge

The primary risk in handling this compound is not gross contamination, but isobaric isomerization . Standard low-resolution Mass Spectrometry (MS) cannot distinguish between the target cyclopropyl ketone and its ring-opened isomer, 4-hexen-3-one, as both share the molecular formula


 and Molecular Weight (98.14  g/mol ).

Therefore, a single analytical method is insufficient. A robust protocol must prove:

  • The Ring is Intact: (NMR/IR)

  • The Carbonyl is Positioned Correctly: (MS Fragmentation)

  • Thermal Stability: (GC Purity vs. NMR Purity)

Visualizing the Impurity Landscape

The following diagram illustrates the degradation pathways that necessitate this rigorous validation.

ImpurityPathways Target This compound (Target) Acid Acid Catalyst (Trace H+) Target->Acid Storage/Synthesis Carbinol Ring-Opened Carbinol (Intermediate) Acid->Carbinol Nucleophilic Attack Isomer 4-Hexen-3-one (Isobaric Impurity) Carbinol->Isomer Dehydration Polymer Oligomers/Polymers Isomer->Polymer Aldol Condensation

Figure 1: Common degradation pathways. The presence of trace acid or heat can convert the target molecule into isobaric alkene isomers, which are indistinguishable by molecular weight alone.

Part 2: Comparative Analysis of Analytical Modalities

Nuclear Magnetic Resonance ( H-NMR)

The Structural Anchor

NMR is the only technique capable of definitively confirming the cyclopropyl ring's integrity. The magnetic anisotropy of the cyclopropane ring creates a unique shielding effect, pushing the methylene protons significantly upfield.

Critical Validation Criteria:

  • Absence of Olefins: The region 5.0–7.0 ppm must be completely silent. Any signal here indicates ring opening (isomerization to hexenone).

  • Cyclopropyl Fingerprint: Look for the distinctive multiplets at 0.7–1.0 ppm.

  • Integral Ratio: The integration of the ethyl group (5H) to the cyclopropyl group (5H) must be exactly 1:1.

Gas Chromatography-Mass Spectrometry (GC-MS)

The Purity & Fragmentation Validator

While MS cannot distinguish isomers by parent ion (


), the fragmentation pattern provides a "connectivity check."

Critical Validation Criteria:

  • Alpha-Cleavage Dominance: The bond between the carbonyl carbon and the ring is susceptible to cleavage.

  • Base Peak (m/z 69): The cyclopropylcarbonyl cation (

    
    ) is stabilized by conjugation between the Walsh orbitals of the ring and the pi-system of the carbonyl. This should be the dominant peak.
    
  • Artifact Check: If GC purity is significantly lower than NMR purity, the molecule is likely decomposing in the hot injector port (thermal ring opening).

Fourier-Transform Infrared Spectroscopy (FTIR)

The Functional Group Check

IR is used here primarily to confirm the unique C-H hybridization of the cyclopropyl ring.

Critical Validation Criteria:

  • Cyclopropyl C-H Stretch:

    
    . This is higher energy than typical alkyl C-H stretches (
    
    
    
    ) due to the higher s-character of the cyclopropyl C-H bonds.
  • Carbonyl Stretch:

    
    .[1]
    

Part 3: Experimental Protocols

Protocol A: The Self-Validating Characterization Workflow

This workflow ensures that data from one instrument validates the limitations of another.

ValidationWorkflow Sample Crude/Isolated Sample NMR 1. 1H-NMR (CDCl3) Sample->NMR Check1 Decision: Olefinic Peaks? NMR->Check1 Reject1 REJECT: Ring Opened Check1->Reject1 Yes (>5.0 ppm) GCMS 2. GC-MS (Low Inlet Temp) Check1->GCMS No Check2 Decision: Purity Matches NMR? GCMS->Check2 Reject2 REJECT: Thermal Instability Check2->Reject2 No (GC << NMR) Final VALIDATED REFERENCE STANDARD Check2->Final Yes

Figure 2: The logical flow for cross-validation. Note that NMR is prioritized to rule out isomers before subjecting the sample to thermal stress in GC.

Protocol B: Instrumental Parameters

1.


H-NMR Acquisition: 
  • Solvent:

    
     (Chloroform-d) with 0.05% TMS.
    
  • Frequency: 400 MHz minimum (to resolve cyclopropyl multiplets).

  • Relaxation Delay (d1): Set to >5 seconds to ensure accurate integration of the carbonyl-adjacent protons.

2. GC-MS Method (Thermal Protection):

  • Inlet Temperature:

    
     (Keep low to prevent thermal ring opening).
    
  • Column: Rtx-5MS or equivalent non-polar phase.

  • Ramp:

    
     (hold 2 min) 
    
    
    
    
    
    @
    
    
    .

Part 4: Data Presentation & Comparison

The following table summarizes the expected data for this compound versus its most common isomer. Use this for direct comparison against your experimental results.

Table 1: Orthogonal Data Summary
FeatureThis compound (Target)4-Hexen-3-one (Isomer/Impurity)
Formula


MW 98.1498.14

H-NMR (Olefinic)
Silent (No peaks > 2.6 ppm except solvent)Distinct signals at 6.0–7.0 ppm

H-NMR (High Field)
Multiplets at 0.8–1.0 ppm (Cyclopropyl

)
Methyl triplet at ~1.0 ppm, but no cyclopropyl multiplets
IR (C-H Stretch) 3000–3080 cm

(Cyclopropyl C-H)
< 3000 cm

(Alkyl/Alkenyl only)
MS Base Peak m/z 69 (

)
m/z 55 (

) or m/z 69 (less dominant)
Boiling Point


(Very difficult to separate by distillation)
Detailed Spectral Assignment (Target Molecule)

H-NMR (400 MHz, 

):
  • 
     0.85 – 0.95 (m, 2H, Cyclopropyl 
    
    
    
    )
  • 
     1.00 – 1.08 (m, 2H, Cyclopropyl 
    
    
    
    )
  • 
     1.05 (t, 
    
    
    
    , 3H, Methyl
    
    
    )
  • 
     1.90 – 2.00 (m, 1H, Cyclopropyl 
    
    
    
    )
  • 
     2.55 (q, 
    
    
    
    , 2H, Methylene
    
    
    )

MS Fragmentation (EI, 70 eV):

  • m/z 98: Molecular Ion (

    
    ) - usually small intensity.
    
  • m/z 69: Base Peak (

    
    ). Loss of ethyl group. Diagnostic of cyclopropyl ketone.
    
  • m/z 57: (

    
    ). Loss of cyclopropyl ring.
    
  • m/z 41: (

    
    ). Cyclopropyl cation.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549699, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethyl cyclopropyl ketone Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • Organic Syntheses. Cyclopropyl Methyl Ketone (Analogous Synthesis & Characterization). Coll. Vol. 4, p.597 (1963); Vol. 31, p.74 (1951). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Explaining the high-field shift of cyclopropyl protons and IR ring strain effects).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropylpropan-1-one (Ethyl cyclopropyl ketone) represents a unique pharmacophore where the cyclopropyl ring acts as a "pseudo-unsaturated" system. Unlike aliphatic analogs (e.g., pentan-3-one), the cyclopropyl group exerts significant electronic influence on the carbonyl moiety via Walsh orbital conjugation .

This guide provides a technical analysis of the conformational preferences (


-cis vs. 

-trans) of this compound compared to its aliphatic and aromatic counterparts. We establish that the bisected

-cis conformation
is the global minimum, driven by electronic stabilization that overrides the steric bulk of the ethyl chain.

Theoretical Framework: The "Bisected" Anomaly

To understand the reactivity and spectroscopy of this compound, one must first abandon the view of the cyclopropyl ring as a simple steric bulk. It is an electronic modulator.

Walsh Orbital Conjugation

The cyclopropyl C-C bonds are bent, with significant


-character. These orbitals (Walsh orbitals) can overlap with the adjacent 

orbital of the carbonyl group, mimicking the behavior of an

-unsaturated ketone (enone).
  • The Requirement: For maximum overlap, the plane of the cyclopropyl ring must be perpendicular to the plane of the carbonyl group. This is known as the bisected conformation .[1]

  • The Consequence: This conjugation lowers the energy of the system and reduces the double-bond character of the carbonyl oxygen, resulting in lower IR stretching frequencies compared to dialkyl ketones.

Conformational Equilibrium ( -cis vs. -trans)

The molecule exists primarily in two bisected conformers:

  • 
    -cis (syn):  The carbonyl oxygen is eclipsed with the cyclopropyl methine hydrogen.
    
  • 
    -trans (anti):  The carbonyl oxygen is anti to the cyclopropyl methine hydrogen.
    

Dominant Conformer: Experimental and computational data (DFT B3LYP/6-31G*) indicate a strong preference for the


-cis  conformer (

favorability over

-trans).

Why


-cis? 
  • Electronic: Maximizes

    
     overlap.
    
  • Steric: In this compound, the ethyl group is bulkier than the methyl group in the simpler analog (cyclopropyl methyl ketone). However, the ethyl group preferentially orients away from the ring to minimize gauche interactions, preserving the

    
    -cis stability.
    
Visualization: Conformational Energy Landscape

The following diagram illustrates the energetic relationship between the conformers and the transition state (gauche/perpendicular).

ConformationEnergy Scis s-cis (Global Minimum) (0° Torsion) Most Stable Transition Transition State (90° Torsion) Loss of Conjugation Scis->Transition + Energy Barrier Transition->Scis Rapid Relaxation Strans s-trans (Local Minimum) (180° Torsion) ~2-3 kcal/mol higher Transition->Strans Relaxation Strans->Transition Rotation

Figure 1: Energy landscape of cyclopropyl ketone rotation. The barrier at 90° represents the loss of Walsh orbital conjugation.

Comparative Analysis: Spectral & Physical Properties

The conformational lock described above results in distinct spectroscopic signatures. The following table contrasts this compound with an aliphatic analog (no conjugation) and an aromatic analog (strong conjugation).

Table 1: Comparative Spectroscopic Data
FeaturePentan-3-one (Aliphatic Control)This compound (Target)Propiophenone (Aromatic Conjugate)
Electronic State Non-conjugatedPseudo-conjugated (Walsh)

-Conjugated
IR

(cm

)




C NMR (C=O)

ppm

ppm

ppm
UV

(

)

nm

nm (Hypsochromic shift due to strain)

nm (Strong

)
Dominant Conformer FlexibleRigid

-cis (Bisected)
Planar (

-cis/trans mix)
Reactivity Standard nucleophilic attackSusceptible to ring opening (homo-Michael addition)Stable benzylic position

Analysis of Data:

  • IR Shift: The carbonyl stretch of the cyclopropyl ketone (

    
     cm
    
    
    
    ) is intermediate between the aliphatic ketone (
    
    
    cm
    
    
    ) and the phenyl ketone (
    
    
    cm
    
    
    ). This confirms that the cyclopropyl ring donates electron density to the carbonyl, weakening the C=O bond, but not as effectively as a benzene ring.
  • NMR Shielding: The upfield shift in

    
    C NMR (208 vs 211 ppm) reflects the increased electron density at the carbonyl carbon due to the donor ability of the Walsh orbitals.
    

Experimental Validation Protocols

To verify these conformational claims in a laboratory setting, we recommend the following self-validating workflows.

Protocol A: Variable Temperature (VT) NMR

Objective: Observe the "freezing" of the bond rotation to calculate the rotational barrier.

  • Sample Prep: Dissolve 20 mg of this compound in CD

    
    Cl
    
    
    
    (Dichloromethane-
    
    
    ) or Freon mixture (for ultra-low temps).
  • Acquisition:

    • Start at 298 K. Observe the cyclopropyl methylene protons (quartet-like multiplet).

    • Cool in 10 K increments down to 173 K (-100°C).

  • Analysis:

    • At room temperature, rapid rotation averages the signals.

    • Below the coalescence temperature (

      
      ), the signals should broaden and split, revealing distinct populations of 
      
      
      
      -cis and
      
      
      -trans conformers.
    • Calculation: Use the Eyring equation to derive

      
      .
      
Protocol B: IR Solvatochromism Study

Objective: Confirm the dipole moment change associated with conjugation.

  • Method: Record FTIR spectra of the ketone in non-polar (Hexane) vs. polar aprotic (Acetonitrile) solvents.

  • Validation:

    • Conjugated systems (like cyclopropyl ketones) show a larger solvent-induced frequency shift (Fermi resonance effects) compared to rigid aliphatic ketones due to the polarizability of the conjugated system.

Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization Step1 React Cyclopropanecarbonitrile with Ethyl Grignard Step2 Acid Hydrolysis (H3O+) Step1->Step2 Step3 Distillation (bp ~150°C) Ensure >98% Purity (GC) Step2->Step3 Step4 FTIR Analysis Target: 1695-1705 cm-1 Step3->Step4 Step5 VT-NMR (-100°C to 25°C) Identify Rotamers Step3->Step5 Decision Data Matches Literature? Step4->Decision Step5->Decision Outcome1 Proceed to Bioassay Decision->Outcome1 Yes Outcome2 Re-evaluate Synthesis Decision->Outcome2 No

Figure 2: Experimental workflow for synthesizing and validating this compound.

Implications for Drug Design

The unique conformation of this compound offers specific advantages in medicinal chemistry:

  • Bioisosterism: The cyclopropyl group is often used as a rigid bioisostere for an isopropyl group. However, unlike isopropyl, the cyclopropyl group locks the carbonyl orientation, reducing the entropy penalty upon binding to a receptor.

  • Metabolic Stability: The cyclopropyl ring blocks

    
    -hydroxylation (a common metabolic pathway for alkyl chains), potentially extending the half-life of the drug.
    
  • Reactivity: The "pseudo-enone" character makes the ring susceptible to acid-catalyzed ring-opening nucleophilic attacks (homo-Michael addition). This must be considered during formulation stability testing.

References

  • Durig, J. R., et al. (1983). "Vibrational spectra and conformational stability of cyclopropyl methyl ketone." Journal of Chemical Physics.

  • Bartell, L. S., & Guillory, J. P. (1965). "Electron Diffraction Study of the Structure and Internal Rotation of Cyclopropyl Methyl Ketone." Journal of Chemical Physics.

  • NIST Chemistry WebBook. "Ethanone, 1-cyclopropyl- (Cyclopropyl methyl ketone) Spectral Data." National Institute of Standards and Technology.[2]

  • Allen, F. H. (1980). "The Geometry of Small Rings: Substituent Effects." Acta Crystallographica.

  • Gleason, G. (2017). "s-cis vs s-trans Conformation Analysis." Master Organic Chemistry.

Sources

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